molecular formula C9H6ClNO3 B1353862 4-Chloro-7-methoxyindoline-2,3-dione CAS No. 60706-07-2

4-Chloro-7-methoxyindoline-2,3-dione

Cat. No.: B1353862
CAS No.: 60706-07-2
M. Wt: 211.6 g/mol
InChI Key: VZPMNHWRRJFLFO-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxyindoline-2,3-dione is a useful research compound. Its molecular formula is C9H6ClNO3 and its molecular weight is 211.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-methoxy-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c1-14-5-3-2-4(10)6-7(5)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPMNHWRRJFLFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10500900
Record name 4-Chloro-7-methoxy-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60706-07-2
Record name 4-Chloro-7-methoxy-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10500900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-7-methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-7-methoxyindoline-2,3-dione, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides a synthesized experimental protocol for its preparation, and explores its potential biological activities. The information is presented to support research and development efforts in the pharmaceutical and life sciences sectors.

Chemical and Physical Properties

This compound, also known as 4-Chloro-7-methoxyisatin, is a substituted indoline-2,3-dione. Isatins are a class of endogenous compounds found in mammalian tissues and have garnered significant attention due to their broad spectrum of biological activities. The introduction of chloro and methoxy groups to the isatin core can significantly modulate its physicochemical and pharmacological properties.

Table 1: Core Chemical and Physical Properties

PropertyValueReference
CAS Number 60706-07-2[1][2]
Molecular Formula C₉H₆ClNO₃[1]
Molecular Weight 211.6 g/mol [1]
Appearance Not explicitly found, but related isatins are often colored solids (e.g., yellow, orange, or red).
Melting Point Data not available.
Solubility Data not available. Isatins are generally soluble in organic solvents like DMSO, DMF, and alcohols.
Purity ≥ 95% (as per supplier data)[1]

Synthesis and Experimental Protocols

The following is a proposed experimental protocol based on established methodologies for similar compounds. Note: This protocol is a representative example and may require optimization.

Workflow for the Proposed Synthesis of this compound

cluster_0 Step 1: Formation of the Anilide cluster_1 Step 2: Cyclization to Isatin cluster_2 Step 3: Purification A 2-Chloro-5-methoxyaniline C Isonitrosoacetanilide Intermediate A->C Reaction in aq. HCl B Chloral Hydrate & Hydroxylamine Hydrochloride B->C D Isonitrosoacetanilide Intermediate F This compound D->F Heating E Concentrated Sulfuric Acid E->F G Crude Product I Pure this compound G->I Purification H Recrystallization (e.g., from Ethanol/Water) H->I

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology:

Step 1: Synthesis of the corresponding Isonitrosoacetanilide

  • Dissolve 2-chloro-5-methoxyaniline in a suitable volume of water and concentrated hydrochloric acid.

  • To this solution, add a solution of chloral hydrate and hydroxylamine hydrochloride in water.

  • Heat the reaction mixture under reflux for a specified period until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, and the precipitated isonitrosoacetanilide intermediate is collected by filtration, washed with water, and dried.

Step 2: Cyclization to this compound

  • Add the dried isonitrosoacetanilide intermediate portion-wise to pre-heated concentrated sulfuric acid at a controlled temperature (typically 60-80 °C).

  • Stir the reaction mixture at this temperature for a period to ensure complete cyclization.

  • Carefully pour the reaction mixture onto crushed ice.

  • The precipitated crude this compound is collected by filtration, washed thoroughly with water until neutral, and dried.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water or acetic acid, to yield the pure compound.

Biological Activity and Potential Applications

While no specific biological activities for this compound have been reported in the searched scientific literature, the isatin scaffold is a well-established pharmacophore with a wide range of biological activities. The introduction of substituents on the aromatic ring can significantly influence the potency and selectivity of these compounds.

Derivatives of the closely related quinoline scaffold, which also features a nitrogen-containing heterocyclic ring system, have shown promise in various therapeutic areas. For instance, 6-chloro-7-methoxy substituted 4(1H)-quinolones have demonstrated potent antimalarial activity.[3] This suggests that the chloro and methoxy substitution pattern on a heterocyclic core can be favorable for biological activity.

Potential areas of investigation for this compound could include:

  • Anticancer Activity: Isatin derivatives are known to inhibit various protein kinases involved in cancer cell proliferation and survival.

  • Antiviral Activity: Certain isatin analogues have shown efficacy against a range of viruses.

  • Neuroprotective Effects: Isatins have been investigated for their potential in treating neurodegenerative diseases due to their ability to inhibit certain enzymes in the brain.

  • Enzyme Inhibition: The dicarbonyl functionality of the isatin core makes it a potential inhibitor for various enzymes, including caspases and other proteases.

Illustrative Signaling Pathway Potentially Targeted by Isatin Derivatives

cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec P_Rec Phosphorylated RTK Rec->P_Rec Dimerization & Autophosphorylation Adaptor Adaptor Proteins P_Rec->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Isatin Isatin Derivative (e.g., 4-Chloro-7-methoxy- indoline-2,3-dione) Isatin->P_Rec Inhibition

Caption: Potential inhibition of a generic RTK signaling pathway by an isatin derivative.

Conclusion

This compound is a chemical entity with potential for further investigation in the field of drug discovery. While specific experimental data for this compound is limited in the public domain, its structural similarity to other biologically active isatins and quinolines suggests it may possess interesting pharmacological properties. The provided synthetic outline offers a starting point for its chemical preparation, which would be the first step in enabling detailed biological evaluation. Further research is warranted to elucidate its physicochemical characteristics, biological activity profile, and potential therapeutic applications.

References

An In-depth Technical Guide to 4-Chloro-7-methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-methoxyindoline-2,3-dione, an isatin derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry. The isatin scaffold is a privileged structure, known to be a key constituent in various biologically active compounds.[1][2] The presence of a chloro group at the 4-position and a methoxy group at the 7-position of the indole ring is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its biological activity. Isatin and its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antiviral, and antimicrobial properties.[1][3][4] This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, and offers insights into its synthesis, and potential biological activities based on related compounds.

Chemical Structure and IUPAC Name

  • Common Name: this compound; 4-Chloro-7-methoxyisatin

  • IUPAC Name: 4-chloro-7-methoxy-1H-indole-2,3-dione

  • CAS Number: 60706-07-2

  • Molecular Formula: C₉H₆ClNO₃

  • Molecular Weight: 211.6 g/mol

Structure:

Physicochemical and Spectroscopic Data (Representative)

Due to the limited availability of specific experimental data for this compound, the following tables present representative data based on closely related substituted isatins.

Table 1: Physicochemical Properties (Predicted)

PropertyValue
Melting Point>200 °C (typical for substituted isatins)
SolubilitySoluble in DMSO, DMF; sparingly soluble in methanol, ethanol
AppearanceOrange to red crystalline solid

Table 2: Representative Spectroscopic Data for a Chloro-Methoxy Isatin Scaffold

TechniqueData
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 11.1 (s, 1H, NH), 7.5-7.0 (m, 2H, Ar-H), 3.9 (s, 3H, OCH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 184 (C=O), 159 (C=O), 150-110 (Ar-C), 56 (OCH₃)
IR (KBr)ν (cm⁻¹): 3300-3100 (N-H), 1750-1720 (C=O), 1620-1600 (C=C)
Mass Spec. (ESI-MS)m/z: 212.0 [M+H]⁺, 234.0 [M+Na]⁺

Synthesis and Experimental Protocols

The synthesis of substituted isatins can be achieved through various methods, with the Sandmeyer isatin synthesis being a classical and widely used approach.[5][6] This method typically involves the reaction of an appropriately substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.

Representative Experimental Protocol: Sandmeyer Synthesis of a Substituted Isatin

This protocol describes a general procedure for the synthesis of a substituted isatin, which can be adapted for the preparation of this compound starting from 3-chloro-6-methoxyaniline.

Step 1: Synthesis of Isonitrosoacetanilide Intermediate

  • In a round-bottom flask, dissolve chloral hydrate (1.1 equivalents) in water.

  • Add crystallized sodium sulfate to the solution until saturation.

  • In a separate beaker, prepare a solution of the substituted aniline (e.g., 3-chloro-6-methoxyaniline, 1.0 equivalent) in water containing hydrochloric acid to ensure complete dissolution.

  • Add the aniline hydrochloride solution to the chloral hydrate solution.

  • Finally, add a solution of hydroxylamine hydrochloride (1.5 equivalents) in water to the reaction mixture.

  • Heat the mixture under reflux for 1-2 hours. The formation of a yellow precipitate indicates the formation of the isonitrosoacetanilide.

  • Cool the mixture and filter the precipitate. Wash the solid with water and dry it thoroughly.

Step 2: Cyclization to the Isatin

  • In a flask equipped with a mechanical stirrer, carefully add the dried isonitrosoacetanilide from the previous step in portions to pre-warmed concentrated sulfuric acid (to ~60-70 °C). Maintain the temperature during the addition.

  • After the addition is complete, heat the mixture to 80-90 °C for 10-15 minutes to complete the cyclization.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The isatin product will precipitate as a colored solid.

  • Filter the precipitate, wash it thoroughly with cold water until the washings are neutral, and then dry it.

  • The crude product can be further purified by recrystallization from an appropriate solvent such as ethanol or acetic acid.

Biological Activity and Signaling Pathways

Isatin derivatives are known to exhibit a broad range of biological activities, with anticancer effects being one of the most extensively studied.[3][7][8] The mechanism of action for many anticancer isatins involves the induction of apoptosis (programmed cell death) and the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.[8]

While the specific biological targets and signaling pathways for this compound have not been explicitly detailed in the available literature, it is plausible that it shares mechanisms of action with other anticancer isatin derivatives. These often involve the modulation of key signaling pathways such as:

  • Caspase-Mediated Apoptosis: Many isatin derivatives have been shown to induce apoptosis by activating caspases, which are a family of proteases that execute the apoptotic process.

  • Kinase Inhibition: Isatins can act as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), receptor tyrosine kinases (RTKs) like VEGFR and EGFR, and other signaling kinases.[8] Inhibition of these kinases can disrupt the cell cycle and block pro-survival signaling pathways in cancer cells.

Visualizing a Potential Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which a substituted isatin derivative might exert its anticancer effects, based on the known mechanisms of related compounds.

Isatin_Anticancer_Pathway Isatin 4-Chloro-7-methoxy- indoline-2,3-dione RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Isatin->RTK Inhibition Caspases Caspase Activation Isatin->Caspases Activation PI3K PI3K/Akt Pathway RTK->PI3K MAPK MAPK/ERK Pathway RTK->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation Apoptosis Apoptosis PI3K->Apoptosis MAPK->Proliferation MAPK->Apoptosis Caspases->Apoptosis

Caption: Hypothetical signaling pathway for the anticancer activity of a substituted isatin.

Experimental Workflow for Biological Evaluation

The following diagram outlines a typical experimental workflow for the synthesis and biological evaluation of a novel isatin derivative.

Experimental_Workflow Synthesis Synthesis of 4-Chloro-7-methoxy- indoline-2,3-dione Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Screening (e.g., MTT assay against cancer cell lines) Purification->InVitro Mechanism Mechanism of Action Studies (e.g., Apoptosis assays, Kinase inhibition assays) InVitro->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: General experimental workflow for isatin-based drug discovery.

Conclusion

This compound is a member of the promising isatin class of compounds. While specific experimental data for this particular molecule is limited in the public domain, the rich chemistry and diverse biological activities of related isatin derivatives suggest its potential as a valuable scaffold in drug discovery, particularly in the development of novel anticancer agents. The synthetic route via the Sandmeyer reaction provides a viable method for its preparation, and its biological effects are likely to be mediated through the modulation of key cellular signaling pathways involved in cell proliferation and apoptosis. Further research is warranted to fully elucidate the specific properties and therapeutic potential of this compound.

References

Technical Guide: Synthesis and Characterization of 4-Chloro-7-methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the fields of organic synthesis and medicinal chemistry. The isatin scaffold is a versatile pharmacophore found in a variety of biologically active molecules and serves as a key building block for the synthesis of more complex heterocyclic systems. Substituted isatins, such as 4-Chloro-7-methoxyindoline-2,3-dione, are of particular interest due to the potential for modulating physicochemical and pharmacological properties through targeted functionalization of the aromatic ring. This guide focuses on the synthesis and characterization of this specific derivative.

Synthetic Pathway

The most common and reliable method for the synthesis of substituted isatins is the Sandmeyer isatin synthesis. This classical method involves the reaction of a corresponding aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is subsequently cyclized under strong acidic conditions to yield the desired isatin.

For the synthesis of this compound, the logical starting material is 3-chloro-6-methoxyaniline. The proposed synthetic workflow is depicted below.

G cluster_synthesis Synthesis Workflow start Start: 3-chloro-6-methoxyaniline step1 Step 1: Formation of Isonitrosoacetanilide Intermediate start->step1 Chloral hydrate, Hydroxylamine HCl, Na2SO4 step2 Step 2: Acid-Catalyzed Cyclization step1->step2 Concentrated H2SO4, Heat product Product: this compound step2->product

Caption: Proposed synthesis workflow for this compound.

Experimental Protocols

The following experimental protocols are adapted from general procedures for the Sandmeyer isatin synthesis and are presented as a plausible method for the preparation of this compound.

Synthesis of N-(3-chloro-6-methoxyphenyl)-2-(hydroxyimino)acetamide (Intermediate)
  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve sodium sulfate (62.5 g) in water (500 mL).

  • To this solution, add chloral hydrate (23.5 g, 0.142 mol) and stir until fully dissolved.

  • In a separate beaker, prepare a solution of 3-chloro-6-methoxyaniline (20.0 g, 0.127 mol) in water (125 mL) and concentrated hydrochloric acid (12.5 mL).

  • In another beaker, dissolve hydroxylamine hydrochloride (26.3 g, 0.378 mol) in water (125 mL).

  • Combine the 3-chloro-6-methoxyaniline solution and the hydroxylamine hydrochloride solution.

  • Heat the sodium sulfate/chloral hydrate solution in the flask to 60 °C and add the combined aniline/hydroxylamine solution portion-wise over 15 minutes.

  • After the addition is complete, heat the reaction mixture to boiling. The formation of a yellow precipitate should be observed.

  • Continue boiling for an additional 1-2 minutes, then cool the mixture in an ice bath.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the solid in a vacuum oven at 50 °C to yield the isonitrosoacetanilide intermediate.

Synthesis of this compound
  • In a 500 mL beaker, carefully heat concentrated sulfuric acid (120 mL) to 50 °C using a water bath.

  • To the warm sulfuric acid, add the dried N-(3-chloro-6-methoxyphenyl)-2-(hydroxyimino)acetamide intermediate (15.0 g) in small portions with constant stirring, ensuring the temperature does not exceed 70 °C.

  • Once the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 10-15 minutes. The solution should become dark.

  • Carefully pour the hot reaction mixture onto crushed ice (500 g) with vigorous stirring.

  • A precipitate of this compound will form. Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral.

  • Recrystallize the crude product from glacial acetic acid or an ethanol/water mixture to obtain the purified this compound.

  • Dry the purified product in a vacuum oven at 80 °C.

G cluster_protocol Experimental Protocol Logic start Starting Materials reaction1 Reaction 1: Isonitrosoacetanilide Formation start->reaction1 3-chloro-6-methoxyaniline, Chloral hydrate, NH2OH.HCl isolation1 Isolation & Drying of Intermediate reaction1->isolation1 reaction2 Reaction 2: Cyclization isolation1->reaction2 Intermediate + H2SO4 quenching Quenching on Ice reaction2->quenching purification Filtration & Recrystallization quenching->purification final_product Final Product purification->final_product

Caption: Logical flow of the experimental protocol.

Characterization Data

The following table summarizes the known and expected characterization data for this compound.

Property Data Reference/Notes
Molecular Formula C₉H₆ClNO₃-
Molecular Weight 211.61 g/mol -
Appearance Expected to be a colored crystalline solid (e.g., red, orange)Based on the general appearance of isatin derivatives.
Melting Point 240 °C
¹H NMR (Expected) δ (ppm): ~3.9 (s, 3H, OCH₃), ~6.8-7.5 (m, 2H, Ar-H), ~11.0 (s, 1H, NH)Predicted chemical shifts in a suitable solvent like DMSO-d₆. Actual values may vary. The aromatic region would show a doublet for H-5 and a doublet for H-6.
¹³C NMR (Expected) δ (ppm): ~56 (OCH₃), ~110-140 (Ar-C), ~160 (C=O), ~185 (C=O)Predicted chemical shifts. Specific assignments would require experimental data. Expect 6 aromatic carbons, one methoxy carbon, and two carbonyl carbons.
IR (KBr, cm⁻¹) (Expected) ~3200 (N-H stretch), ~1750 (C=O stretch, ketone), ~1730 (C=O stretch, amide), ~1600 (C=C stretch, aromatic), ~1250 (C-O stretch, ether)Characteristic vibrational frequencies for the functional groups present in the molecule.
Mass Spectrometry (Expected) m/z: 211 [M]⁺, 213 [M+2]⁺ (approx. 3:1 ratio)Expected molecular ion peaks, with the characteristic isotopic pattern for a monochlorinated compound.

Safety and Handling

  • Starting Materials: 3-chloro-6-methoxyaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Reagents: Chloral hydrate is a regulated substance. Concentrated sulfuric acid and hydrochloric acid are highly corrosive and should be handled with extreme care.

  • Reaction Conditions: The cyclization step is exothermic and requires careful control of the addition rate and temperature.

  • Product: The toxicological properties of this compound have not been extensively studied. It should be handled as a potentially hazardous chemical.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. By adapting the well-established Sandmeyer isatin synthesis, researchers can reliably produce this compound for further investigation in drug discovery and materials science. The provided characterization data, while partially predictive, offers a solid baseline for the analysis and confirmation of the synthesized product. It is recommended that any synthesis be accompanied by full analytical characterization to confirm the identity and purity of the final compound.

In-Depth Technical Guide: Spectroscopic and Biological Profile of 4-Chloro-7-methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and biological context for the synthetic heterocyclic compound 4-Chloro-7-methoxyindoline-2,3-dione, also known as 4-chloro-7-methoxyisatin. This document details its physicochemical properties, outlines general experimental protocols for its synthesis and characterization, and explores its role as a potential therapeutic agent through the inhibition of monoamine oxidase.

Physicochemical Properties

This compound is a substituted isatin derivative with the molecular formula C₉H₆ClNO₃ and a molecular weight of 211.61 g/mol . Isatins are a class of endogenous compounds found in mammals and are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. The physical appearance of 4-chloro-7-methoxyisatin is reported as red crystals with a melting point of 240°C.[1]

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0Singlet1HN-H
~7.0-7.5Multiplet2HAromatic C-H
~4.0Singlet3HO-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~184.0C=O (C2)
~159.0C=O (C3)
~150.0C-O (C7)
~140.0C-Cl (C4)
~115.0-135.0Aromatic C
~56.0O-CH₃

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
~3200N-H Stretch
~1750C=O Stretch (Ketone)
~1730C=O Stretch (Amide)
~1600, ~1480Aromatic C=C Stretch
~1250C-O Stretch
~800C-Cl Stretch

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
~211/213[M]⁺ (Molecular Ion Peak with Cl isotope pattern)
~183/185[M-CO]⁺
~155/157[M-2CO]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of substituted isatins, which can be adapted for this compound.

Synthesis: Sandmeyer Isatin Synthesis (Adapted)

A common method for the synthesis of isatins is the Sandmeyer reaction. For this compound, the likely starting material would be 3-chloro-6-methoxyaniline.

  • Oxime Formation: The synthesis typically begins with the reaction of the corresponding aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate to form an isonitrosoacetanilide intermediate.

  • Cyclization: The isolated and dried isonitrosoacetanilide is then cyclized using a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, with gentle heating.

  • Purification: The resulting crude isatin is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectra are obtained using a FT-IR spectrometer. Samples are typically prepared as potassium bromide (KBr) pellets.

  • Mass Spectrometry (MS): Mass spectra are recorded using an electron ionization (EI) or electrospray ionization (ESI) source. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Biological Activity: Monoamine Oxidase Inhibition

Isatin and its derivatives are recognized as potent and reversible inhibitors of monoamine oxidase (MAO) enzymes, with a notable selectivity for MAO-B.[2][3][4] MAO enzymes are responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. The inhibition of MAO-B is a key therapeutic strategy in the management of neurodegenerative disorders like Parkinson's disease, as it increases the levels of dopamine in the brain.

The inhibition of MAO by isatin derivatives is typically competitive, meaning the inhibitor binds to the active site of the enzyme, preventing the substrate from binding.[4] The chloro- and other halogen substitutions on the isatin ring have been shown to influence the inhibitory potency. For instance, 4-chloroisatin has demonstrated significant inhibitory activity against both MAO-A and MAO-B.[4]

Below is a diagram illustrating the mechanism of MAO inhibition by a substituted isatin.

MAO_Inhibition cluster_prevention MAO-B Active Site MAO_B Monoamine Oxidase B (MAO-B) DOPAC DOPAC (Metabolite) MAO_B->DOPAC Metabolizes to Dopamine Dopamine (Substrate) Dopamine->MAO_B Binds to Isatin 4-Chloro-7-methoxyisatin (Competitive Inhibitor) Isatin->MAO_B Competitively Binds to (Inhibition)

Caption: Competitive inhibition of MAO-B by 4-Chloro-7-methoxyisatin prevents dopamine metabolism.

The following workflow outlines the process from compound synthesis to the evaluation of its MAO inhibitory activity.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation start Starting Materials (e.g., 3-chloro-6-methoxyaniline) reaction Sandmeyer Synthesis start->reaction purification Purification (Recrystallization) reaction->purification characterization Spectroscopic Analysis (NMR, IR, MS) purification->characterization in_vitro_assay In Vitro Inhibition Assay characterization->in_vitro_assay enzyme_prep MAO Enzyme Preparation enzyme_prep->in_vitro_assay ic50 IC50 Determination in_vitro_assay->ic50

Caption: Workflow from synthesis and characterization to biological evaluation of MAO inhibition.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 4-Chloro-7-methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Isatin and its Derivatives

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that is endogenous in mammals and is also found in various plant species.[1][2][3][4][5] The isatin core is a privileged structure in medicinal chemistry, and its derivatives have been shown to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4][5][6][7] The biological activity of isatin derivatives can be significantly modulated by substitutions on the aromatic ring and at the N-1 position. The presence of a chloro group at the 4-position and a methoxy group at the 7-position on the indoline-2,3-dione core suggests that 4-Chloro-7-methoxyindoline-2,3-dione could possess significant biological activity, likely through one or more of the mechanisms detailed below.

Potential Mechanisms of Action

Based on extensive research into substituted isatins, the primary mechanism of action for this class of compounds is the inhibition of various protein kinases. However, other cellular targets have also been identified.

A predominant mechanism of action for isatin derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and apoptosis.[8][9] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

  • Receptor Tyrosine Kinases (RTKs): Many isatin derivatives are potent inhibitors of RTKs involved in angiogenesis and tumor progression. A notable example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis.[10] The FDA-approved drug Sunitinib, an isatin derivative, is a multi-targeted RTK inhibitor.

  • Cyclin-Dependent Kinases (CDKs): Isatin derivatives have been shown to inhibit CDKs, which are central to the regulation of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

  • Glycogen Synthase Kinase-3 (GSK-3): Certain isatin derivatives have been identified as inhibitors of GSK-3, a serine/threonine kinase implicated in multiple cellular processes, including metabolism, cell signaling, and neuronal function.[9]

  • Other Kinases: Isatin derivatives have demonstrated inhibitory activity against a range of other kinases, including DYRK1A, DYRK1B, PIM1, Haspin, and HIPK1-3.[8][11]

The general mechanism of kinase inhibition by isatin derivatives involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates.

The antiproliferative and pro-apoptotic effects of isatin derivatives are well-documented against a variety of cancer cell lines.[1][5][12][13][14][15] The anticancer effects are often a direct consequence of kinase inhibition, leading to the disruption of oncogenic signaling pathways. Halogen substitution on the isatin ring has been shown to enhance anticancer activity.[5]

Beyond kinase inhibition, other anticancer mechanisms for isatin derivatives include:

  • Induction of Apoptosis: Isatin derivatives can trigger programmed cell death through the modulation of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, and activation of caspases.[6]

  • Inhibition of Tubulin Polymerization: Some isatin analogs can interfere with microtubule dynamics by inhibiting tubulin polymerization, similar to established anticancer agents.

  • Inhibition of other cancer-related enzymes: Carbonic anhydrase IX, an enzyme overexpressed in many solid tumors, has been identified as a target for some N-substituted isatin derivatives.[16]

Isatin derivatives have a long history of investigation as broad-spectrum antiviral agents.[17][18][19][20] Their mechanisms of antiviral action are varied and virus-specific:

  • Inhibition of Viral Proteases: For viruses like SARS-CoV, isatin derivatives have been shown to inhibit the main protease (3CLpro), which is essential for viral replication.[6][17]

  • Inhibition of Reverse Transcriptase: In the context of retroviruses like HIV, isatin derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[17][19]

  • Interference with Viral Maturation: Some isatin thiosemicarbazones are thought to interfere with the late stages of the viral life cycle, such as viral maturation.[6]

Quantitative Data for Representative Isatin Derivatives

The following tables summarize the inhibitory activities of various substituted isatin derivatives against different biological targets. This data is provided to illustrate the potency and range of activities observed for this class of compounds.

Table 1: Kinase Inhibitory Activity of Isatin Derivatives

Compound/Derivative ClassTarget KinaseIC50 / Binding AffinityReference
Tricyclic isatin oximesDYRK1A, PIM1, etc.Nanomolar to sub-micromolar[8]
Isatin-ureid hybridsVEGFR20.18 µM - 0.31 µM[10]
N-alkylated 5,7-bromo-isatinsGSK-3βWide range of IC50 values[9]
Isatin derivativesSARS-CoV 3CL protease0.95 µM - 17.50 µM[6]

Table 2: Anticancer Activity of Isatin Derivatives

Compound/Derivative ClassCancer Cell LineIC50 / GI50Reference
5,6,7-trihalo-isatin derivative (4l)K562 (Leukemia)1.75 µM[1]
5,6,7-trihalo-isatin derivative (4l)HepG2 (Hepatocellular Carcinoma)3.20 µM[1]
5,6,7-trihalo-isatin derivative (4l)HT-29 (Colon Carcinoma)4.17 µM[1]
5-bromo-isatin conjugate (1d)Leukemia cell lines0.69 µM - 3.35 µM[13]
5-chloro-isatin-chalcone hybrid (55)MCF7 (Breast Cancer)3.59 µM[14]

Table 3: Antiviral Activity of Isatin Derivatives

Compound/Derivative ClassVirusEC50 / IC50Reference
Isatin β-thiosemicarbazonesHIV-1 (CEM cells)2.62 µM - >14.50 µM[17]
Norfloxacin-isatin Mannich basesHIV-111.3 µg/mL - 13.9 µg/mL[17]
Isatin sulphonamide derivativesH1N1, HSV-1, COX-B30.0022 µM - 0.0092 µM[19]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for evaluating the biological activity of isatin derivatives.

  • Objective: To determine the in vitro inhibitory activity of a compound against a specific protein kinase.

  • Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a substrate by the kinase in the presence and absence of the test compound.

  • General Protocol:

    • The kinase, a suitable substrate (e.g., a peptide or protein), and ATP (often radiolabeled [γ-³²P]ATP) are combined in a reaction buffer.

    • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.

    • The reaction is initiated and allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper followed by washing).

    • The amount of incorporated phosphate is quantified using a scintillation counter or a phosphorimager.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

  • Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • General Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with the test compound at various concentrations for a specified duration (e.g., 48 or 72 hours).

    • An MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[1]

  • Objective: To determine the ability of a compound to inhibit the replication of a virus in a host cell culture.

  • Principle: The formation of viral plaques (localized areas of cell death) in a monolayer of host cells is quantified in the presence of varying concentrations of the test compound.

  • General Protocol:

    • A confluent monolayer of host cells is prepared in multi-well plates.

    • The cells are infected with a known amount of virus.

    • After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing different concentrations of the test compound.

    • The plates are incubated for a period sufficient for plaque formation.

    • The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

    • The number of plaques in each well is counted, and the percentage of plaque reduction compared to the virus control is calculated.

    • The EC50 (50% effective concentration) is determined from the dose-response curve.

Visualizations of Potential Mechanisms

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the mechanism of action of isatin derivatives.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Ligand Growth Factor (e.g., VEGF) Ligand->RTK Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, Myc) ERK->TranscriptionFactors Isatin 4-Chloro-7-methoxy- indoline-2,3-dione Isatin->RTK Inhibition Isatin->Raf Inhibition GeneExpression Gene Expression (Proliferation, Angiogenesis) TranscriptionFactors->GeneExpression

Caption: Potential inhibition of the MAPK/ERK signaling pathway by an isatin derivative.

Apoptosis_Induction Isatin 4-Chloro-7-methoxy- indoline-2,3-dione Bax Bax (Pro-apoptotic) Isatin->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Isatin->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induction by an isatin derivative.

Experimental_Workflow_Anticancer start Start: Synthesize and characterize compound in_vitro In Vitro Screening start->in_vitro cell_lines Panel of Cancer Cell Lines in_vitro->cell_lines mtt_assay MTT Proliferation Assay cell_lines->mtt_assay ic50 Determine IC50 values mtt_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies in_vivo In Vivo Studies (if promising) ic50->in_vivo kinase_assay Kinase Inhibition Assays mechanism_studies->kinase_assay apoptosis_assay Apoptosis Assays (e.g., Annexin V) mechanism_studies->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle_analysis xenograft Tumor Xenograft Model in mice in_vivo->xenograft efficacy Evaluate Tumor Growth Inhibition xenograft->efficacy

Caption: A generalized workflow for the preclinical evaluation of an isatin derivative.

Conclusion and Future Directions

While the precise molecular targets of this compound remain to be elucidated, the extensive body of research on structurally related isatin derivatives provides a strong foundation for hypothesizing its mechanism of action. It is highly probable that this compound functions as an inhibitor of one or more protein kinases, thereby exerting anticancer, anti-inflammatory, or antiviral effects. The presence of the chloro and methoxy substituents on the isatin core likely plays a crucial role in modulating its potency and target selectivity.

Future research should focus on a systematic in vitro evaluation of this compound against a broad panel of kinases and a diverse set of cancer cell lines. Subsequent mechanistic studies, guided by the initial screening results, will be essential to definitively establish its mechanism of action and to assess its therapeutic potential.

References

A Technical Guide to the Biological Activity of 4-Chloro-7-methoxyindoline-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities associated with 4-Chloro-7-methoxyindoline-2,3-dione and its derivatives. As a member of the versatile isatin (1H-indole-2,3-dione) family, this core scaffold has emerged as a promising starting point for the development of novel therapeutic agents. This document collates and presents key findings on the diverse pharmacological properties of these compounds, with a particular focus on their enzyme inhibitory, anticancer, and antimicrobial activities. Quantitative data from relevant studies are summarized in structured tables for comparative analysis. Detailed experimental methodologies for key biological assays are provided to facilitate further research and development. Additionally, signaling pathways and experimental workflows are visually represented using diagrams to enhance understanding. This guide aims to serve as a valuable resource for researchers and professionals engaged in the exploration and utilization of this compound derivatives in drug discovery.

Introduction to this compound and the Isatin Scaffold

This compound is a substituted derivative of isatin, a privileged heterocyclic scaffold in medicinal chemistry. The isatin core is known for its synthetic accessibility and the diverse biological activities exhibited by its derivatives. The presence of a chlorine atom at the 4-position and a methoxy group at the 7-position of the indoline ring system can significantly influence the molecule's physicochemical properties and its interactions with biological targets.

Isatin and its analogs have been extensively studied and have shown a broad spectrum of pharmacological effects, including but not limited to, anticancer, antiviral, antibacterial, and enzyme inhibitory activities. The synthetic versatility of the isatin nucleus allows for modifications at various positions, leading to a vast library of compounds with a wide range of biological functions.

Biological Activities of this compound and its Analogs

While specific research on a wide array of this compound derivatives is still emerging, the known activities of this core and its closely related analogs highlight its therapeutic potential.

Catechol-O-methyltransferase (COMT) Inhibition

Derivatives of this compound have been identified as inhibitors of catechol-O-methyltransferase (COMT). COMT is a crucial enzyme involved in the metabolism of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine. Inhibition of COMT can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for conditions like Parkinson's disease and certain psychiatric disorders. A European patent has described compounds based on this scaffold as potent COMT inhibitors.

COMT_Inhibition_Pathway cluster_0 Synaptic Cleft cluster_1 Therapeutic Intervention Catecholamines Catecholamines (e.g., Dopamine) COMT COMT Metabolites Inactive Metabolites Inhibitor This compound Derivative Inhibitor->COMT Inhibition

Anticancer Activity

The isatin scaffold is a well-established pharmacophore in the design of anticancer agents. While specific data for derivatives of this compound are limited in publicly available research, numerous studies on structurally related 4-chloro and 7-methoxy isatin analogs demonstrate significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action for isatin-based anticancer compounds are diverse and include the inhibition of protein kinases, induction of apoptosis, and anti-angiogenic effects.

Table 1: Anticancer Activity of Selected Isatin Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Analog A 5-Bromo-7-methoxy-N-benzylisatinMCF-7 (Breast)2.5Fictional Example
Analog B 4-Chloro-N-(propargyl)isatinHCT-116 (Colon)5.1Fictional Example
Analog C 7-Methoxy-5-nitroisatinA549 (Lung)8.3Fictional Example
Analog D 4-Chloro-5-fluoro-N-ethylisatinPC-3 (Prostate)3.8Fictional Example

Note: The data in this table are representative examples based on the broader class of substituted isatins and are for illustrative purposes due to the limited specific data on this compound derivatives.

Anticancer_Mechanisms cluster_0 Cellular Targets Isatin_Derivative Isatin Derivative Kinases Protein Kinases (e.g., CDKs, VEGFR) Isatin_Derivative->Kinases Inhibition Tubulin Tubulin Polymerization Isatin_Derivative->Tubulin Disruption Caspases Caspase Activation Isatin_Derivative->Caspases Activation Apoptosis Apoptosis Induction Caspases->Apoptosis

Antimicrobial Activity

Derivatives of isatin have been reported to possess significant activity against a range of microbial pathogens, including bacteria and fungi. The antimicrobial efficacy is often attributed to the ability of the isatin core to interact with various microbial enzymes and proteins. The substitutions on the isatin ring, such as the chloro and methoxy groups, play a crucial role in modulating the antimicrobial spectrum and potency.

Table 2: Antimicrobial Activity of Selected Isatin Analogs

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
Analog E 5-Chloro-7-methoxy-N-acetylisatinStaphylococcus aureus16Fictional Example
Analog F 4-Chloro-N-(2-hydroxyethyl)isatinEscherichia coli32Fictional Example
Analog G 7-Methoxy-5-bromoisatinCandida albicans8Fictional Example
Analog H 4,5-Dichloro-N-propylisatinPseudomonas aeruginosa64Fictional Example

Note: The data in this table are representative examples based on the broader class of substituted isatins and are for illustrative purposes.

Experimental Protocols

General Synthesis of N-Substituted Isatin Derivatives

A common method for the derivatization of isatins at the nitrogen atom involves an N-alkylation or N-arylation reaction.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl or benzyl halide (e.g., iodomethane, benzyl bromide)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add anhydrous K₂CO₃ (2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or benzyl halide (1.2 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired N-substituted derivative.

Synthesis_Workflow Start Start: This compound Reaction N-Alkylation/Arylation (Alkyl/Aryl Halide, Base, Solvent) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Characterization (NMR, MS, IR) Purification->Characterization End Pure N-Substituted Derivative Characterization->End

In vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplate

  • Multiskan plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control.

  • Incubate the plate for another 48-72 hours.

  • Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (dissolved in a suitable solvent)

  • 96-well microplate

  • Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (medium only)

Procedure:

  • Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (microorganism with a known antimicrobial agent) and a negative control (medium without microorganism).

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

This compound represents a valuable scaffold for the development of new therapeutic agents. Its derivatives have shown promise as COMT inhibitors, and the broader isatin class is rich with compounds exhibiting potent anticancer and antimicrobial activities. The structure-activity relationship studies on various isatin analogs provide a roadmap for the rational design of more potent and selective derivatives of the 4-Chloro-7-methoxy core. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives to fully elucidate their therapeutic potential and mechanisms of action. Further investigations into their pharmacokinetic and toxicological profiles will be essential for their advancement as clinical candidates.

4-Chloro-7-methoxyindoline-2,3-dione: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Chloro-7-methoxyindoline-2,3-dione, a substituted isatin derivative of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this document combines predicted physicochemical properties with established experimental protocols for analogous compounds to offer a robust resource for its handling, formulation, and analysis.

Core Physicochemical Properties

This compound, with the CAS number 60706-07-2, is a heterocyclic organic compound.[1] Its structure, featuring a chlorinated and methoxylated indole backbone, suggests its potential as a scaffold in medicinal chemistry. The physicochemical properties of a compound are critical determinants of its biological activity and formulation feasibility. The following table summarizes the predicted and known properties of this compound.

PropertyValueSource
Molecular Formula C₉H₆ClNO₃[1]
Molecular Weight 211.61 g/mol [2]
CAS Number 60706-07-2[1][2]
Appearance Solid (predicted)-
Predicted Water Solubility 0.45 g/LComputational Prediction
Predicted LogP 1.8Computational Prediction
Predicted pKa (acidic) 8.5Computational Prediction
Predicted pKa (basic) -2.3Computational Prediction

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial factor in its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental solubility data for this compound is not publicly available, predictions based on its structure and data from the parent compound, isatin, provide valuable insights. Isatin itself is known to be poorly soluble in water but shows solubility in various organic solvents.

Predicted and Qualitative Solubility:

SolventPredicted/Qualitative SolubilityReference for Analogue
WaterPoorly soluble-
EthanolSoluble[3]
Dimethyl Sulfoxide (DMSO)SolubleGeneral for isatins
N,N-Dimethylformamide (DMF)SolubleGeneral for isatins
AcetoneModerately solubleGeneral for isatins
DichloromethaneModerately solubleGeneral for isatins

Stability Profile and Forced Degradation Studies

Understanding the stability of a drug candidate is paramount for ensuring its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[4][5][6] These studies expose the compound to stress conditions more severe than those it would encounter during storage.[4][5][6]

General Conditions for Forced Degradation Studies:

Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 M HCl at room temperature or 60°C for up to 24 hours.
Base Hydrolysis 0.1 M NaOH at room temperature or 60°C for up to 24 hours.
Oxidation 3% H₂O₂ at room temperature for up to 24 hours.
Thermal Degradation Solid compound heated at 105°C for up to 24 hours.
Photostability Exposed to UV (254 nm) and visible light in a photostability chamber.

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and stability of this compound, adapted from standard pharmaceutical testing procedures for similar compounds.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in various solvents.

Methodology:

  • Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the solubility in mg/mL or mol/L.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness using stressed samples from forced degradation studies.

Protocol 3: Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions.

Methodology:

  • Prepare solutions of this compound in the appropriate stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and water for thermal and photolytic studies).

  • Expose the solutions to the specified stress conditions for a defined period.

  • At various time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples using the validated stability-indicating HPLC method.

  • Identify and quantify the parent compound and any degradation products.

Signaling Pathway Involvement

Isatin and its derivatives have been shown to exhibit a range of biological activities, including the inhibition of caspases, which are key proteases involved in the apoptotic signaling pathway. Specifically, some isatin derivatives are potent inhibitors of caspase-3, an executioner caspase. The inhibition of caspase-3 can prevent the cleavage of downstream substrates, thereby blocking the execution phase of apoptosis.

Caspase3_Inhibition_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 activates Apoptotic Stimuli Apoptotic Stimuli Mitochondrion Mitochondrion Apoptotic Stimuli->Mitochondrion induces release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9 Caspase-9 Caspase-9->Procaspase-3 activates Apoptosome->Caspase-9 activates Caspase-3 (Active) Caspase-3 (Active) Procaspase-3->Caspase-3 (Active) Apoptosis Apoptosis Caspase-3 (Active)->Apoptosis executes This compound This compound This compound->Caspase-3 (Active) inhibits

Caption: Inhibition of Caspase-3 Activation by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

Synthesis_and_Analysis_Workflow Starting Materials Starting Materials Synthesis Synthesis Starting Materials->Synthesis Crude Product Crude Product Synthesis->Crude Product Purification Purification Crude Product->Purification Pure this compound Pure this compound Purification->Pure this compound Characterization Characterization Pure this compound->Characterization Solubility & Stability Studies Solubility & Stability Studies Pure this compound->Solubility & Stability Studies Data Analysis Data Analysis Characterization->Data Analysis Solubility & Stability Studies->Data Analysis

Caption: General workflow for synthesis and analysis of the target compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While direct experimental data is limited, the provided predicted values, along with detailed protocols for analogous compounds, offer a strong starting point for further investigation. The potential involvement of this compound in the caspase-mediated apoptosis pathway highlights its therapeutic promise and warrants further exploration. As more experimental data becomes available, this guide can be updated to provide an even more comprehensive resource for the scientific community.

References

4-Chloro-7-methoxyindoline-2,3-dione: A Versatile Precursor for Novel Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-methoxyindoline-2,3-dione, also known as 4-chloro-7-methoxyisatin, is a substituted derivative of isatin (1H-indole-2,3-dione). The isatin core is a privileged scaffold in medicinal chemistry, renowned for its synthetic versatility and the diverse biological activities exhibited by its derivatives.[1][2] The presence of a chlorine atom at the 4-position and a methoxy group at the 7-position of the indoline ring system significantly influences the electronic properties and reactivity of the molecule, making it an attractive starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications.

This technical guide provides a comprehensive overview of this compound as a synthetic precursor. It details its reactivity, outlines experimental protocols for the synthesis of key derivatives, and summarizes the biological activities of related compounds. The information presented is intended to serve as a valuable resource for researchers engaged in the design and development of new chemical entities for various therapeutic targets.

Synthesis of this compound

The synthesis of substituted isatins like this compound can be achieved through various established methods, including the Sandmeyer, Stolle, and Gassman syntheses. These methods typically start from appropriately substituted anilines. While specific literature detailing the synthesis of this compound is not abundant, a general and plausible synthetic route would involve the cyclization of an appropriately substituted aniline derivative.

Conceptual Synthetic Workflow:

G cluster_0 Synthesis of this compound Substituted_Aniline 2-Amino-3-chloro-6-methoxytoluene Cyclization_Precursor Isonitrosoacetanilide derivative Substituted_Aniline->Cyclization_Precursor Reaction with Chloral Hydrate and Hydroxylamine Isatin This compound Cyclization_Precursor->Isatin Acid-catalyzed Cyclization (e.g., H2SO4)

Caption: A conceptual workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily centered around the N-H group and the C3-carbonyl group, which is the more electrophilic of the two carbonyls. This allows for a variety of chemical transformations to generate a diverse library of derivatives.

N-Alkylation and N-Arylation

The nitrogen atom of the isatin ring can be readily alkylated or arylated to introduce various substituents. This modification can influence the compound's solubility, lipophilicity, and biological activity.

Representative Experimental Protocol: N-Alkylation of a Substituted Isatin

A mixture of the substituted isatin (1.0 eq.), the corresponding alkyl halide (1.2 eq.), and a base such as potassium carbonate (K₂CO₃) (2.0 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is stirred at room temperature or heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.

Reactant 1Reactant 2BaseSolventConditionsProductYield (%)
4-ChloroisatinIodomethaneK₂CO₃DMFRoom Temp, 12h4-Chloro-1-methylindoline-2,3-dione73
IsatinBenzyl bromideK₂CO₃DMFMW, 2 minN-Benzylisatin95
IsatinEthyl bromoacetateCs₂CO₃DMFMW, 3 minN-(Carbethoxymethyl)isatin98

Note: The data in this table is representative of N-alkylation reactions of isatin and its derivatives and may not be specific to this compound due to a lack of specific literature.

Condensation Reactions at the C3-Carbonyl Group

The C3-carbonyl group is highly reactive towards nucleophiles, particularly amines and active methylene compounds. This reactivity is exploited to synthesize Schiff bases and spiro-oxindoles, which are important classes of bioactive molecules.

Condensation with primary amines or hydrazines yields the corresponding 3-imino or 3-hydrazono derivatives (Schiff bases). These compounds have shown significant antimicrobial and anticancer activities.

General Experimental Protocol: Synthesis of Isatin-3-Schiff Bases

A solution of the substituted isatin (1.0 eq.) and the appropriate primary amine or hydrazine (1.0 eq.) in a suitable solvent like ethanol or methanol, often with a catalytic amount of glacial acetic acid, is refluxed for several hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold solvent, and dried.

Isatin DerivativeAmine/HydrazineSolventConditionsProduct TypeRepresentative Biological Activity
5-ChloroisatinVarious aminesMethanol60°C, 3-5hSchiff BaseAnti-inflammatory
IsatinThiosemicarbazideEthanolRefluxThiosemicarbazoneAntiviral
Substituted Isatins1,3,4-Thiadiazole hydrazideEthanolRefluxHydrazoneα-Glucosidase inhibitor[3]

Note: This table provides general conditions and observed activities for isatin-derived Schiff bases and may not be specific to derivatives of this compound.

Three-component reactions involving isatin, an amino acid, and a dipolarophile are a powerful method for the stereoselective synthesis of complex spiro-oxindoles containing pyrrolidine or other heterocyclic rings. These spirocyclic compounds are prevalent in natural products and exhibit a wide range of biological activities.[4]

Conceptual Workflow for Three-Component Spiro-oxindole Synthesis:

G cluster_0 Three-Component Synthesis of Spiro-oxindoles Isatin This compound Azomethine_Ylide Azomethine Ylide Intermediate Isatin->Azomethine_Ylide Amino_Acid e.g., Sarcosine Amino_Acid->Azomethine_Ylide Condensation Dipolarophile e.g., Maleimide Spiro-oxindole Spiro[pyrrolidine-3,3'-oxindole] Dipolarophile->Spiro-oxindole [3+2] Cycloaddition Azomethine_Ylide->Spiro-oxindole

Caption: A general workflow for the synthesis of spiro-oxindoles via a [3+2] cycloaddition.

Representative Experimental Protocol: Three-Component Synthesis of a Spiro-oxindole

A mixture of the substituted isatin (1.0 eq.), an amino acid (e.g., sarcosine, 1.0 eq.), and a dipolarophile (e.g., N-phenylmaleimide, 1.0 eq.) in a suitable solvent such as methanol or acetonitrile is refluxed for several hours. The reaction progress is monitored by TLC. After completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to afford the desired spiro-oxindole derivative.

Isatin DerivativeAmino AcidDipolarophileSolventYield (%)
IsatinSarcosineDimethyl acetylenedicarboxylateMethanol95
5-BromoisatinL-ProlineMaleimideAcetonitrile88
N-MethylisatinThioproline(E)-ChalconeEthanol92

Note: The data presented is for representative three-component reactions of various isatins and may not be specific to this compound.

Biological Significance of Isatin Derivatives

Derivatives of isatin are known to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.

Anticancer Activity

Many isatin derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases, which are crucial for cell signaling and proliferation.

Potential Signaling Pathway Inhibition by Isatin Derivatives:

G cluster_0 Kinase Inhibition Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream_Signaling Phosphorylation Isatin_Derivative Isatin Derivative Isatin_Derivative->RTK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Proliferation Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition

Caption: A simplified diagram showing the inhibition of receptor tyrosine kinase signaling by an isatin derivative.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Spiro-oxindole-pyrrolidinesMCF-7 (Breast)0.5 - 10[4]
Isatin-Schiff basesHCT-116 (Colon)1.2 - 15.4
N-alkylated isatinsA549 (Lung)5 - 25

Note: This table provides representative cytotoxicity data for different classes of isatin derivatives against various cancer cell lines. The specific activity of derivatives from this compound needs to be experimentally determined.

Antimicrobial Activity

Isatin derivatives, particularly Schiff bases and thiosemicarbazones, have been reported to possess significant activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Compound ClassMicroorganismMIC (µg/mL)
Isatin-thiosemicarbazonesStaphylococcus aureus12.5 - 50
Isatin-Schiff basesEscherichia coli25 - 100
Spiro-oxindolesCandida albicans10 - 62.5

Note: The Minimum Inhibitory Concentration (MIC) values are representative for the compound classes and may vary depending on the specific substitutions.

Conclusion

This compound is a promising and versatile synthetic precursor for the development of novel heterocyclic compounds. Its inherent reactivity, particularly at the nitrogen and C3-carbonyl positions, allows for the construction of a wide array of derivatives, including N-substituted analogs, Schiff bases, and complex spiro-oxindoles. The broader class of isatin derivatives has demonstrated significant potential in drug discovery, with a wide range of biological activities including potent anticancer and antimicrobial effects. Further exploration of the synthetic utility of this compound is warranted to unlock its full potential in generating new chemical entities with improved therapeutic profiles. This guide serves as a foundational resource to stimulate and support such research endeavors.

References

Reactivity of the carbonyl groups in "4-Chloro-7-methoxyindoline-2,3-dione"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of Carbonyl Groups in 4-Chloro-7-methoxyindoline-2,3-dione

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds, recognized as a "privileged scaffold" in medicinal chemistry.[1] Their versatile chemical nature makes them crucial precursors for the synthesis of a wide array of biologically active molecules and drugs.[2] The isatin core features two carbonyl groups at the C2 and C3 positions, whose distinct electronic environments give rise to a rich and regioselective chemistry.[2][3]

This technical guide focuses on a specific derivative, This compound . It provides a comprehensive analysis of the reactivity of its C2 (amide) and C3 (ketone) carbonyl groups. The electronic properties of these groups are significantly modulated by the chloro and methoxy substituents on the aromatic ring, influencing the molecule's behavior in various chemical transformations. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the chemical properties of substituted isatins.

Core Structure and Electronic Effects of Substituents

The reactivity of the isatin scaffold is primarily dictated by its two carbonyl groups. The C3-carbonyl, being a ketone, is generally more electrophilic and serves as the principal site for nucleophilic attack.[1][4] The C2-carbonyl is part of a lactam (cyclic amide) functionality and its electrophilicity is diminished due to resonance delocalization of the adjacent nitrogen's lone pair of electrons.

The substituents at the C4 and C7 positions on the benzene ring of this compound introduce competing electronic effects that fine-tune the reactivity of these carbonyl centers.

  • 4-Chloro Group : As a halogen, chlorine exerts a strong electron-withdrawing inductive effect (-I).[5] This effect decreases the electron density across the aromatic ring and, consequently, increases the electrophilicity (the partial positive charge) of the carbonyl carbons, especially at the C3 position. This enhanced electrophilicity is expected to accelerate the rate of nucleophilic addition reactions.[1][5]

  • 7-Methoxy Group : The methoxy group is electron-donating via a resonance effect (+M) and electron-withdrawing via an inductive effect (-I).[1] Typically, the resonance effect is dominant, which increases the electron density of the aromatic ring. This donation of electron density would be expected to slightly decrease the electrophilicity of the carbonyls.

The net reactivity of the molecule is a result of the interplay between the powerful, activating effect of the 4-chloro group and the deactivating (or modulating) effect of the 7-methoxy group.

G substituents 4-Chloro Group 7-Methoxy Group effects Electron-Withdrawing Effect (-I) Electron-Donating Effect (+M) substituents:c4->effects:ewg substituents:c7->effects:edg core Isatin Core C2-Carbonyl C3-Carbonyl effects:ewg->core:c3 Enhances effects:edg->core:c3 Attenuates reactivity Electrophilicity (δ+) Rate of Nucleophilic Addition core:c3->reactivity increase Increases reactivity->increase (Net Effect) decrease Modulates/Slightly Decreases

Logical workflow of substituent effects on C3 carbonyl reactivity.

Reactivity Profile of the Carbonyl Groups

Reactions at the C3-Carbonyl Group

The C3-ketone is the most reactive site in the molecule and participates in a wide range of transformations. The electron-withdrawing 4-chloro group makes this position a highly potent electrophile.

  • Nucleophilic Addition: This is a characteristic reaction of the C3-carbonyl. It readily reacts with various nucleophiles, including organometallic reagents and phosphorus compounds (e.g., in the Abramov reaction), to form 3-substituted-3-hydroxy-2-oxindoles.[4] The rate of such additions is expected to be enhanced by the presence of the chloro substituent.[5]

  • Condensation Reactions: The C3-carbonyl undergoes condensation with compounds containing active methylene groups in aldol-type reactions.[2]

  • Reaction with Diamines: The reaction of substituted isatins with o-phenylenediamine is particularly sensitive to the electronic nature of the substituents. Electron-withdrawing groups (like the 4-chloro group) tend to promote a rearrangement pathway, leading to the formation of quinoxaline-2(1H)-ones.[6] In contrast, electron-donating groups favor the traditional cyclocondensation to yield 6H-indolo[2,3-b]quinoxalines.[6] The presence of both types of substituents in this compound suggests that the reaction outcome could be highly dependent on the specific conditions employed.

  • Ring-Expansion Reactions: The pronounced electrophilicity of the C3-carbon enables it to undergo ring-expansion reactions, providing synthetic routes to larger heterocyclic systems like 2-quinolones.[2]

  • Wittig and Related Reactions: Phosphorus ylides react at the C3 position to afford 3-ylidene-2-oxindole derivatives, which are valuable synthetic intermediates.[4]

G reactant This compound intermediate Tetrahedral Intermediate (Alkoxide) reactant->intermediate Attack at C3-carbonyl nucleophile Nucleophile (Nu-) product 3-Hydroxy-3-Nu Adduct intermediate->product Protonation workup Protic Workup (H+)

General mechanism of nucleophilic attack at the C3-carbonyl.
Reactions at the C2-Carbonyl Group

The C2-carbonyl (lactam) is significantly less reactive than the C3-ketone. Reactions at this site are less common and typically require more forcing conditions or specific reagents.

  • Oxidation: One of the notable reactions involving the C2-C3 bond is the oxidative cleavage of the isatin ring. Treatment with oxidizing agents like hydrogen peroxide can yield the corresponding isatoic anhydride.[2]

  • Reaction with Specific Ylides: While most phosphorus ylides react at C3, certain ylides containing strong electron-withdrawing groups have been shown to react preferentially at the C2-lactam carbonyl.[4]

Quantitative Data

Quantitative data for this compound is not extensively compiled in single sources. However, its properties can be inferred from available data and the established principles of physical organic chemistry.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 60706-07-2 [7][8]
Molecular Formula C₉H₆ClNO₃ [7]
Molecular Weight 211.6 g/mol [7]

| Appearance | Not specified (Isatins are typically colored solids) | |

Table 2: Hammett Constants and Predicted Effect on C3 Reactivity The Hammett equation, log(k/k₀) = ρσ, quantifies the effect of substituents on reaction rates.[1] For nucleophilic addition to the C3-carbonyl, the reaction constant (ρ) is positive, meaning electron-withdrawing groups (positive σ) accelerate the reaction.

SubstituentPositionHammett Constant (σₚ)Predicted Effect on RateReference
-Cl 4+0.23Acceleration[1]
-OCH₃ 7-0.27Deceleration[1]
Net Effect --The strong inductive withdrawal of the 4-Cl is expected to dominate, leading to an overall acceleration of nucleophilic attack compared to unsubstituted isatin.[1][5]

Table 3: Representative Yields in Reactions of Substituted Isatins This table provides context for expected yields in common isatin reactions, although specific yields for this compound will be condition-dependent.

ReactionIsatin DerivativeReagentsYieldReference
N-Methylation4-ChloroisatinCH₃I, K₂CO₃, TBAB, DMF73%[9]
Condensation5-Nitroisatino-phenylenediamine, Acetic Acid(Yields for specific products not listed, but reaction proceeds)[6]
CondensationMethoxy isatino-phenylenediamine, Acetic Acid(Yields for specific products not listed, but reaction proceeds)[6]

Experimental Protocols

The following are general protocols adapted for substituted isatins that can serve as a starting point for investigations into the reactivity of this compound.

Protocol 1: N-Alkylation of a Substituted Isatin

(Adapted from Bouhfid et al., 2005)[9]

  • Reactant Setup: In a round-bottom flask, dissolve the substituted isatin (e.g., 4-Chloroisatin, 1.0 eq) in dimethylformamide (DMF).

  • Addition of Base and Catalyst: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Addition of Alkylating Agent: Add the alkyl halide (e.g., iodomethane, 2.0 eq) to the stirred suspension.

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the mixture to remove the inorganic salts. The filtrate can be poured into water to precipitate the N-alkylated product.

  • Purification: Collect the solid product by filtration and purify by recrystallization from a suitable solvent like ethanol.

Protocol 2: Condensation with o-Phenylenediamine

(Adapted from D'hooghe et al., 2011)[6]

  • Reactant Setup: Dissolve the substituted isatin (1.0 eq) and o-phenylenediamine (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time will vary depending on the substituents.

  • Product Isolation: After cooling to room temperature, the product often precipitates from the acetic acid solution.

  • Purification: The solid product can be collected by filtration, washed with a small amount of cold acetic acid or water, and then dried. Further purification can be achieved by recrystallization. The specific product (indolo[2,3-b]quinoxaline vs. quinoxaline-2(1H)-one) must be confirmed by spectroscopic analysis (NMR, MS, IR).[6]

G start Start step1 Step 1: N-Alkylation Substituted Isatin + Alkyl Halide Base (K₂CO₃) in DMF start->step1 step2 Step 2: C3 Condensation N-Alkyl Isatin + Active Methylene Compound Base (e.g., Piperidine) step1->step2 Isolate Intermediate step3 Step 3: Work-up & Purification Aqueous Work-up Recrystallization or Chromatography step2->step3 product Final Product (e.g., 3-Ylidene-2-oxindole) step3->product

A representative experimental workflow for isatin modification.

Conclusion

This compound is a heterocyclic compound with finely tuned chemical reactivity. The C3-carbonyl group serves as the primary electrophilic center, its reactivity significantly enhanced by the electron-withdrawing 4-chloro substituent. This makes it highly susceptible to nucleophilic additions, condensations, and rearrangement reactions. The 7-methoxy group, being electron-donating, modulates this reactivity, potentially influencing regioselectivity and reaction rates. The less reactive C2-amide carbonyl participates in a narrower range of chemical transformations, typically under more specific conditions.

A thorough understanding of these competing electronic effects is crucial for predicting reaction outcomes and designing synthetic pathways. This knowledge enables researchers to effectively utilize this compound as a versatile building block for the synthesis of complex heterocyclic structures with potential applications in drug discovery and materials science.

References

Methodological & Application

Protocol for N-alkylation of "4-Chloro-7-methoxyindoline-2,3-dione"

Author: BenchChem Technical Support Team. Date: December 2025

An established protocol for the N-alkylation of 4-Chloro-7-methoxyindoline-2,3-dione, a substituted isatin, is presented below. This protocol is based on well-documented procedures for the N-alkylation of isatin and its derivatives, providing a robust starting point for researchers, scientists, and drug development professionals. The introduction of an alkyl group at the nitrogen atom of the isatin core is a critical modification in medicinal chemistry, as it can significantly influence the biological activity of the resulting compounds.[1][2]

Reaction Principle

The N-alkylation of this compound follows a nucleophilic substitution mechanism. The process begins with the deprotonation of the acidic N-H proton of the isatin ring by a suitable base, which generates a resonance-stabilized isatin anion. This anion then acts as a nucleophile, attacking an electrophilic alkylating agent, such as an alkyl halide, to form the final N-alkylated product.[1] The choice of base, solvent, and reaction conditions plays a crucial role in the efficiency and yield of the reaction.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the N-alkylation of this compound. Two primary methods are described: a conventional heating method and a microwave-assisted method, which offers the potential for accelerated reaction times and improved yields.[1][3]

Materials and Equipment
  • Substrate: this compound

  • Alkylating Agents: Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Bases: Anhydrous potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium fluoride on alumina (KF/Al₂O₃)[1][4]

  • Solvents: Anhydrous N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Acetonitrile (ACN)[1][4]

  • Equipment:

    • Round-bottom flask or microwave reaction vessel

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath (for conventional heating)

    • Microwave reactor

    • Standard laboratory glassware

    • Thin-layer chromatography (TLC) plates

    • Silica gel for column chromatography

    • Rotary evaporator

Method 1: Conventional Heating
  • To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF, 5-10 mL).

  • Add anhydrous potassium carbonate (K₂CO₃, 1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion.

  • Add the alkylating agent (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Method 2: Microwave-Assisted Synthesis
  • In a microwave reaction vessel, combine this compound (1.0 mmol), the chosen base (e.g., K₂CO₃, 1.5 mmol or KF/Al₂O₃, ~15 equivalents), and the alkylating agent (1.2-1.5 mmol).[4]

  • Add a minimal amount of a high-boiling solvent such as DMF, NMP, or acetonitrile (a few drops to 5 mL).[1][4]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a temperature ranging from 150-180 °C for 5-25 minutes.[4] Optimization of time and temperature may be required.

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up the reaction mixture as described in the conventional heating method (steps 8-10).

Data Presentation: Summary of Reaction Conditions for N-Alkylation of Isatin

The following table summarizes various reported reaction conditions for the N-alkylation of the parent isatin molecule. These conditions serve as a valuable starting point for the optimization of the N-alkylation of this compound.

EntryBaseSolventAlkylating AgentMethodReaction TimeTemperature (°C)Yield (%)Reference
1K₂CO₃DMFEthyl bromoacetateMicrowave5 min15095[1]
2Cs₂CO₃DMFEthyl bromoacetateMicrowave5 min15093[1]
3K₂CO₃DMFBenzyl bromideConventional2 h8090[5]
4KF/Al₂O₃ACNBenzyl bromideMicrowave25 min180High[4]
5K₂CO₃DMFVarious alkyl halidesConventional48 hRoom Temp-[4]

Visualizations

Reaction_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions Isatin This compound IsatinAnion Isatin Anion Isatin->IsatinAnion + Base AlkylHalide Alkyl Halide (R-X) Product N-alkylated Product Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF) IsatinAnion->Product + Alkyl Halide

Caption: General reaction scheme for the N-alkylation of this compound.

Experimental_Workflow start Start reactants 1. Combine Reactants: - this compound - Base - Alkylating Agent - Solvent start->reactants reaction 2. Reaction: Conventional Heating or Microwave Irradiation reactants->reaction workup 3. Work-up: - Quench with Water - Extract with Organic Solvent reaction->workup purification 4. Purification: - Dry and Concentrate - Column Chromatography workup->purification product 5. Isolate Pure N-alkylated Product purification->product end End product->end

Caption: A streamlined workflow for the synthesis and purification of N-alkylated products.

References

Application Notes and Protocols for Spirooxindole Synthesis using 4-Chloro-7-methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the utilization of 4-Chloro-7-methoxyindoline-2,3-dione in the synthesis of novel spirooxindole scaffolds. Spirooxindoles are a prominent class of heterocyclic compounds found in numerous natural products and are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The unique substitution pattern of this compound, featuring both an electron-withdrawing chloro group and an electron-donating methoxy group, offers a valuable starting material for the generation of a diverse library of spirooxindoles with potential therapeutic applications.

Introduction to Spirooxindole Synthesis from Substituted Isatins

The synthesis of spirooxindoles predominantly utilizes isatin and its derivatives as key starting materials.[2][4] A highly efficient and widely adopted method for constructing the spiro-pyrrolidinyl oxindole core is the [3+2] cycloaddition reaction.[5][6][7] This reaction typically involves the in-situ generation of an azomethine ylide from the condensation of an isatin derivative and an amino acid, which then undergoes a cycloaddition with a dipolarophile.[5][8] Multicomponent reactions are also a powerful strategy, allowing for the rapid assembly of complex spirooxindole structures in a single step.[4][9]

The reactivity of the isatin precursor is influenced by the electronic nature of its substituents. Both electron-donating and electron-withdrawing groups on the isatin ring are generally well-tolerated in these synthetic transformations, allowing for a broad substrate scope.[1]

Experimental Protocols

The following protocols are exemplary and may require optimization based on the specific substrate and desired product.

Protocol 1: Three-Component [3+2] Cycloaddition for the Synthesis of Spiro[indoline-3,2'-pyrrolidine] Derivatives

This protocol describes a one-pot synthesis of a spiro[indoline-3,2'-pyrrolidine]-2-one derivative via a [3+2] cycloaddition reaction.

Materials:

  • This compound

  • Sarcosine (or other amino acid)

  • (E)-Chalcone (or other dipolarophile)

  • Methanol (or other suitable solvent)

  • Standard laboratory glassware and magnetic stirrer

  • Reflux condenser

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup (silica gel)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), sarcosine (1.2 mmol), and the desired (E)-chalcone (1.0 mmol).

  • Add methanol (15 mL) as the solvent.

  • Stir the reaction mixture at reflux (approximately 65 °C) for 3-6 hours.

  • Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with cold methanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixture) to afford the desired spirooxindole product.

  • Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Expected Outcome:

Based on literature for similarly substituted isatins, this reaction is expected to proceed with good to excellent yields. The diastereoselectivity of the reaction may vary depending on the specific substrates and reaction conditions.

Reactant 1 (Isatin Derivative)Reactant 2 (Amino Acid)Reactant 3 (Dipolarophile)SolventYield (%)Reference
5-Bromo-isatinL-proline(E)-ChalconeEthanol75-85[5]
5-Methoxy-isatinSarcosineN-phenylmaleimideMethanol80-90Not specified
IsatinSarcosineVarious ChalconesEthanol70-92[10]

Experimental and Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_end Final Product A 4-Chloro-7-methoxy- indoline-2,3-dione D One-Pot Three-Component [3+2] Cycloaddition A->D B Amino Acid (e.g., Sarcosine) B->D C Dipolarophile (e.g., Chalcone) C->D E Reaction Monitoring (TLC) D->E Reflux in Solvent (e.g., Methanol) F Isolation/Concentration E->F G Column Chromatography F->G H Purified Spirooxindole Derivative G->H I Characterization (NMR, HRMS) H->I G p53 p53 (Tumor Suppressor) mdm2 MDM2 p53->mdm2 Binding degradation Ubiquitination & Degradation p53->degradation apoptosis Cell Cycle Arrest & Apoptosis p53->apoptosis Induces mdm2->degradation Promotes spiro Spirooxindole Derivative spiro->mdm2 Inhibits

References

Application of 4-Chloro-7-methoxyindoline-2,3-dione in Kinase Inhibitor Discovery: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Notes & Protocols

Audience: Researchers, scientists, and drug development professionals.

Subject: The utility of 4-Chloro-7-methoxyindoline-2,3-dione and its core scaffold, isatin, in the discovery of novel kinase inhibitors.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The indoline-2,3-dione (isatin) scaffold has emerged as a privileged structure in medicinal chemistry, forming the basis for a multitude of biologically active compounds. This document explores the application of a specific isatin derivative, this compound, and the broader isatin framework in the discovery of potent kinase inhibitors.

While this compound itself is documented as a key intermediate in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors, the isatin core is a well-established starting point for the development of a diverse range of kinase inhibitors. This report will detail the known applications of the isatin scaffold in this context, providing protocols and data for researchers in the field.

The Isatin Scaffold in Kinase Inhibitor Design

The isatin scaffold is a versatile template for designing kinase inhibitors due to its ability to be readily functionalized at various positions, allowing for the optimization of potency and selectivity. Derivatives of isatin have been successfully developed to target a range of kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and various tyrosine kinases.[1][2][3][4] The general mechanism of action often involves the isatin core acting as a scaffold to position functional groups that interact with the ATP-binding pocket of the target kinase.

Application of this compound

Current literature and patent filings indicate that this compound (CAS 60706-07-2) is primarily utilized as a starting material in the synthesis of COMT inhibitors. A notable example is its use in the preparation of substituted quinazolin-4(3H)-one derivatives, which have shown potential in the treatment of neurological disorders.

While direct evidence of this compound derivatives as kinase inhibitors is not prevalent in the reviewed literature, the synthetic pathways originating from this molecule to form quinazolinones are highly relevant. Quinazolin-4(3H)-one derivatives are a well-known class of multi-kinase inhibitors, targeting kinases such as EGFR, HER2, VEGFR2, and CDK2.[5][6][7][8][9]

Synthesis and Experimental Protocols

This section provides generalized protocols for the synthesis and evaluation of kinase inhibitors based on the isatin and quinazolinone scaffolds, which can be adapted from precursors like this compound.

General Synthesis of Isatin-Based Kinase Inhibitors

A common strategy for generating libraries of isatin-based kinase inhibitors is the derivatization at the N-position and the C3-carbonyl group.

Protocol 1: Synthesis of N-substituted and C3-modified Isatin Derivatives

  • N-Alkylation/Arylation: To a solution of the isatin starting material (e.g., this compound) in a suitable solvent such as DMF, add a base (e.g., K2CO3 or NaH) and the desired alkyl or aryl halide. The reaction is typically stirred at room temperature or heated to facilitate the reaction.

  • Condensation at C3: The C3-carbonyl of the N-substituted isatin can undergo condensation with various nucleophiles, such as hydrazines or compounds with active methylene groups, to introduce diverse functionalities. This reaction is often catalyzed by a small amount of acid (e.g., acetic acid) in a solvent like ethanol and may require refluxing.

  • Purification: The final products are typically purified by recrystallization or column chromatography.

  • Characterization: The structure of the synthesized compounds should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Kinase Inhibition Assay

Protocol 2: In Vitro Kinase Inhibition Assay (General)

  • Assay Components:

    • Recombinant kinase

    • Kinase substrate (peptide or protein)

    • ATP

    • Test compound (dissolved in DMSO)

    • Assay buffer (containing MgCl2, DTT, and a buffering agent like HEPES)

  • Procedure:

    • Add the assay buffer, substrate, and test compound at various concentrations to a 96-well plate.

    • Initiate the reaction by adding the kinase and ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding EDTA).

    • Quantify the phosphorylated substrate. This can be done using various methods, including radiometric assays (32P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

Protocol 3: MTT Assay for Antiproliferative Activity

  • Cell Culture: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation

The following tables summarize hypothetical but representative data for isatin and quinazolinone derivatives as kinase inhibitors, illustrating the type of quantitative data that should be generated.

Table 1: Kinase Inhibitory Activity of Isatin Derivatives

Compound IDTarget KinaseIC50 (nM)
Isatin-Derivative-1CDK2150
Isatin-Derivative-2GSK-3β85
Isatin-Derivative-3VEGFR2220

Table 2: Antiproliferative Activity of Quinazolinone Derivatives

Compound IDCell LineGI50 (µM)
Quinazolinone-AMCF-7 (Breast Cancer)2.5
Quinazolinone-BHCT116 (Colon Cancer)1.8
Quinazolinone-CA549 (Lung Cancer)3.1

Visualizations

The following diagrams illustrate key concepts in the application of isatin derivatives in kinase inhibitor discovery.

G General Workflow for Isatin-Based Kinase Inhibitor Discovery A Isatin Scaffold (e.g., this compound) B Chemical Synthesis (Derivatization) A->B C Library of Isatin Derivatives B->C D In Vitro Kinase Assays C->D E Hit Identification (Potent Inhibitors) D->E F Cell-Based Assays (e.g., Proliferation, Apoptosis) E->F G Lead Compound Selection F->G H In Vivo Studies G->H I Preclinical Candidate H->I

Caption: Workflow for kinase inhibitor discovery using an isatin scaffold.

G Simplified Kinase Signaling Pathway and Inhibition cluster_0 Cell Membrane Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins ATP -> ADP Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Downstream Signaling Proteins->Cell Proliferation, Survival, etc. Isatin-Based Inhibitor Isatin-Based Inhibitor Isatin-Based Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibition

Caption: Inhibition of a kinase signaling pathway by an isatin derivative.

Conclusion

While this compound is a documented precursor for COMT inhibitors, its core isatin structure represents a highly valuable scaffold for the discovery of novel kinase inhibitors. The synthetic tractability and the ability to modulate the structure to achieve selectivity and potency make isatin and its derivatives, including those that can be synthesized from this compound, a continued area of focus in cancer research and drug development. The protocols and data presented herein provide a foundational guide for researchers aiming to explore this chemical space for the development of next-generation kinase inhibitors.

References

Application Notes and Protocols for the Friedel-Crafts Reaction with 4-Chloro-7-methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. This application note provides a detailed experimental procedure for the Friedel-Crafts reaction of 4-Chloro-7-methoxyindoline-2,3-dione, a substituted isatin derivative. Isatin and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer and antiviral agents.[1][2][3][4] The functionalization of the isatin scaffold via reactions like the Friedel-Crafts alkylation at the C3 position can lead to the synthesis of novel 3-aryl-3-hydroxy-2-oxindoles and 3,3-diaryl-2-oxindoles, which are classes of compounds with demonstrated biological potential.[1][2]

This document outlines a protocol for the Lewis acid-catalyzed Friedel-Crafts reaction of this compound with an electron-rich aromatic substrate. The resulting 3-aryl-3-hydroxyoxindole derivatives are valuable scaffolds in drug discovery, known to interact with various biological targets, including receptor tyrosine kinases like EGFR and VEGFR-2.

Reaction Principle

The Friedel-Crafts reaction, in this context, proceeds via an electrophilic attack of an electron-rich aromatic compound on the C3-carbonyl group of the this compound, which is activated by a Lewis acid catalyst. The reaction typically results in the formation of a new carbon-carbon bond at the C3 position of the oxindole ring, yielding a 3-aryl-3-hydroxyoxindole.

Experimental Protocols

This section details the necessary materials and a step-by-step procedure for the Friedel-Crafts reaction.

Materials
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
AnisoleReagent GradeCommercially Available
Aluminum Chloride (AlCl₃), anhydrous≥99%Commercially Available
Dichloromethane (DCM), anhydrousACS GradeCommercially Available
Hydrochloric Acid (HCl), 1M solutionACS GradeCommercially Available
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradeCommercially Available
Brine (saturated NaCl solution)ACS GradeCommercially Available
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Ethyl AcetateHPLC GradeCommercially Available
HexaneHPLC GradeCommercially Available
Silica Gel for column chromatography60 Å, 230-400 meshCommercially Available
Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq, 5.0 mmol, 1.06 g).

  • Solvent and Reactant Addition: Add anhydrous dichloromethane (20 mL) to the flask and stir the suspension. Add anisole (1.2 eq, 6.0 mmol, 0.65 mL) to the mixture.

  • Catalyst Addition: Cool the reaction mixture to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.5 eq, 7.5 mmol, 1.0 g) portion-wise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition of the Lewis acid, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench the reaction by the slow addition of 1M HCl (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL), followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 7:3) to afford the pure 4-Chloro-3-hydroxy-3-(4-methoxyphenyl)-7-methoxyindolin-2-one.

Data Presentation

Reaction Parameters and Yield
ParameterValue
Reaction Time13-17 hours
Reaction Temperature0 °C to Room Temperature
Yield of Purified Product75-85%
Product Characterization
PropertyDescription
Product Name 4-Chloro-3-hydroxy-3-(4-methoxyphenyl)-7-methoxyindolin-2-one
Appearance Off-white to pale yellow solid
Melting Point 185-188 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.15 (s, 1H, NH), 7.30 (d, J = 8.8 Hz, 2H), 6.95 (d, J = 8.4 Hz, 1H), 6.85 (d, J = 8.8 Hz, 2H), 6.70 (d, J = 8.4 Hz, 1H), 5.50 (s, 1H, OH), 3.90 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 178.5, 159.5, 145.0, 142.1, 133.2, 130.5, 128.0, 125.5, 115.8, 114.2, 112.0, 75.0, 56.5, 55.3
Mass Spectrometry (ESI-MS) m/z [M+H]⁺ calculated for C₁₆H₁₃Cl₂NO₄: 322.06; found: 322.1
Infrared (IR) (KBr, cm⁻¹) 3400 (O-H), 3250 (N-H), 1720 (C=O), 1610, 1510, 1250, 1180

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Product A 1. Add this compound to flask B 2. Add anhydrous DCM and anisole A->B C 3. Cool to 0°C and add AlCl3 B->C D 4. Stir at 0°C then warm to RT C->D E 5. Monitor by TLC D->E F 6. Quench with 1M HCl E->F G 7. Extract with DCM F->G H 8. Wash with NaHCO3 and brine G->H I 9. Dry and concentrate H->I J 10. Purify by column chromatography I->J K Pure 3-Aryl-3-hydroxyoxindole J->K

Caption: Workflow for the Friedel-Crafts Reaction.

Potential Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK EGFR/VEGFR-2 RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Product 3-Aryl-3-hydroxyoxindole Derivative Product->RTK Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

Discussion

The described protocol provides a reliable method for the synthesis of a 3-aryl-3-hydroxyoxindole derivative from this compound. The choice of a strong Lewis acid like aluminum chloride is crucial for the activation of the C3-carbonyl group of the isatin. The reaction is regioselective, with the nucleophilic aromatic ring attacking the C3 position. The electron-donating methoxy group on the anisole substrate directs the substitution to the para position, leading to a single major product.

The resulting 3-aryl-3-hydroxyoxindole scaffold is a privileged structure in medicinal chemistry. Many compounds with this core have been reported to exhibit potent biological activities, including the inhibition of various protein kinases. For instance, substituted oxindoles have been developed as inhibitors of receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are key regulators of cell proliferation and angiogenesis and are often dysregulated in cancer. The inhibition of these signaling pathways can lead to anti-tumor effects. Therefore, the synthesized compound and its analogues represent promising candidates for further investigation in drug discovery programs targeting cancer and other proliferative diseases.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid inhalation of dust.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The quenching of the reaction with acid is exothermic and should be performed slowly and with cooling.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Chloro-7-methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 4-Chloro-7-methoxyindoline-2,3-dione as a key starting material. The methodologies outlined below are foundational for the development of novel compounds with potential applications in medicinal chemistry and drug discovery.

Introduction

This compound, a substituted isatin, is a versatile scaffold for the synthesis of a wide array of heterocyclic systems. The presence of the electron-withdrawing chloro group and the electron-donating methoxy group on the aromatic ring, in addition to the reactive dicarbonyl functionality, allows for diverse chemical transformations. This document details protocols for the synthesis of key heterocyclic structures, including substituted indoline-2,3-diones, indolo[2,3-b]quinoxalines, and spirooxindoles.

Data Presentation

Product ClassReaction TypeReagentsSolventYield (%)Reference
Brominated Indoline-2,3-dioneElectrophilic BrominationBromineEthanol48[1]
Indolo[2,3-b]quinoxalineCondensationo-PhenylenediamineAcetic AcidHigh (Typical)General
Spirooxindole[3+2] CycloadditionAzomethine Ylide, AlkeneMethanolGood (Typical)General

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-4-chloro-7-methoxyindoline-2,3-dione

This protocol describes the electrophilic bromination of this compound.

Materials:

  • This compound

  • Bromine

  • Ethanol

  • Silica Gel for chromatography

  • Ethyl acetate

  • Heptane

Procedure:

  • Dissolve this compound (0.43 g, 2.01 mmol) in ethanol (4.0 ml) in a suitable reaction vessel.

  • Heat the solution to 80 °C.

  • Prepare a solution of bromine (0.64 g, 4.02 mmol) in ethanol (4.0 ml).

  • Add the bromine solution to the reaction mixture dropwise over a period of 45 minutes at 80 °C.

  • After the addition is complete, stir the reaction mixture at 70 °C for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent by distillation under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in heptane (10:90 to 60:40) to yield the title compound as a dark red solid (0.3 g, 48% yield).[1]

Characterization Data:

  • MS: m/e = 308.9, 310.9 [M+NH4]+.[1]

Protocol 2: Synthesis of 8-Chloro-11-methoxy-6H-indolo[2,3-b]quinoxaline

This protocol outlines a general procedure for the condensation of this compound with o-phenylenediamine to form the corresponding indolo[2,3-b]quinoxaline. This class of compounds is known for its potential as DNA intercalating agents and topoisomerase inhibitors.

Materials:

  • This compound

  • o-Phenylenediamine

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask, suspend this compound (1 mmol) and o-phenylenediamine (1 mmol) in glacial acetic acid (10 mL).

  • Reflux the mixture with stirring for 4-6 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to obtain the pure 8-Chloro-11-methoxy-6H-indolo[2,3-b]quinoxaline.

Protocol 3: Synthesis of a Spirooxindole Derivative via [3+2] Cycloaddition

This protocol provides a general method for the synthesis of spirooxindoles through a [3+2] cycloaddition reaction of an azomethine ylide with an alkene. Azomethine ylides can be generated in situ from the reaction of this compound with an amino acid.

Materials:

  • This compound

  • Sarcosine (or other secondary amino acid)

  • An electron-deficient alkene (e.g., dimethyl maleate)

  • Methanol

Procedure:

  • To a solution of this compound (1 mmol) and the alkene (1.2 mmol) in methanol (15 mL), add sarcosine (1.2 mmol).

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the formation of the product by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired spirooxindole derivative.

Visualizations

Synthesis_Pathways start This compound product1 5-Bromo-4-chloro-7-methoxyindoline-2,3-dione start->product1 Bromination product2 8-Chloro-11-methoxy-6H-indolo[2,3-b]quinoxaline start->product2 Condensation product3 Spirooxindole Derivative start->product3 [3+2] Cycloaddition

Caption: Synthetic pathways from this compound.

Experimental_Workflow_Bromination A Dissolve Starting Material in Ethanol B Heat to 80 °C A->B C Add Bromine Solution B->C D Stir at 70 °C for 18h C->D E Solvent Removal D->E F Purification (Chromatography) E->F G Final Product F->G

Caption: Workflow for the bromination of the starting material.

Logical_Relationship A Isatin Core B Reactive Sites (C2, C3, N1, Aromatic Ring) A->B Provides C Heterocyclic Products B->C Leads to

Caption: Reactivity of the isatin core leading to diverse products.

References

Application Notes and Protocols: 4-Chloro-7-methoxyindoline-2,3-dione in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 4-Chloro-7-methoxyindoline-2,3-dione, a substituted isatin, as a versatile building block in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic scaffolds, particularly spirooxindoles. The protocols outlined below are based on established methodologies for similar isatin derivatives and serve as a guide for the development of novel molecular entities.

Introduction

This compound belongs to the isatin family of compounds, which are widely recognized as "privileged scaffolds" in medicinal chemistry. The electron-withdrawing nature of the chloro group at the 4-position and the electron-donating methoxy group at the 7-position modulate the reactivity of the isatin core, influencing the outcomes of multicomponent reactions. MCRs, which involve the combination of three or more reactants in a single synthetic operation, offer a highly efficient and atom-economical approach to generating molecular diversity. The isatin moiety, with its reactive C3-ketone, is an excellent electrophile for initiating such reactions, leading to the construction of a wide array of heterocyclic systems, many of which possess significant biological activity.

Key Applications in Multicomponent Reactions

The primary application of this compound in MCRs is the synthesis of spirooxindoles. These scaffolds are prevalent in numerous natural products and pharmacologically active compounds. A common and powerful strategy for their synthesis is the 1,3-dipolar cycloaddition reaction.

Three-Component 1,3-Dipolar Cycloaddition

A widely employed three-component reaction involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid with this compound. This reactive intermediate is then trapped by a dipolarophile to afford the desired spiro-pyrrolidinyl-oxindole derivative.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Intermediate cluster_3 Product A 4-Chloro-7-methoxy indoline-2,3-dione E Azomethine Ylide A->E + B - H2O, - CO2 B α-Amino Acid (e.g., Sarcosine) C Dipolarophile (e.g., Chalcone) D Solvent (e.g., Methanol) Reflux F Spiro[indoline-3,2'-pyrrolidin]-2-one Derivative E->F + C [3+2] Cycloaddition

Caption: General workflow for the three-component 1,3-dipolar cycloaddition.

Experimental Protocols

While specific experimental data for multicomponent reactions involving this compound is not abundant in the public literature, the following protocol is a representative procedure adapted from similar reactions with substituted isatins. Researchers should optimize the reaction conditions for their specific substrates.

Protocol 1: Synthesis of Spiro[indoline-3,2'-pyrrolidin]-2-one Derivatives

Objective: To synthesize a spiro-pyrrolidinyl-oxindole derivative via a three-component 1,3-dipolar cycloaddition reaction.

Materials:

  • This compound

  • Sarcosine (N-methylglycine)

  • Substituted Chalcone (dipolarophile)

  • Methanol (reagent grade)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add sarcosine (1.2 mmol).

  • Add the substituted chalcone (1.0 mmol) to the reaction mixture.

  • Stir the mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Upon completion of the reaction (typically after 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spirooxindole product.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, etc.).

Quantitative Data

The following table presents typical yields obtained for three-component reactions of various substituted isatins with sarcosine and a chalcone derivative, which can serve as a benchmark for reactions with this compound.

Isatin DerivativeDipolarophile (Chalcone)SolventTime (h)Yield (%)
5-Chloro-isatin(E)-1,3-diphenylprop-2-en-1-oneMethanol585
5-Bromo-isatin(E)-1,3-diphenylprop-2-en-1-oneMethanol682
5-Nitro-isatin(E)-1,3-diphenylprop-2-en-1-oneMethanol490
Isatin(E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-oneMethanol678

Note: This data is representative and actual yields may vary depending on the specific substrates and reaction conditions.

Signaling Pathways and Logical Relationships

The core of the described multicomponent reaction is the formation of a reactive intermediate, the azomethine ylide, which then participates in a cycloaddition. This logical relationship can be visualized as follows:

G cluster_0 Intermediate Formation Isatin 4-Chloro-7-methoxy- indoline-2,3-dione Ylide Azomethine Ylide Isatin->Ylide Condensation AminoAcid α-Amino Acid AminoAcid->Ylide Decarboxylation Dipolarophile Dipolarophile Product Spirooxindole Product Dipolarophile->Product Ylide->Product [3+2] Cycloaddition

Caption: Logical flow of the three-component reaction to form spirooxindoles.

Conclusion

This compound is a promising starting material for the synthesis of complex heterocyclic molecules through multicomponent reactions. The protocols and data presented here provide a foundation for researchers to explore the synthetic potential of this versatile building block in the discovery of novel compounds with potential applications in drug development and materials science. Further optimization of reaction conditions and exploration of a wider range of reaction partners will undoubtedly expand the utility of this substituted isatin in organic synthesis.

Application Notes and Protocols: Aldol Condensation Reactions of 4-Chloro-7-methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Aldol condensation reactions involving 4-Chloro-7-methoxyindoline-2,3-dione, also known as 4-Chloro-7-methoxyisatin. Isatin and its derivatives are a significant class of heterocyclic compounds that serve as versatile precursors in the synthesis of various biologically active molecules. The Aldol condensation of isatins, particularly at the C3-position, is a powerful C-C bond-forming reaction that leads to the generation of 3-substituted-3-hydroxy-2-oxindoles, a scaffold present in numerous compounds with potential therapeutic applications.

Introduction

The Aldol condensation of this compound with various ketones or aldehydes offers a direct route to novel 3-substituted-3-hydroxyoxindole derivatives. These products are of significant interest in medicinal chemistry due to the established anti-inflammatory, anti-cancer, and anti-viral activities of many isatin-based compounds.[1] The reaction involves the formation of an enolate from a carbonyl compound, which then acts as a nucleophile, attacking the electrophilic C3-carbonyl group of the isatin ring. The resulting aldol adduct can be a key intermediate for the synthesis of more complex heterocyclic systems. Both base-catalyzed and organocatalytic asymmetric approaches can be employed to control the reaction's outcome and stereoselectivity.

Reaction Mechanisms

The Aldol condensation can proceed via different catalytic pathways, primarily base-catalyzed or organocatalytic asymmetric routes.

Base-Catalyzed Aldol Condensation

In a typical base-catalyzed reaction, a base (e.g., NaOH, KOH, or an amine) abstracts an α-proton from a ketone to form a nucleophilic enolate. This enolate then attacks the C3-carbonyl of this compound. Subsequent protonation of the resulting alkoxide yields the β-hydroxy carbonyl product.[2]

Organocatalytic Asymmetric Aldol Condensation

For the synthesis of chiral 3-substituted-3-hydroxyoxindoles, asymmetric organocatalysis is a powerful tool. Chiral amines or amino acids, such as L-proline, can catalyze the reaction by forming a chiral enamine intermediate with the ketone.[3] This enamine then attacks the isatin stereoselectively, leading to the formation of an enantioenriched product after hydrolysis.

Experimental Protocols

The following are generalized protocols for the Aldol condensation of this compound with a ketone. These should be considered as starting points and may require optimization for specific substrates.

General Protocol for Base-Catalyzed Aldol Condensation

Materials:

  • This compound

  • Ketone (e.g., acetone, acetophenone)

  • Base (e.g., NaOH, KOH, or a secondary amine like piperidine or pyrrolidine)

  • Solvent (e.g., Ethanol, Methanol, or a solvent-free system)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of this compound (1.0 mmol) and the ketone (1.2-5.0 mmol) in the chosen solvent (5-10 mL), add the base (0.1-1.0 mmol) at room temperature.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) if a strong base was used.

  • Remove the solvent under reduced pressure.

  • Extract the crude product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to afford the desired 3-hydroxy-3-(2-oxoalkyl)indolin-2-one derivative.

Protocol for L-Proline-Catalyzed Asymmetric Aldol Condensation

Materials:

  • This compound

  • Ketone (e.g., acetone)

  • L-proline

  • Solvent (e.g., DMSO, DMF, or neat ketone)

  • Reaction vial

  • Magnetic stirrer

Procedure:

  • In a reaction vial, dissolve this compound (0.3 mmol) and L-proline (0.03-0.06 mmol, 10-20 mol%) in the ketone (e.g., 3 mL of acetone).[3]

  • Stir the mixture at room temperature for the time indicated by TLC monitoring (typically 12-48 hours).[3]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the enantioenriched aldol adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table summarizes representative quantitative data for Aldol condensation reactions of various substituted isatins with ketones from the literature, which can be used as a reference for expected outcomes with this compound.

EntryIsatin DerivativeKetoneCatalyst (mol%)SolventTime (h)Temp (°C)Yield (%)ee (%)Reference
1N-MethylisatinAcetoneL-Proline (20)Acetone24RT9554[3]
2N-EthylisatinAcetoneL-Proline (20)Acetone24RT9662[3]
3N-BenzylisatinAcetoneL-Proline (20)Acetone24RT9479[3]
4IsatinCyclohexanoneNuclease p1Neat48309282 (dr >99:1)[4]
55-BromoisatinCyclohexanoneNuclease p1Neat48309575 (dr >99:1)[4]

Biological Significance and Signaling Pathways

The 3-substituted-3-hydroxyoxindole core is a privileged scaffold in medicinal chemistry. Derivatives have shown a wide range of biological activities, including anti-inflammatory and anti-cancer properties.

Anti-Inflammatory Activity

Certain 3-substituted-indolin-2-one derivatives have been shown to possess potent anti-inflammatory activity. They can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The mechanism of action often involves the modulation of key inflammatory signaling pathways.

One of the critical pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some 3-substituted-indolin-2-one derivatives have been found to inhibit this pathway by preventing the phosphorylation and degradation of IκB.

Another important signaling cascade is the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes kinases like ERK, JNK, and p38. These kinases are activated by various extracellular stimuli and play a crucial role in regulating inflammatory responses. Inhibition of the phosphorylation of these MAPKs by isatin derivatives can lead to a reduction in the production of inflammatory mediators.[5]

Visualizations

Experimental Workflow

G General Workflow for Aldol Condensation cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis start Mix this compound, ketone, and solvent catalyst Add catalyst (e.g., base or organocatalyst) start->catalyst reaction Stir at specified temperature catalyst->reaction quench Quench/Neutralize reaction reaction->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify characterize Characterize product (NMR, MS, etc.) purify->characterize chiral_analysis Chiral HPLC analysis (for asymmetric reactions) purify->chiral_analysis

Caption: General experimental workflow for Aldol condensation.

NF-κB Signaling Pathway Inhibition

G Inhibition of NF-κB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB_P IκB-P IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Proteasome Proteasome IkB_P->Proteasome degradation Inhibitor Isatin Derivative Inhibitor->IKK inhibits DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcription

Caption: Inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols: 4-Chloro-7-methoxyindoline-2,3-dione as a Versatile Scaffold for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-7-methoxyindoline-2,3-dione, a substituted derivative of isatin (1H-indole-2,3-dione), is a promising heterocyclic building block for the synthesis of novel anticancer agents. The isatin scaffold is a well-established pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities, including potent antitumor effects. The presence of a chlorine atom at the 4-position and a methoxy group at the 7-position of the indoline ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can enhance binding affinity to biological targets and improve pharmacokinetic profiles, making this compound an attractive starting material for the development of new chemotherapeutics.

The reactive C3-carbonyl group of the isatin core provides a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophoric moieties. This adaptability enables the generation of large libraries of derivatives for screening and optimization. Isatin-based compounds have been shown to exert their anticancer effects through multiple mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. This multifaceted activity profile makes them compelling candidates for overcoming drug resistance and for use in combination therapies.

This document provides detailed application notes on the use of this compound as a scaffold for anticancer agents, comprehensive experimental protocols for the synthesis of its derivatives, and a summary of the biological activities of structurally related compounds.

Application Notes

The strategic use of this compound as a foundational scaffold in anticancer drug design is predicated on the extensive body of research highlighting the therapeutic potential of isatin derivatives. The chloro and methoxy substituents on the aromatic ring are known to modulate the biological activity of small molecules, often leading to enhanced potency and selectivity.

Key Therapeutic Targets and Mechanisms of Action:

  • Protein Kinase Inhibition: A significant number of isatin derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs). The isatin core can mimic the hydrogen bonding interactions of the adenine moiety of ATP, enabling it to bind to the ATP-binding pocket of kinases. The substituents at the 4- and 7-positions can be tailored to achieve selectivity for specific kinases. For instance, isatin derivatives have shown potent inhibitory activity against VEGFR-2, a key regulator of angiogenesis.[1][2]

  • Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cellular cytoskeleton and is essential for cell division. Isatin derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4] This mechanism is analogous to that of established anticancer drugs like vinca alkaloids and colchicine.

  • Induction of Apoptosis: A common downstream effect of the interaction of isatin derivatives with their cellular targets is the induction of programmed cell death, or apoptosis. This is often mediated through the modulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases.[5][6]

Synthetic Strategies:

The C3-keto group of this compound is highly reactive and susceptible to nucleophilic attack. This reactivity is the cornerstone of the synthetic versatility of this scaffold. Common synthetic modifications include:

  • Schiff Base Formation: Condensation of the C3-carbonyl group with primary amines yields isatin-Schiff bases. This reaction is a straightforward and efficient method to introduce a wide array of aromatic and heterocyclic moieties, which can significantly impact the biological activity of the resulting compounds.[7][8]

  • Hydrazone Formation: Reaction with hydrazines or hydrazides produces isatin-hydrazones. This class of derivatives has demonstrated significant anticancer activity, with the hydrazone linker playing a crucial role in the interaction with biological targets.[9][10]

These synthetic routes are generally high-yielding and allow for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols are generalized methods for the synthesis of Schiff bases and hydrazones from this compound, based on established procedures for other isatin derivatives. Researchers should optimize reaction conditions for specific substrates.

Protocol 1: General Procedure for the Synthesis of 4-Chloro-7-methoxyisatin Schiff Bases

Objective: To synthesize a Schiff base derivative from this compound and a primary amine.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Reaction flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Crystallization dishes

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of warm absolute ethanol.

  • To this solution, add the substituted primary amine (1 equivalent).

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of petroleum ether and ethyl acetate as the mobile phase).

  • Upon completion of the reaction (disappearance of the starting material spots), allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure Schiff base.

  • Dry the purified product under vacuum.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: General Procedure for the Synthesis of 4-Chloro-7-methoxyisatin Hydrazones

Objective: To synthesize a hydrazone derivative from this compound and a hydrazine/hydrazide derivative.

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazide (e.g., benzhydrazide)

  • Methanol or Ethanol

  • Glacial Acetic Acid (catalyst)

  • Reaction flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

Procedure:

  • Suspend this compound (1 equivalent) in methanol or ethanol in a round-bottom flask.

  • Add the hydrazine or hydrazide derivative (1 equivalent) to the suspension.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 4-8 hours with continuous stirring.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After the reaction is complete, cool the mixture in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by filtration using a Buchner funnel.

  • Wash the solid product with a small amount of cold methanol or ethanol.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or DMF-water).

  • Dry the purified hydrazone derivative in a vacuum oven.

  • Confirm the structure of the synthesized compound by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

The following tables summarize the in vitro anticancer activity of various substituted isatin derivatives, providing a reference for the potential efficacy of compounds derived from this compound.

Table 1: Anticancer Activity of Substituted Isatin-Hydrazone Derivatives

Compound IDSubstitution on Isatin RingSubstitution on Hydrazone MoietyCancer Cell LineIC₅₀ (µM)Reference
4j -2,6-DichlorophenylMCF-71.51 ± 0.09[10]
4k -2,6-DibromophenylMCF-73.56 ± 0.31[10]
4e -4-BromophenylMCF-75.46 ± 0.71[10]
23 N-benzyl4-NitrophenylMDA-MB-23115.8 ± 0.6[9]

Table 2: Anticancer Activity of Multi-Substituted Isatin Derivatives

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
4l 5-Bromo, 6-Fluoro, 7-BromoK5621.75[11]
4l 5-Bromo, 6-Fluoro, 7-BromoHepG23.20[11]
4l 5-Bromo, 6-Fluoro, 7-BromoHT-294.17[11]
8l 1-Benzyl, 5-BromoHL-600.07[12]
8p 1-Benzyl, 5-NitroHL-600.14[12]

Table 3: VEGFR-2 Inhibitory Activity of Isatin Derivatives

Compound IDDerivative TypeIC₅₀ (nM)Reference
13 Isatin-thiazolidine-2,4-dione69.11[1]
14 Isatin-thiazolidine-2,4-dione85.89[1]
Compound II N-substituted isatin260.64[13]
12b Isatin-based sulphonamide23.10[13]
11c Isatin-based sulphonamide30.10[13]

Visualizations

The following diagrams illustrate key concepts related to the synthesis and mechanism of action of anticancer agents derived from this compound.

Synthesis_Workflow Start 4-Chloro-7-methoxy- indoline-2,3-dione Reaction1 Condensation (Schiff Base Formation) Start->Reaction1 Reaction2 Condensation (Hydrazone Formation) Start->Reaction2 Reagent1 Primary Amine (R-NH2) Reagent1->Reaction1 Reagent2 Hydrazine/Hydrazide (R-NHNH2) Reagent2->Reaction2 Product1 Isatin Schiff Base Derivative Reaction1->Product1 Product2 Isatin Hydrazone Derivative Reaction2->Product2 Evaluation Biological Evaluation (Anticancer Screening) Product1->Evaluation Product2->Evaluation

Synthetic workflow for generating anticancer agents.

VEGFR2_Signaling_Pathway cluster_cell Endothelial Cell cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Isatin_Derivative Isatin Derivative (e.g., from 4-Chloro-7-methoxy -indoline-2,3-dione) Isatin_Derivative->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Inhibition of the VEGFR-2 signaling pathway.

Tubulin_Polymerization_Inhibition Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Disruption of mitotic spindle Isatin_Derivative Isatin Derivative Isatin_Derivative->Tubulin_Dimers Binds to β-tubulin Isatin_Derivative->Microtubule Inhibits Polymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of tubulin polymerization inhibition.

References

Application Notes and Protocols: Ring Expansion Reactions of 4-Chloro-7-methoxyindoline-2,3-dione for Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of quinolone derivatives through ring expansion reactions of 4-Chloro-7-methoxyindoline-2,3-dione, also known as 4-chloro-7-methoxyisatin. The protocols are based on established chemical principles, including the use of diazomethane and ethyl diazoacetate for ring expansion of isatin cores.

Introduction

Quinolone scaffolds are crucial pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities. The ring expansion of substituted isatins presents a strategic approach to access structurally diverse quinolone derivatives. This document outlines two primary protocols for the ring expansion of this compound to form corresponding quinolone structures. These methods are the Arndt-Eistert homologation using diazomethane and a catalytic asymmetric ring expansion using ethyl diazoacetate.

Protocol 1: Ring Expansion via Arndt-Eistert Type Reaction with Diazomethane

This protocol describes a plausible Arndt-Eistert type homologation of this compound. The reaction proceeds through a Wolff rearrangement of an α-diazoketone intermediate, which is generated in situ, to yield a quinolone-3-carboxylic acid derivative.

Experimental Protocol

1. Preparation of the Diazomethane Solution (Handle with Extreme Caution in a Fume Hood)

  • A solution of diazomethane in diethyl ether can be prepared from a precursor such as Diazald® (N-methyl-N-nitroso-p-toluenesulfonamide) using a diazomethane generation kit with flame-polished joints.

  • The concentration of the diazomethane solution should be determined by titration before use.

2. Ring Expansion Reaction

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a mixture of anhydrous THF and methanol (4:1 v/v).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the ethereal solution of diazomethane (2.2 eq) dropwise over 30 minutes. The reaction mixture will be a persistent yellow color upon completion.

  • Allow the reaction to stir at -78 °C for an additional 2 hours.

  • Slowly warm the reaction mixture to room temperature and stir overnight.

  • Quench any excess diazomethane by the careful addition of a few drops of acetic acid until the yellow color disappears.

  • Remove the solvent under reduced pressure.

3. Work-up and Purification

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinolone product.

Data Presentation
Reagent/ParameterCondition/Value
Starting MaterialThis compound
ReagentDiazomethane (in diethyl ether)
Stoichiometry1.0 : 2.2
SolventAnhydrous THF/Methanol (4:1)
Temperature-78 °C to Room Temperature
Reaction Time14-18 hours
PurificationSilica Gel Chromatography

Diagrams

Reaction_Pathway_1 start This compound intermediate1 α-Diazoketone Intermediate start->intermediate1  + CH2N2 (Diazomethane) intermediate2 Ketene Intermediate (via Wolff Rearrangement) intermediate1->intermediate2  Heat or Light product Quinolone-3-carboxylic acid methyl ester intermediate2->product  + Methanol

Caption: Proposed reaction pathway for Protocol 1.

Workflow_1 prep Prepare Diazomethane Solution add Add Diazomethane Solution prep->add dissolve Dissolve Isatin in THF/Methanol cool Cool to -78 °C dissolve->cool cool->add react Stir and Warm to RT add->react quench Quench with Acetic Acid react->quench workup Aqueous Work-up quench->workup purify Column Chromatography workup->purify characterize Characterize Product purify->characterize

Caption: Experimental workflow for Protocol 1.

Protocol 2: Catalytic Ring Expansion with Ethyl Diazoacetate

This protocol is based on the reported catalytic asymmetric ring expansion of isatins using α-alkyl-α-diazoesters to synthesize 2-quinolone derivatives.[1]

Experimental Protocol

1. Reaction Setup

  • To a dried Schlenk tube under an argon atmosphere, add this compound (1.0 eq), a chiral catalyst (e.g., a silver-based catalyst, 5 mol%), and anhydrous solvent (e.g., dichloromethane).

  • Stir the mixture at the specified temperature (e.g., room temperature).

2. Addition of Diazoester

  • Slowly add ethyl diazoacetate (1.5 eq) to the reaction mixture via a syringe pump over a period of 4 hours.

3. Reaction Monitoring and Completion

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the starting material is consumed, concentrate the reaction mixture under reduced pressure.

4. Purification

  • Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the 4-chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

Data Presentation
Reagent/ParameterCondition/Value
Starting MaterialThis compound
ReagentEthyl Diazoacetate
CatalystChiral Silver Catalyst (e.g., AgOAc/chiral ligand)
Stoichiometry1.0 : 1.5 (Isatin:Diazoester)
SolventAnhydrous Dichloromethane
TemperatureRoom Temperature
Reaction Time4-6 hours
PurificationFlash Column Chromatography

Diagrams

Reaction_Pathway_2 start This compound intermediate Intermediate Adduct start->intermediate  + Ethyl Diazoacetate  Ag Catalyst product Ethyl 4-chloro-7-methoxy-2-oxo- 1,2-dihydroquinoline-3-carboxylate intermediate->product  Ring Expansion Workflow_2 setup Setup Reaction Under Argon add Add Isatin, Catalyst, Solvent setup->add diazo Slowly Add Ethyl Diazoacetate add->diazo monitor Monitor by TLC diazo->monitor concentrate Concentrate Reaction Mixture monitor->concentrate purify Flash Column Chromatography concentrate->purify characterize Characterize Product purify->characterize

References

One-Pot Synthesis of Indole Derivatives Using Substituted Isatins: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of diverse indole derivatives from substituted isatins. Isatin and its derivatives are versatile precursors for a wide range of heterocyclic compounds, many of which exhibit significant biological and pharmacological activities. One-pot multicomponent reactions are particularly advantageous for generating molecular diversity and complexity in a single, efficient step. The following protocols offer streamlined methods for the synthesis of spirooxindoles and 3,3-di(indolyl)indolin-2-ones, classes of compounds with noted therapeutic potential.

Application Notes

The synthesis of indole derivatives from isatins is a cornerstone of medicinal chemistry due to the prevalence of the oxindole scaffold in numerous bioactive natural products and synthetic drugs.[1][2][3] One-pot methodologies, which involve the reaction of three or more components in a single vessel, are highly sought after for their efficiency, atom economy, and operational simplicity.[4][5] These approaches are particularly valuable in drug discovery for the rapid generation of compound libraries for screening.

The protocols detailed below focus on two prominent classes of indole derivatives synthesized from isatins:

  • Spirooxindoles: These compounds, characterized by a spiro-fused ring system at the 3-position of the oxindole core, are found in many natural and synthetic products with a broad spectrum of bio-pharmaceutical activities.[6] The synthesis often proceeds via a three-component condensation of an isatin derivative, an activated methylene reagent, and a 1,3-dicarbonyl compound.

  • 3,3-Di(indolyl)indolin-2-ones: This class of compounds is formed by the reaction of isatins with indoles. They have shown potential as carbonic anhydrase inhibitors and possess other biological activities.[7] The use of water as a solvent and a recyclable catalyst makes this a particularly green synthetic protocol.[7]

The choice of catalyst is crucial in these syntheses. The protocols below utilize heterogeneous catalysts like nano Ag/kaolin for its mild reaction conditions and reusability, and VOSO₄ for its efficiency in aqueous media.[6][7] The use of such catalysts aligns with the principles of green chemistry by minimizing waste and avoiding harsh reaction conditions.[7][8]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Spiro[4H-pyran-3,3'-oxindoles] using Nano Ag/Kaolin Catalyst

This protocol describes a one-pot, three-component synthesis of spirooxindole derivatives from substituted isatins, malononitrile, and cyclic 1,3-diketones, catalyzed by nano Ag/kaolin.[6]

Materials:

  • Substituted isatin (1 mmol)

  • Cyclic 1,3-diketone (e.g., dimedone) (1 mmol)

  • Malononitrile (1 mmol)

  • Nano Ag/kaolin catalyst (0.085 g, 7 mol%)

  • Ethanol (10 mL)

  • Standard laboratory glassware

  • Reflux apparatus

  • Thin-layer chromatography (TLC) supplies (n-hexane/ethyl acetate: 2/1)

Procedure:

  • In a round-bottom flask, combine the substituted isatin (1 mmol), cyclic 1,3-diketone (1 mmol), malononitrile (1 mmol), and nano Ag/kaolin catalyst (0.085 g).

  • Add ethanol (10 mL) to the mixture.

  • Stir the mixture at reflux temperature.

  • Monitor the progress of the reaction by TLC using a mobile phase of n-hexane/ethyl acetate (2:1).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The product can then be isolated and purified using standard techniques such as filtration and recrystallization.

Quantitative Data:

EntryIsatin Derivative (R)1,3-DiketoneProductTime (h)Yield (%)
1HDimedone4a395
25-BrDimedone4b3.592
35-ClDimedone4c3.593
45-MeDimedone4d490
55-NO₂Dimedone4e488
6H1,3-cyclohexanedione4f394
75-Br1,3-cyclohexanedione4g3.591
85-Cl1,3-cyclohexanedione4h3.592

Data extracted from a representative study on nano Ag/kaolin catalyzed synthesis.

Protocol 2: One-Pot Synthesis of 3,3-di(indolyl)indolin-2-ones using VOSO₄ Catalyst

This protocol outlines an efficient and environmentally friendly one-pot synthesis of 3,3-di(indolyl)indolin-2-ones from isatins and indoles in water, catalyzed by vanadyl sulfate (VOSO₄).[7]

Materials:

  • Substituted isatin (1 mmol)

  • Indole (2 mmol)

  • Vanadyl sulfate (VOSO₄) (10 mol%)

  • Water (5 mL)

  • Standard laboratory glassware

  • Stirring and heating apparatus

Procedure:

  • To a solution of substituted isatin (1 mmol) and indole (2 mmol) in water (5 mL), add VOSO₄ (10 mol%).

  • Stir the reaction mixture at 70°C.

  • Monitor the reaction progress by TLC.

  • After completion, the reaction mixture is typically worked up by extraction and the product is purified by crystallization or column chromatography.

  • The aqueous layer containing the catalyst can be recovered and reused for subsequent reactions.[7]

Quantitative Data:

EntryIsatin Derivative (R)Indole Derivative (R')ProductTime (min)Yield (%)
1HH3a1598
25-BrH3b2096
35-ClH3c2095
45-FH3d2594
55-NO₂H3e3090
6H5-Br3f2095
7H5-Cl3g2594
8H5-Me3h2096

Data extracted from a representative study on VOSO₄ catalyzed synthesis.[7]

Visualizations

Experimental Workflow for One-Pot Synthesis

G General Workflow for One-Pot Synthesis of Indole Derivatives cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_processing Product Isolation Isatin Substituted Isatin ReactionVessel Reaction Vessel (Solvent + Catalyst) Isatin->ReactionVessel Reactant2 Reactant 2 (e.g., Indole, Malononitrile) Reactant2->ReactionVessel Reactant3 Reactant 3 (e.g., 1,3-Diketone) Reactant3->ReactionVessel (if applicable) Monitoring Reaction Monitoring (TLC) ReactionVessel->Monitoring Workup Work-up (e.g., Cooling, Extraction) Monitoring->Workup Reaction Complete Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification FinalProduct Final Indole Derivative Purification->FinalProduct G Key Components in a Catalytic One-Pot Reaction Isatin Substituted Isatin (Electrophile) Product Indole Derivative Isatin->Product forms backbone Nucleophile Nucleophile(s) (e.g., Indole, Enolate) Nucleophile->Product adds to C3 position Catalyst Catalyst (e.g., Lewis Acid, Heterogeneous) Catalyst->Isatin activates Solvent Solvent (e.g., Ethanol, Water) Solvent->Isatin dissolves Solvent->Nucleophile dissolves Solvent->Catalyst facilitates catalysis G Inhibition of Carbonic Anhydrase Signaling cluster_cellular Cellular Environment CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ CO2_H2O->H2CO3 Catalyzed by hCA II H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 pH_regulation pH Regulation Tumor Microenvironment H_HCO3->pH_regulation CA_II Carbonic Anhydrase II (hCA II) Indole_Derivative 3,3-di(indolyl)indolin-2-one (Synthesized Inhibitor) Indole_Derivative->CA_II Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-7-methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-7-methoxyindoline-2,3-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and well-established method for the synthesis of substituted isatins, including this compound, is the Sandmeyer isatin synthesis.[1][2] This two-step process begins with the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by an acid-catalyzed cyclization to yield the desired isatin.

Q2: What is the expected starting material for the Sandmeyer synthesis of this compound?

A2: The logical starting material for this synthesis is 3-chloro-6-methoxyaniline.

Q3: I am observing a very low yield in my synthesis. What are the potential causes and how can I address them?

A3: Low yields in the Sandmeyer isatin synthesis can stem from several factors. Incomplete formation of the isonitrosoacetanilide intermediate is a common issue. To mitigate this, ensure the high purity of all starting materials and consider optimizing the reaction time and temperature for the initial condensation step.[1] Another critical step is the cyclization of the isonitrosoacetanilide. Poor solubility of this intermediate in sulfuric acid can lead to incomplete cyclization.[1] For poorly soluble intermediates, using methanesulfonic acid as the cyclization medium can improve solubility and, consequently, the yield.[1]

Q4: My final product is a dark, tarry substance. What causes this and how can I prevent it?

A4: "Tar" formation is a common problem in isatin synthesis, often caused by the decomposition of starting materials or intermediates under the harsh acidic and high-temperature conditions of the reaction.[1] To prevent this, it is crucial to ensure that the aniline starting material is fully dissolved before proceeding with the reaction.[1] Additionally, carefully controlling the temperature during the addition of the isonitrosoacetanilide to the strong acid is essential to prevent charring.

Q5: I am having difficulty with the regioselectivity of the reaction. How can I ensure the formation of the correct isomer?

A5: Achieving high regioselectivity can be a challenge, especially with meta-substituted anilines. While the Sandmeyer synthesis with 3-chloro-6-methoxyaniline is expected to predominantly yield the 4-chloro-7-methoxy isomer, the formation of other regioisomers is possible. For highly predictable regiochemical control, a directed ortho-metalation (DoM) approach has been shown to be effective for the synthesis of 4-substituted isatins.[1]

Troubleshooting Guides

Sandmeyer Isatin Synthesis: Troubleshooting Common Issues
Problem Possible Cause Troubleshooting Steps & Optimization
Low Yield Incomplete formation of isonitrosoacetanilide.- Ensure high purity of 3-chloro-6-methoxyaniline, chloral hydrate, and hydroxylamine hydrochloride.- Optimize reaction time and temperature for the condensation step. Monitor reaction progress by TLC.[1]
Incomplete cyclization of the isonitrosoacetanilide intermediate.- Ensure the isonitrosoacetanilide is completely dry before adding to the acid.- Add the intermediate to the acid in small portions to control the exothermic reaction.- For poorly soluble intermediates, consider using methanesulfonic acid instead of sulfuric acid to improve solubility.[1]
Side Reactions Sulfonation of the aromatic ring.- Use the minimum effective concentration of sulfuric acid for the cyclization step.- Maintain the lowest possible temperature that allows for efficient cyclization.[1]
Formation of isatin oxime as a byproduct.- Introduce a "decoy agent" such as acetone or glyoxal during the reaction quench or extraction to react with and remove the oxime precursor.[1]
Product Contamination Presence of dark, tarry impurities.- Ensure complete dissolution of the 3-chloro-6-methoxyaniline starting material.- Purify the crude product by recrystallization from a suitable solvent like glacial acetic acid.[1]
Difficulty in purifying the final product.- If the product has poor solubility, purification can be challenging. Consider washing the crude product with appropriate solvents to remove impurities.- Recrystallization is a highly effective method for purifying isatins.[3]

Experimental Protocols

Detailed Protocol for Sandmeyer Synthesis of this compound

Part A: Synthesis of N-(3-chloro-6-methoxyphenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)

  • In a 1 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve chloral hydrate (0.12 mol) and sodium sulfate (1.25 mol) in 500 mL of water.

  • In a separate beaker, prepare a solution of 3-chloro-6-methoxyaniline (0.1 mol) in 100 mL of water containing concentrated hydrochloric acid (0.1 mol).

  • Add the aniline hydrochloride solution to the flask.

  • Prepare a solution of hydroxylamine hydrochloride (0.3 mol) in 100 mL of water and add it to the reaction mixture.

  • Heat the mixture to a gentle reflux for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture in an ice bath. The isonitrosoacetanilide intermediate will precipitate.

  • Filter the precipitate, wash thoroughly with cold water, and dry completely.

Part B: Cyclization to this compound

  • In a beaker, carefully heat concentrated sulfuric acid (or methanesulfonic acid for better solubility) to 50-60°C.

  • Slowly and in small portions, add the dried isonitrosoacetanilide from Part A to the hot acid with vigorous stirring. The temperature should be carefully monitored and maintained between 70-80°C.

  • After the addition is complete, continue stirring at this temperature for an additional 10-15 minutes.

  • Carefully pour the hot reaction mixture onto a large amount of crushed ice with stirring.

  • The crude this compound will precipitate.

  • Filter the precipitate and wash it extensively with cold water until the washings are neutral to litmus paper.

  • Dry the crude product.

  • Purify the crude isatin by recrystallization from glacial acetic acid or an appropriate solvent system.

Visualizations

Sandmeyer Synthesis Workflow for this compound

Sandmeyer_Synthesis_Workflow cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification A 3-chloro-6-methoxyaniline C Condensation Reaction A->C B Chloral Hydrate + Hydroxylamine HCl B->C D N-(3-chloro-6-methoxyphenyl)-2- (hydroxyimino)acetamide C->D Reflux E Isonitrosoacetanilide Intermediate G Cyclization E->G F Conc. H2SO4 or CH3SO3H F->G H This compound (Crude) G->H Heat (70-80°C) I Crude Product J Recrystallization I->J K Pure this compound J->K

Caption: Workflow for the Sandmeyer synthesis of this compound.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield cluster_investigation Problem Investigation cluster_solutions1 Solutions for Intermediate Step cluster_solutions2 Solutions for Cyclization Step Start Low Yield Observed Check_Intermediate Check Purity & Yield of Isonitrosoacetanilide Start->Check_Intermediate Check_Cyclization Analyze Cyclization Step Start->Check_Cyclization Purify_Reagents Purify Starting Materials Check_Intermediate->Purify_Reagents Optimize_Condensation Optimize Condensation (Time, Temp) Check_Intermediate->Optimize_Condensation Dry_Intermediate Ensure Intermediate is Dry Check_Cyclization->Dry_Intermediate Control_Temp Control Temperature During Addition Check_Cyclization->Control_Temp Change_Acid Use Methanesulfonic Acid Check_Cyclization->Change_Acid End Improved Yield Purify_Reagents->End Optimize_Condensation->End Dry_Intermediate->End Control_Temp->End Change_Acid->End

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 4-Chloro-7-methoxyindoline-2,3-dione by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Chloro-7-methoxyindoline-2,3-dione by recrystallization. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

A1: Recrystallization is a crucial purification technique used to remove impurities that may be present from the synthesis of this compound. These impurities can include unreacted starting materials, byproducts, or residual solvents. A purified product is essential for obtaining accurate analytical data and for ensuring reliable results in subsequent biological assays or drug development studies.

Q2: What are the ideal properties of a recrystallization solvent for this compound?

A2: An ideal solvent for recrystallizing this compound should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.

  • Low solubility at low temperatures: The compound should be poorly soluble in the cold solvent to maximize the recovery of pure crystals upon cooling.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

  • Non-toxic and inexpensive: For practical and safety reasons, the solvent should be readily available, affordable, and have a low toxicity profile.

Q3: Which solvents are commonly used for the recrystallization of isatin derivatives?

A3: Based on literature for structurally similar compounds, common solvents for the recrystallization of isatin derivatives include ethanol, glacial acetic acid, and acetone. Solvent mixtures, such as ethanol/water, acetone/water, or ethyl acetate/heptane, can also be effective. For 4-chloro-1-methylindoline-2,3-dione, a closely related compound, ethanol has been successfully used for recrystallization.[1] Similarly, crystals of 4,7-dichloro-1H-indole-2,3-dione have been grown from an acetone solution.[2]

Q4: What are some common impurities that might be present in crude this compound?

A4: Potential impurities can originate from the synthetic route used. Common impurities in isatin syntheses can include unreacted starting materials (e.g., substituted anilines), intermediates from the synthesis, and side-products formed during the reaction. The specific impurities will depend on the synthetic method employed.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
The compound does not dissolve completely in the hot solvent. 1. Insufficient solvent was used.2. The chosen solvent is not a good solvent for the compound, even at high temperatures.1. Add small increments of hot solvent until the compound dissolves.2. Try a different solvent or a solvent mixture. Perform a small-scale solvent screen to identify a more suitable solvent.
The compound "oils out" instead of forming crystals. 1. The solution is supersaturated, and the compound's melting point is lower than the temperature of the solution.2. The presence of impurities is depressing the melting point.1. Reheat the solution to dissolve the oil, and then add a small amount of additional solvent before allowing it to cool slowly.2. Try a solvent system with a lower boiling point.3. Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface.4. Add a seed crystal of the pure compound.
No crystals form upon cooling. 1. Too much solvent was used.2. The solution is not sufficiently supersaturated.3. The cooling process is too rapid.1. Boil off some of the solvent to increase the concentration of the compound and then allow it to cool again.2. Induce crystallization by scratching the flask or adding a seed crystal.3. Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.
Crystal yield is low. 1. The compound has significant solubility in the cold solvent.2. Too much solvent was used.3. Premature crystallization occurred during hot filtration.1. Cool the solution in an ice bath for a longer period to maximize crystal formation.2. Concentrate the mother liquor (the solution remaining after filtration) and cool it to obtain a second crop of crystals.3. Use a pre-heated funnel and flask for the hot filtration step to prevent the solution from cooling and crystallizing prematurely.
The purified crystals are colored. 1. Colored impurities are present.2. The compound itself is colored.1. If the impurities are colored, consider adding a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product.2. This compound is expected to be a colored solid (likely yellow to orange), so the color may be inherent to the pure compound.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. An initial solvent screening is recommended to determine the optimal solvent or solvent system.

1. Solvent Selection:

  • Place a small amount of the crude this compound (approx. 10-20 mg) into several test tubes.

  • Add a few drops of a different solvent to each test tube (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, heptane).

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.

  • Gently heat the test tubes that showed poor solubility at room temperature. An ideal solvent will dissolve the compound completely upon heating.

  • Allow the heated solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a significant amount of crystals.

  • Based on these observations, select the most suitable solvent or solvent mixture for the bulk recrystallization. Ethanol is a good starting point based on its effectiveness for similar compounds.[1]

2. Recrystallization Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while gently heating the flask (e.g., on a hot plate or in a water bath). Continue adding solvent until the compound just dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, pre-heat a funnel and a clean receiving flask. Place a piece of fluted filter paper in the hot funnel and pour the hot solution through it into the receiving flask.

  • Crystallization: Cover the flask with a watch glass or loosely with a stopper and allow the solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove any residual solvent.

Data Presentation: Solvent Screening for Recrystallization

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation on Cooling
EthanolSparingly solubleSolubleGood
MethanolSparingly solubleSolubleGood
AcetoneSolubleVery SolublePoor
Ethyl AcetateSparingly solubleSolubleModerate
TolueneInsolubleSparingly solublePoor
HeptaneInsolubleInsolubleNone
WaterInsolubleInsolubleNone

Note: This table is a hypothetical representation of potential results and should be populated with actual experimental observations.

Visualizations

Recrystallization_Workflow start Crude This compound dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration cool Slow Cooling & Crystallization dissolve->cool If no insoluble impurities hot_filtration->cool isolate Vacuum Filtration cool->isolate wash Wash with cold solvent isolate->wash dry Dry Crystals wash->dry pure_product Pure This compound dry->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Start Recrystallization dissolution_check Does compound dissolve in hot solvent? start->dissolution_check crystallization_check Do crystals form upon cooling? dissolution_check->crystallization_check Yes add_solvent Add more solvent dissolution_check->add_solvent No change_solvent Choose a different solvent dissolution_check->change_solvent Still no after more solvent oiling_out_check Does the compound 'oil out'? crystallization_check->oiling_out_check No success Successful Recrystallization crystallization_check->success Yes concentrate Boil off some solvent crystallization_check->concentrate No crystals induce_crystallization Scratch flask / Add seed crystal crystallization_check->induce_crystallization Still no crystals oiling_out_check->success No reheat_add_solvent Reheat and add more solvent oiling_out_check->reheat_add_solvent Yes add_solvent->dissolution_check concentrate->crystallization_check induce_crystallization->crystallization_check reheat_add_solvent->crystallization_check

Caption: Troubleshooting decision tree for the recrystallization process.

References

Common side reactions in the synthesis of substituted isatins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges encountered during the synthesis of substituted isatins. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Sandmeyer synthesis of isatins?

A1: The Sandmeyer synthesis, a widely used method for preparing isatins, is prone to several side reactions that can impact yield and purity. The most prevalent of these is the formation of the corresponding isatin oxime as a significant byproduct.[1] Other common issues include the formation of "tar," which are dark, viscous, and often intractable byproducts resulting from the decomposition of starting materials or intermediates under the harsh acidic and high-temperature conditions.[1] Sulfonation of the aromatic ring can also occur when using sulfuric acid for the cyclization step.[1] Furthermore, incomplete cyclization, particularly with lipophilic substrates, can lead to low yields of the desired isatin.[2]

Q2: How can the formation of isatin oxime be minimized in the Sandmeyer synthesis?

A2: The formation of isatin oxime, a common impurity, occurs during the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate. To mitigate this, a "decoy agent," typically a carbonyl compound such as an aldehyde or ketone, can be introduced during the quenching or extraction phase of the reaction.[1] This agent is thought to react with any excess hydroxylamine, preventing it from reacting with the isatin product to form the oxime.

Q3: What causes "tar" formation in isatin synthesis and how can it be prevented?

A3: "Tar" formation is generally attributed to the decomposition of starting materials or intermediates under the strong acidic and high-temperature conditions inherent to many isatin synthesis protocols.[1] To prevent this, it is crucial to ensure that the aniline starting material is fully dissolved before proceeding with the reaction. Maintaining the lowest possible reaction temperature that still allows for a reasonable reaction rate can also help to minimize the degradation of sensitive compounds.[1]

Q4: How can I improve the yield and regioselectivity of my substituted isatin synthesis?

A4: Low yields in the Sandmeyer synthesis can often be attributed to the poor solubility of substituted anilines, especially those with lipophilic groups, in the aqueous reaction medium, leading to incomplete formation of the isonitrosoacetanilide intermediate.[2] In such cases, switching the cyclization acid from sulfuric acid to methanesulfonic acid has been shown to improve solubility and, consequently, the yield of the final isatin product.[2]

For controlling regioselectivity, particularly with meta-substituted anilines which can lead to a mixture of 4- and 6-substituted isatins, a directed ortho-metalation (DoM) approach is highly effective.[1][3] This method provides excellent regiochemical control, allowing for the specific synthesis of 4-substituted isatins.

Q5: What are the primary side reactions in the Stolle synthesis of isatins?

A5: The Stolle synthesis, which is particularly useful for N-substituted isatins, can also be plagued by side reactions. The most common issues are incomplete acylation of the aniline starting material and incomplete cyclization of the chlorooxalylanilide intermediate.[1] Decomposition of the starting material or intermediate can also occur, leading to reduced yields. To address these, using a slight excess of oxalyl chloride and ensuring anhydrous conditions can promote complete acylation. The choice of an appropriate Lewis acid and optimization of the reaction temperature are critical for driving the cyclization to completion.[1]

Troubleshooting Guides

Sandmeyer Isatin Synthesis
Issue Potential Cause Troubleshooting/Optimization
Low Yield Incomplete formation of isonitrosoacetanilide intermediate.Ensure high purity of all starting materials. Optimize reaction time and temperature for the condensation step.[1]
Poor solubility of substituted aniline.For lipophilic anilines, consider using a modified procedure with alternative solvents or reagents.[2]
Incomplete cyclization.For substrates with poor solubility in sulfuric acid, consider using methanesulfonic acid as the cyclization medium.[2]
Product Contamination Presence of isatin oxime.Add a "decoy agent" (e.g., a simple ketone or aldehyde) during the workup to scavenge excess hydroxylamine.[1]
Sulfonation of the aromatic ring.Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step.[1]
"Tar" formation.Ensure the aniline is fully dissolved before starting the reaction. Maintain careful temperature control.[1]
Mixture of Regioisomers Use of meta-substituted anilines.Employ a directed ortho-metalation (DoM) strategy for predictable regiocontrol.[1]
Stolle Isatin Synthesis
Issue Potential Cause Troubleshooting/Optimization
Low Yield Incomplete acylation of the aniline.Use a slight excess of oxalyl chloride. Ensure the reaction is conducted under strictly anhydrous conditions.[1]
Incomplete cyclization.Optimize the choice and amount of Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·Et₂O). Ensure the chlorooxalylanilide intermediate is dry before the cyclization step. Optimize the reaction temperature.[1]
Product Degradation Decomposition of starting material or intermediate.Maintain the lowest possible reaction temperature that still affords a reasonable reaction rate.[1]

Quantitative Data

Table 1: Comparison of Yields for Isatin Synthesis in Sulfuric Acid vs. Methanesulfonic Acid for Lipophilic Substrates

EntrySubstrate (Isonitrosoacetanilide)Cyclization AcidYield (%)
14-tert-ButylH₂SO₄46
24-tert-ButylCH₃SO₃H40
34-n-HexylH₂SO₄low/none
44-n-HexylCH₃SO₃H64
52,4-Di-tert-butylH₂SO₄low/none
62,4-Di-tert-butylCH₃SO₃H60

Data adapted from Reference[2].

Experimental Protocols

Sandmeyer Synthesis of Isatin (Classic Procedure)

This two-step procedure involves the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.[4]

Part A: Synthesis of Isonitrosoacetanilide

  • In a suitable flask, dissolve chloral hydrate and sodium sulfate in water.

  • Add a solution of the desired aniline in hydrochloric acid.

  • Add a solution of hydroxylamine hydrochloride.

  • Heat the mixture to reflux for the required time (monitor by TLC).

  • Cool the reaction mixture and filter the precipitated isonitrosoacetanilide.

  • Wash the precipitate with water and dry thoroughly.

Part B: Cyclization to Isatin

  • Carefully add the dry isonitrosoacetanilide in portions to pre-heated concentrated sulfuric acid (typically 60-70°C), maintaining the temperature with external cooling.

  • After the addition is complete, heat the mixture to 80°C for a short period to ensure complete cyclization.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Filter the precipitated crude isatin, wash thoroughly with cold water to remove the acid, and dry.

  • The crude isatin can be purified by recrystallization from glacial acetic acid.

Stolle Synthesis of N-Substituted Isatins

This method is particularly effective for the synthesis of N-substituted isatins.[1]

  • React the N-substituted aniline with oxalyl chloride in an inert solvent (e.g., dichloromethane) to form the corresponding chlorooxalylanilide intermediate.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Treat the crude chlorooxalylanilide with a Lewis acid (e.g., aluminum chloride) in a suitable solvent (e.g., carbon disulfide or nitrobenzene).

  • Heat the mixture to effect cyclization.

  • After the reaction is complete, carefully quench the reaction mixture with ice and acid.

  • Extract the product with an organic solvent and purify by standard methods (e.g., chromatography, recrystallization).

Directed Ortho-Metalation (DoM) for Regiocontrolled Isatin Synthesis

This method provides a route to 4-substituted isatins from meta-substituted anilines with high regioselectivity.[3]

  • Protect the aniline nitrogen with a suitable directing group (e.g., pivaloyl or Boc).

  • Treat the N-protected aniline with a strong base (e.g., n-BuLi or s-BuLi) at low temperature (-78 °C) to effect ortho-lithiation.

  • Quench the resulting ortho-lithiated species with diethyl oxalate to form the α-ketoester intermediate.

  • Deprotect the aniline nitrogen and induce cyclization, typically under acidic conditions, to yield the 4-substituted isatin.

Visualizations

Sandmeyer_Synthesis_Workflow cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization cluster_side_reactions Common Side Reactions Aniline Substituted Aniline Isonitrosoacetanilide Isonitrosoacetanilide Intermediate Aniline->Isonitrosoacetanilide Condensation Reagents1 Chloral Hydrate, Hydroxylamine HCl, Na2SO4, HCl Reagents1->Isonitrosoacetanilide Isonitrosoacetanilide_ref Isonitrosoacetanilide Cyclization_Acid H2SO4 or CH3SO3H Isatin Substituted Isatin Cyclization_Acid->Isatin Cyclization Tar Tar Formation Cyclization_Acid->Tar High Temp/ Strong Acid Sulfonation Sulfonation Cyclization_Acid->Sulfonation Excess H2SO4 Isonitrosoacetanilide_ref->Isatin Oxime Isatin Oxime Isatin->Oxime Hydroxylamine

Caption: Workflow of the Sandmeyer isatin synthesis with common side reactions.

Stolle_Synthesis_Troubleshooting cluster_troubleshooting Troubleshooting Points Start Stolle Synthesis Start Acylation Acylation with Oxalyl Chloride Start->Acylation Cyclization Lewis Acid Catalyzed Cyclization Acylation->Cyclization Incomplete_Acylation Incomplete Acylation Acylation->Incomplete_Acylation Moisture/ Insufficient Reagent Decomposition Decomposition Acylation->Decomposition High Temperature Product N-Substituted Isatin Cyclization->Product Incomplete_Cyclization Incomplete Cyclization Cyclization->Incomplete_Cyclization Suboptimal Lewis Acid/ Temperature Cyclization->Decomposition High Temperature

Caption: Troubleshooting logic for the Stolle synthesis of N-substituted isatins.

Regioselectivity_Strategy Start Synthesis of Substituted Isatin from meta-Substituted Aniline Choice Choice of Synthetic Method Start->Choice Sandmeyer_Stolle Standard Sandmeyer or Stolle Synthesis Choice->Sandmeyer_Stolle Standard Conditions DoM Directed Ortho-Metalation (DoM) Choice->DoM Regiocontrol Needed Mixture Mixture of 4- and 6- Substituted Isatins Sandmeyer_Stolle->Mixture Regiocontrolled Regiocontrolled Synthesis of 4-Substituted Isatin DoM->Regiocontrolled

Caption: Decision diagram for achieving regioselectivity in substituted isatin synthesis.

References

How to avoid tar formation in isatin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isatin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding tar formation and optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is "tar" in the context of isatin synthesis, and what causes it?

A1: "Tar" refers to dark, viscous, and often intractable polymeric byproducts that can form during isatin synthesis. The primary causes of tar formation are the decomposition of starting materials (like aniline) or intermediates under the harsh reaction conditions, specifically:

  • High Temperatures: Excessive heat can lead to the degradation of sensitive organic molecules.[1]

  • Strong Acidity: Concentrated acids, such as sulfuric acid used in the Sandmeyer synthesis, can promote unwanted side reactions and polymerization.[1]

  • Incomplete Dissolution: If the aniline starting material is not fully dissolved before the reaction begins, it can decompose upon heating and contribute to tar formation.[1]

Q2: Which isatin synthesis methods are most prone to tar formation?

A2: The classical Sandmeyer isatin synthesis is particularly susceptible to tar formation due to its reliance on concentrated sulfuric acid and elevated temperatures for the cyclization step.[1][2] The Stolle synthesis , while generally less prone to tarring than the Sandmeyer method, can still yield tarry byproducts if the reaction temperature is not carefully controlled during the Lewis acid-catalyzed cyclization.[1]

Q3: How can I minimize tar formation during my isatin synthesis?

A3: Several strategies can be employed to significantly reduce or eliminate tar formation:

  • Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.[1] For the Sandmeyer cyclization, the temperature is typically kept between 60-80°C.[1]

  • Acid Concentration: Use the minimum effective concentration of the acid catalyst.[1]

  • Complete Dissolution: Ensure the aniline starting material is completely dissolved in the reaction mixture before proceeding with heating.[1]

  • Alternative Acids: For substrates with poor solubility in sulfuric acid, consider using methanesulfonic acid, which can improve solubility and reduce tar formation.[2]

  • Controlled Addition: During the cyclization step of the Sandmeyer synthesis, add the isonitrosoacetanilide intermediate to the heated acid in small portions with efficient stirring and external cooling to manage any exothermic reactions.[1]

Q4: Are there alternative synthesis methods that are less likely to produce tar?

A4: Yes, several alternative methods are known to produce isatins with higher purity and less tar formation:

  • Stolle Synthesis: This method is particularly useful for N-substituted isatins and generally produces cleaner reactions than the Sandmeyer synthesis.[3][4]

  • Gassman Isatin Synthesis: This method is advantageous as it is suitable for anilines bearing both electron-donating and electron-withdrawing groups and often provides good yields with fewer byproducts.[3][5]

  • Modern Oxidation Methods: Recent methods involving the oxidation of indoles or oxindoles can provide N-substituted isatins under milder conditions, thereby avoiding the harsh acidic environments that lead to tarring.[6]

Q5: My reaction still produced tar. How can I purify my crude isatin product?

A5: If tar formation has occurred, the crude isatin can be purified by:

  • Recrystallization: Recrystallizing the crude product from a suitable solvent, such as glacial acetic acid, is an effective purification method.[1]

  • Sodium Bisulfite Adduct Formation: Isatin forms a solid addition product with sodium bisulfite. This adduct can be isolated, washed to remove impurities, and then treated with acid to regenerate the purified isatin.[1][7]

Troubleshooting Guides

Sandmeyer Isatin Synthesis
Problem Possible Cause Troubleshooting Steps
Significant Tar Formation Decomposition of aniline or intermediate due to high temperature.Maintain the reaction temperature strictly between 60-80°C during the addition of isonitrosoacetanilide and the subsequent heating period.[1]
Incomplete dissolution of the aniline starting material.Ensure the aniline is fully dissolved in the aqueous acidic solution before heating.
Use of excessively concentrated sulfuric acid.Use the minimum concentration of sulfuric acid that effectively catalyzes the cyclization.
Low Yield of Isatin Sulfonation of the aromatic ring as a side reaction.Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step.[1]
Incomplete formation of the isonitrosoacetanilide intermediate.Ensure high purity of starting materials and optimize the reaction time and temperature for the initial condensation step.[1]
Poor solubility of a substituted aniline.For anilines with high lipophilicity, consider using methanesulfonic acid instead of sulfuric acid to improve solubility.[2]
Product Contamination Presence of isatin oxime as a byproduct.Introduce a "decoy agent" such as acetone or glyoxal during the reaction quench or extraction to react with and remove the oxime precursor.[1]
Stolle Isatin Synthesis
Problem Possible Cause Troubleshooting Steps
Tar Formation Decomposition of the chlorooxalylanilide intermediate at high temperature.Maintain the reaction temperature as low as possible while still achieving a reasonable rate of cyclization.
Low Yield of Isatin Incomplete acylation of the aniline.Use a slight excess of oxalyl chloride and ensure the reaction is conducted under anhydrous conditions.[1]
Incomplete cyclization.Optimize the choice and amount of Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) and the reaction temperature. Ensure the chlorooxalylanilide intermediate is dry before this step.[1]

Comparison of Isatin Synthesis Methods

Method Advantages Disadvantages Propensity for Tar Formation
Sandmeyer Utilizes readily available and inexpensive starting materials. Generally gives good yields for simple anilines.[3]Requires harsh conditions (strong acid, heat). Prone to side reactions like sulfonation. Can result in mixtures of regioisomers with substituted anilines.[1]High
Stolle Good alternative to the Sandmeyer method, especially for N-substituted isatins. Generally cleaner reactions.[3][4]Requires oxalyl chloride, which is corrosive and moisture-sensitive. Lewis acids used can be difficult to handle.Moderate
Gassman Suitable for a wide range of anilines, including those with electron-donating and electron-withdrawing groups.[3][5]Multi-step process. May require chromatography for purification.Low
Modern Oxidation Methods Often proceed under milder, environmentally benign conditions. Can be highly selective for N-substituted isatins.May require more specialized reagents or catalysts.Low to Very Low

Experimental Protocols

Optimized Sandmeyer Synthesis of Isatin (Low-Tar Protocol)

This protocol is adapted from established procedures with modifications to minimize tar formation.

Part A: Synthesis of Isonitrosoacetanilide

  • In a suitable flask, dissolve chloral hydrate (1.1 eq) and sodium sulfate (Na₂SO₄) in water.

  • Add a solution of the aniline (1.0 eq) in dilute hydrochloric acid. Ensure the aniline is completely dissolved.

  • Add a solution of hydroxylamine hydrochloride (1.2 eq) in water.

  • Heat the mixture to a gentle reflux for a specified time, monitoring the reaction by Thin Layer Chromatography (TLC) until the aniline is consumed.

  • Cool the reaction mixture in an ice bath to precipitate the isonitrosoacetanilide.

  • Filter the precipitate, wash thoroughly with cold water, and dry completely.

Part B: Cyclization to Isatin

  • In a separate flask equipped with a stirrer and a thermometer, carefully heat concentrated sulfuric acid to 60°C.

  • Slowly add the dried isonitrosoacetanilide from Part A in small portions, ensuring the temperature does not exceed 80°C. Use an ice bath to control the temperature as needed.

  • After the addition is complete, maintain the temperature at 80°C for 10 minutes to complete the cyclization.

  • Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.

  • The crude isatin will precipitate. Filter the solid, wash it extensively with cold water until the washings are neutral, and then dry.

  • Purify the crude isatin by recrystallization from glacial acetic acid.

Stolle Synthesis of N-Substituted Isatin
  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-substituted aniline (1.0 eq) in an anhydrous inert solvent such as dichloromethane (DCM).

  • Cool the solution in an ice bath and slowly add oxalyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until the formation of the chlorooxalylanilide intermediate is complete (monitor by TLC).

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • To the crude, dry intermediate, add a suitable solvent (e.g., carbon disulfide or nitrobenzene) followed by the portion-wise addition of a Lewis acid (e.g., aluminum chloride, 1.2 eq) at a controlled temperature (typically starting at low temperature and gradually warming).

  • Heat the mixture to effect cyclization, carefully monitoring the reaction temperature to avoid decomposition.

  • After the reaction is complete, cool the mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

TarFormationCausesAndPrevention cause1 High Reaction Temperature tar Tar Formation cause1->tar cause2 Strong Acidic Conditions cause2->tar cause3 Incomplete Dissolution of Aniline cause3->tar prev1 Optimize and Control Temperature (60-80°C) tar->prev1 Mitigates prev2 Use Minimum Effective Acid Concentration tar->prev2 Mitigates prev3 Ensure Complete Dissolution of Starting Material tar->prev3 Mitigates prev4 Use Alternative Acids (e.g., Methanesulfonic Acid) tar->prev4 Alternative to Strong Acid prev5 Controlled Addition of Intermediate tar->prev5 Controls Exotherm

Caption: Causes of Tar Formation and Preventative Measures.

IsatinSynthesisWorkflow start Start step1 Prepare Reactant Solution (Ensure Complete Dissolution of Aniline) start->step1 step2 Formation of Intermediate (e.g., Isonitrosoacetanilide) step1->step2 step3 Cyclization under Controlled Conditions (Temperature & Acid) step2->step3 step4 Quenching and Precipitation step3->step4 step5 Isolation of Crude Isatin (Filtration and Washing) step4->step5 step6 Purification (Recrystallization or Bisulfite Adduct) step5->step6 end Pure Isatin step6->end

Caption: Optimized Workflow for Low-Tar Isatin Synthesis.

References

Technical Support Center: Regioselectivity in Meta-Substituted Aniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with meta-substituted anilines. The inherent directing effects of the amine group often conflict with the desired substitution pattern, leading to challenges in regioselectivity.

Troubleshooting Guide: Common Regioselectivity Issues

Question: I am attempting an electrophilic aromatic substitution (EAS) on a meta-substituted aniline (like m-toluidine) and obtaining a complex mixture of isomers instead of a single major product. Why is this happening?

Answer:

This is a common challenge arising from competing directing effects. The aniline's amino group (-NH₂) is a powerful activating, ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance.[1][2] The substituent at the meta-position also directs incoming electrophiles to its own preferred positions.

For example, in m-toluidine, both the amino (-NH₂) and methyl (-CH₃) groups are ortho, para-directors. This creates multiple activated positions on the ring, leading to a mixture of products.

  • The -NH₂ group directs to positions 2, 4, and 6.

  • The -CH₃ group directs to positions 2, 4, and 6.

As shown in the diagram below, positions 2, 4, and 6 are all activated, making it difficult to achieve high selectivity for any single isomer.

Caption: Competing directing effects in m-toluidine.

Question: During the nitration of an aniline derivative in strong acid (HNO₃/H₂SO₄), I'm unexpectedly obtaining a significant amount of the meta-substituted product relative to the amino group. What is causing this reversal of regioselectivity?

Answer:

This outcome is due to the formation of the anilinium ion. Under strongly acidic conditions, the basic amino group (-NH₂) is protonated to form an anilinium ion (-NH₃⁺).[2][3] This positively charged group is no longer an activator; it becomes a strong deactivating group due to its powerful electron-withdrawing inductive effect.[4] Deactivating groups act as meta-directors.[1][2]

Therefore, the reaction does not proceed on the desired ortho, para-directing aniline but on the meta-directing anilinium ion, leading to the unexpected product distribution.[4][5]

Caption: The anilinium ion formation pathway.

Question: How can I control my reaction to achieve a predictable and high yield of a single isomer, particularly substitution para to the amino group?

Answer:

The most effective strategy is to temporarily "tame" the highly activating amino group by converting it into an amide, most commonly an acetanilide, through acetylation.[1][2][6] This protection strategy has two key benefits:

  • Prevents Protonation: The amide is significantly less basic than the amine and will not be protonated under typical nitrating or halogenating conditions, thus preserving its ortho, para-directing nature.[1]

  • Increases Steric Hindrance: The bulky acetyl group sterically hinders the ortho positions, making the para position the most favorable site for electrophilic attack.[2][7]

After the desired substitution reaction is complete, the acetyl group can be easily removed by acid or base-catalyzed hydrolysis to regenerate the amino group.

G start m-Substituted Aniline protect Step 1: Protect (e.g., Acetylation) start->protect protected Protected Acetanilide protect->protected react Step 2: Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) protected->react reacted Regioselective Product (Para-Substituted Acetanilide) react->reacted deprotect Step 3: Deprotect (Hydrolysis) reacted->deprotect finish Final Regioselective Product deprotect->finish

Caption: Workflow for controlled regioselective synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the amino group considered an ortho, para-directing group? A: The amino group (-NH₂) is an activating group that donates electron density to the aromatic ring through resonance.[1][8] This increases the electron density specifically at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by electrophiles.[1][2]

Q2: How does the electronic nature of the existing meta-substituent affect the reaction? A: The meta-substituent's electronic properties modulate the overall reactivity of the ring.

  • Electron-Donating Groups (EDGs) like -CH₃ or -OCH₃ will further activate the ring, increasing the reaction rate. Their directing effects will compete with the amino group as described above.[2]

Q3: What role does steric hindrance play in these reactions? A: Steric hindrance is a critical factor, especially when using a protecting group. A bulky substituent (like the N-acetyl group or a bulky meta-substituent) can physically block access to adjacent (ortho) positions, thereby increasing the proportion of the product substituted at the less hindered para position.[1][10]

Quantitative Data on Regioselectivity

The effectiveness of the protection strategy is clearly demonstrated by comparing the isomer distribution in the nitration of m-toluidine with and without protection.

Starting MaterialReaction Conditions4-nitro-3-methylaniline2-nitro-3-methylaniline6-nitro-3-methylanilineOther IsomersReference
3-Methylacetanilide HNO₃/H₂SO₄ in Acetic Acid91%-9%-[11]
N-phenyl-succinimide HNO₃/H₂SO₄ in Acetic Acid76%23%-1%[11]
Aniline (unprotected) HNO₃/H₂SO₄51% (para)2% (ortho)-47% (meta)[5]

Table 1: Isomer distribution in the nitration of m-toluidine derivatives and unprotected aniline. The protection of the amine group in 3-methylacetanilide significantly favors substitution at the 4-position (para to the directing amide group).

Key Experimental Protocols

Protocol 1: Acetylation of m-Toluidine (Protection)

This protocol is adapted from standard procedures for aniline protection.[7][12]

  • Setup: In a flask equipped with a magnetic stirrer, add 10.7 g (0.1 mol) of m-toluidine to 30 mL of glacial acetic acid.

  • Reaction: While stirring, slowly add 11.2 g (0.11 mol) of acetic anhydride to the solution. An exothermic reaction will occur.

  • Completion: After the initial reaction subsides, gently heat the mixture to 50°C for 15 minutes to ensure complete acetylation. Monitor by TLC.

  • Isolation: Pour the warm reaction mixture into 200 mL of ice-cold water while stirring vigorously. The N-acetyl-m-toluidine will precipitate as a white solid.

  • Purification: Collect the product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. The product can be further purified by recrystallization from an ethanol/water mixture.

Protocol 2: Regioselective Nitration of N-acetyl-m-toluidine

This protocol is based on established methods for the nitration of acetanilides.[1][11]

  • Setup: Add 7.5 g (0.05 mol) of dry N-acetyl-m-toluidine to 15 mL of glacial acetic acid in a flask and cool the mixture to 0-5°C in an ice-salt bath.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding 4 mL of concentrated nitric acid to 8 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Reaction: Add the nitrating mixture dropwise to the stirred acetanilide solution. Critically, maintain the reaction temperature below 10°C throughout the addition.

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for 30-45 minutes.

  • Isolation: Carefully pour the reaction mixture onto 150 g of crushed ice. The nitrated product will precipitate.

  • Purification: Filter the solid product, wash it extensively with cold water until the washings are neutral, and then dry. The primary product will be 3-methyl-4-nitroacetanilide.

Protocol 3: Hydrolysis of 3-methyl-4-nitroacetanilide (Deprotection)

This procedure removes the acetyl group to yield the final product.[11][12]

  • Setup: Place the crude 3-methyl-4-nitroacetanilide from the previous step into a round-bottom flask. Add a mixture of 30 mL of water and 15 mL of concentrated sulfuric acid.

  • Reaction: Heat the mixture under reflux for 45-60 minutes, or until TLC analysis indicates the complete consumption of the starting material.

  • Isolation: Cool the reaction mixture in an ice bath. Slowly and carefully neutralize the solution by adding a 10% (w/v) sodium hydroxide solution until the mixture is alkaline. The 3-methyl-4-nitroaniline product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization or column chromatography.

References

Technical Support Center: Scale-Up Synthesis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of indole derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered when transitioning indole syntheses from laboratory to pilot and industrial scales. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your scale-up endeavors.

Troubleshooting Guides

This section addresses common issues encountered during the scale-up of indole derivative synthesis in a question-and-answer format.

Issue 1: Low or Decreased Yield Upon Scale-Up

Q: My Fischer indole synthesis yield dropped significantly when moving from a 1 g to a 100 g scale. What are the likely causes and how can I mitigate this?

A: A decrease in yield during scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale.[1]

  • Inefficient Heat Transfer: Exothermic reactions can lead to localized overheating in large reactors, causing degradation of starting materials, intermediates, or the final product.[2] Ensure your reactor has adequate cooling capacity and consider a jacketed reactor with controlled cooling. Slower, controlled addition of reagents can also help manage the exotherm.

  • Poor Mixing: What works with a magnetic stir bar in a round-bottom flask may be insufficient in a large reactor.[1] Inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions. Use an appropriate overhead stirrer with a suitable impeller design (e.g., anchor or turbine) to ensure homogeneity.

  • Mass Transfer Limitations: In heterogeneous reactions, the rate of reaction can become limited by the rate at which reactants are transferred between phases. Efficient stirring is crucial to maximize the interfacial area.

  • Changes in Reagent Purity and Handling: Ensure the quality of bulk reagents is consistent with what was used at the lab scale. Impurities can have a more significant impact on a larger scale.[3] Also, be mindful of moisture sensitivity, as larger quantities of solvents and reagents are more likely to be exposed to the atmosphere for longer periods.[3]

Issue 2: Increased Byproduct Formation

Q: We are observing a significant increase in dimeric and polymeric byproducts during the scale-up of our acid-catalyzed indole synthesis. How can we improve the selectivity?

A: The formation of byproducts is often exacerbated at larger scales due to issues with heat and mass transfer.

  • Control Reaction Temperature: As mentioned, localized overheating can favor side reactions.[4] Implement precise temperature control and monitoring throughout the reactor. Lowering the reaction temperature, even if it prolongs the reaction time, can sometimes improve selectivity by favoring the kinetic product over thermodynamic byproducts.[3]

  • Optimize Reagent Addition: Adding a key reagent slowly over time can maintain a low instantaneous concentration, which can disfavor intermolecular side reactions that lead to dimers and polymers.

  • Catalyst Loading and Choice: Re-evaluate the catalyst loading for the larger scale. Sometimes, a lower catalyst loading can be more selective. In some cases, switching from a strong Brønsted acid to a milder Lewis acid might be beneficial.[5]

  • Solvent Considerations: The choice of solvent can influence selectivity. A solvent that better solubilizes all components can improve homogeneity and reduce side reactions.[3]

Issue 3: Difficulties in Product Isolation and Purification

Q: Our established lab-scale purification by column chromatography is not practical for the kilogram-scale synthesis of our indole derivative. What are more scalable purification strategies?

A: Scalable purification requires moving away from chromatography towards crystallization, distillation, or extraction.

  • Crystallization: This is the most common and cost-effective method for purifying solid compounds at an industrial scale.[6] Significant development work is often required to find a suitable solvent system that provides good recovery and high purity. Key parameters to optimize include solvent composition, cooling rate, and agitation.[6]

  • Distillation: For volatile indole derivatives, distillation under reduced pressure can be an effective purification method. This is particularly useful for removing non-volatile impurities.

  • Liquid-Liquid Extraction: This technique can be used to remove water-soluble or acid/base-soluble impurities from the product. A multi-stage extraction process can be designed for efficient purification.

  • Slurry Washes: Washing the crude solid product with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up indole synthesis, particularly the Fischer indole synthesis?

A1: The Fischer indole synthesis often involves strong acids and elevated temperatures, which present significant safety risks at scale.[5] Key concerns include:

  • Thermal Runaway: The reaction can be highly exothermic. A failure in cooling or an uncontrolled addition of reagents can lead to a rapid increase in temperature and pressure, potentially causing a reactor rupture.[2]

  • Handling of Hazardous Reagents: Phenylhydrazines are often toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area. Strong acids are corrosive and require careful handling procedures.

  • Off-gassing: The reaction can release ammonia and other volatile byproducts. The reactor should be equipped with a proper venting system that directs gases to a scrubber.

Q2: How does the choice of catalyst impact the scale-up of a palladium-catalyzed indole synthesis?

A2: The choice of palladium catalyst and ligand is critical for a successful and economical scale-up.

  • Catalyst Activity and Loading: A highly active catalyst is desirable as it allows for lower catalyst loading, which reduces costs and simplifies purification by minimizing residual palladium in the final product.

  • Catalyst Stability: The catalyst should be stable under the reaction conditions for the extended periods required for large-scale production.

  • Homogeneous vs. Heterogeneous Catalysis: While homogeneous catalysts often offer higher activity and selectivity, they can be difficult to remove from the product. Heterogeneous catalysts, such as palladium on carbon (Pd/C), are easily separated by filtration, simplifying the work-up, which is a significant advantage at scale.[7]

Q3: Can microwave-assisted indole synthesis be scaled up for industrial production?

A3: While microwave-assisted synthesis can offer significant advantages in terms of reaction speed and yield at the lab scale, its scalability is limited. The penetration depth of microwaves is only a few centimeters, making it challenging to uniformly heat large reaction volumes.[8] However, continuous flow reactors integrated with microwave heating can be a viable option for larger-scale production, as they allow for the continuous processing of small volumes of the reaction mixture.[8]

Data Presentation

The following tables provide a summary of typical reaction conditions and yields for various indole syntheses at different scales. Note that direct comparisons are challenging as different derivatives are often synthesized at different scales.

Table 1: Comparison of Fischer Indole Synthesis Parameters

ScaleReactantsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Lab (gram)Phenylhydrazine, CyclohexanoneGlacial Acetic AcidReflux1.560[4]
Lab (gram)Phenylhydrazine, AcetophenoneZinc Chloride1700.172-80[9]
Pilot (kg)Substituted Phenylhydrazine, KetoneToluene/Co-solvent---[10]

Table 2: Comparison of Bischler-Möhlau Indole Synthesis Parameters

ScaleReactantsCatalyst/ReagentTemperature (°C)TimeYield (%)Reference
Lab (gram)α-Bromoacetophenone, AnilineNoneRefluxNot SpecifiedLow (historically)[11]
Lab (gram)N-Phenacylaniline, Anilinium bromideMicrowave (540W)-45-60 s71[9]

Table 3: Comparison of Palladium-Catalyzed Indole Synthesis Parameters

ScaleReactantsCatalyst SystemTemperature (°C)Time (h)Yield (%)Reference
Lab (mmol)2-Iodoaniline, AlkynePd(OAc)₂, PPh₃, Na₂CO₃, LiCl1002-1270-98[7]
Gram-scaleSubstituted Anilines, AlkynesPalladium Catalyst---[12]

Experimental Protocols

Protocol 1: Kilogram-Scale Fischer Indole Synthesis of a Key Intermediate (Adapted from[10])

This protocol describes a general procedure for the kilogram-scale synthesis of an indole derivative, highlighting key scale-up considerations.

  • Reactor Setup: A 100 L glass-lined reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a nitrogen inlet is used.

  • Reagent Charging: The reactor is charged with the arylhydrazine hydrochloride salt (1.0 eq) and the ketone (1.05 eq). Toluene is added as the solvent.

  • Reaction Initiation: The mixture is stirred and heated to the desired temperature (e.g., 80-110 °C). A solution of the acid catalyst (e.g., sulfuric acid or polyphosphoric acid) in toluene is added slowly via an addition funnel over 1-2 hours to control the exotherm.

  • Reaction Monitoring: The reaction is monitored by HPLC until the starting material is consumed (typically 8-16 hours).

  • Work-up: The reaction mixture is cooled to room temperature. An aqueous solution of a base (e.g., sodium bicarbonate) is slowly added to neutralize the acid. The layers are separated.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by crystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

Protocol 2: Large-Scale Bischler-Möhlau Indole Synthesis (General Procedure)

  • Intermediate Formation: In a suitable reactor, α-bromoacetophenone (1.0 eq) is reacted with an excess of aniline (2.0-3.0 eq) at room temperature or with gentle heating to form the α-anilinoacetophenone intermediate.

  • Cyclization: The reaction mixture is then heated to a higher temperature (typically 150-200 °C) to effect the cyclization. In some modern variations, a catalyst like lithium bromide may be added, or microwave irradiation can be used for smaller scale-ups.[11]

  • Work-up and Purification: After cooling, the excess aniline is removed, often by distillation under reduced pressure. The residue is then treated with a suitable solvent to precipitate the indole product, which can be further purified by crystallization.

Protocol 3: Gram-Scale Palladium-Catalyzed Indole Synthesis via Intramolecular C-H Activation (Adapted from[13])

  • Reaction Setup: A multi-neck flask is equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Reagent Addition: The flask is charged with the N-aryl enamine substrate (1.0 eq), Pd(OAc)₂ (5 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand), and an oxidant (e.g., Cu(OAc)₂ or O₂). A suitable solvent such as DMAc or toluene is added.

  • Reaction: The mixture is heated to the desired temperature (e.g., 100-140 °C) and stirred for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is cooled, diluted with an organic solvent like ethyl acetate, and filtered through a pad of celite to remove the palladium catalyst. The filtrate is washed with water and brine, dried, and concentrated. The crude product is purified by column chromatography or crystallization.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Fischer Indole Synthesis reagent_charging Reagent Charging (Arylhydrazine, Ketone, Solvent) heating Heating to Reaction Temperature reagent_charging->heating catalyst_addition Slow Addition of Acid Catalyst heating->catalyst_addition reaction Reaction Monitoring (HPLC/TLC) catalyst_addition->reaction workup Work-up (Neutralization, Extraction) reaction->workup purification Purification (Crystallization/Distillation) workup->purification product Final Indole Derivative purification->product troubleshooting_low_yield Troubleshooting Low Yield in Indole Synthesis Scale-Up start Low Yield Observed check_temp Investigate Temperature Control - Check for exotherms - Ensure uniform heating/cooling start->check_temp check_mixing Evaluate Mixing Efficiency - Impeller design and speed - Visual observation of homogeneity start->check_mixing check_reagents Verify Reagent Quality - Purity of bulk materials - Anhydrous conditions start->check_reagents solution_temp Implement Improved Temperature Control - Slower reagent addition - Enhanced reactor cooling check_temp->solution_temp solution_mixing Optimize Mixing - Change stirrer type/speed - Use baffles in reactor check_mixing->solution_mixing solution_reagents Use High-Purity Reagents - Pre-dry solvents - Test new batches on small scale check_reagents->solution_reagents end Yield Improved solution_temp->end solution_mixing->end solution_reagents->end

References

Technical Support Center: Minimizing Byproduct Formation in Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on minimizing byproduct formation in the Fischer indole synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Fischer indole synthesis, and how are they formed?

A1: The Fischer indole synthesis, while versatile, can be prone to several side reactions leading to the formation of unwanted byproducts. The most common of these include:

  • Regioisomers: When using unsymmetrical ketones, two different enamine intermediates can form, leading to the synthesis of two regioisomeric indoles. The ratio of these isomers is influenced by the acidity of the medium, steric effects, and the substitution pattern of the hydrazine.[1]

  • Aldol Condensation Products: Under acidic conditions, the aldehyde or ketone starting material can undergo self-condensation to form aldol products, which can further react to generate colored and tarry impurities, reducing the overall yield of the desired indole.[2]

  • Friedel-Crafts Products: The acidic catalyst can promote Friedel-Crafts-type reactions between the indole product and starting materials or intermediates, leading to undesired alkylation or acylation of the indole ring.[2]

  • Tar Formation: At elevated temperatures or with prolonged reaction times, starting materials and the indole product can decompose, leading to the formation of polymeric or tarry substances that complicate purification.[3]

  • N-N Bond Cleavage Products: In some cases, particularly with certain substituents on the starting materials, the N-N bond of the hydrazine or hydrazone intermediate can cleave, leading to the formation of anilines and other fragmentation products.[4]

Q2: How does the choice of acid catalyst affect byproduct formation?

A2: The choice of acid catalyst, both Brønsted and Lewis acids, is a critical parameter that significantly influences the reaction's efficiency and selectivity.[2][5]

  • Brønsted Acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid, polyphosphoric acid): These are commonly used and their strength can influence the reaction rate and regioselectivity. Stronger acids can sometimes lead to more byproducts due to decomposition, while weaker acids might result in incomplete reactions.[5][6] Polyphosphoric acid (PPA) is often effective for challenging substrates.

  • Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃): Lewis acids are also widely used and can offer different selectivity compared to Brønsted acids.[5][7] For instance, ZnCl₂ is a very common catalyst.[8] The choice between a Brønsted and a Lewis acid can affect the ratio of regioisomers when using unsymmetrical ketones.[6]

Q3: Can microwave-assisted synthesis help in reducing byproducts?

A3: Yes, microwave-assisted Fischer indole synthesis has emerged as a powerful technique to minimize byproduct formation. The rapid and uniform heating provided by microwaves can significantly reduce reaction times from hours to minutes.[3][9] This shorter reaction time at elevated temperatures minimizes the opportunity for side reactions and decomposition of starting materials and products, often leading to cleaner reaction profiles and higher yields of the desired indole.[9]

Troubleshooting Guides

Problem 1: Low yield of the desired indole product.

Possible Cause Troubleshooting Step
Impure Starting Materials Use freshly distilled or recrystallized arylhydrazine and carbonyl compounds. Impurities can participate in side reactions.[3]
Suboptimal Acid Catalyst Screen different Brønsted and Lewis acids (e.g., p-TSA, PPA, ZnCl₂, BF₃·OEt₂) to find the most effective one for your specific substrates.[9]
Incorrect Reaction Temperature Optimize the reaction temperature. Too low may lead to an incomplete reaction, while too high can cause decomposition. Monitor the reaction by TLC.[2]
Prolonged Reaction Time Monitor the reaction progress by TLC to determine the optimal time. Over-heating can lead to tar formation.[2]
Atmosphere For sensitive substrates, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[3]

Problem 2: Formation of multiple products, including regioisomers.

Possible Cause Troubleshooting Step
Use of Unsymmetrical Ketone The choice of acid catalyst can influence the regioselectivity. Experiment with different Brønsted and Lewis acids to favor the desired isomer.[6] Zeolites have been shown to enhance regioselectivity due to their shape-selective nature.[10]
Reaction Conditions The acidity of the medium plays a role in directing the cyclization. Fine-tuning the acid concentration may improve the isomeric ratio.[1]

Problem 3: Significant formation of tar and colored impurities.

Possible Cause Troubleshooting Step
High Reaction Temperature Lower the reaction temperature and monitor the reaction closely to avoid overheating.
Extended Reaction Time Minimize the reaction time by monitoring for the disappearance of the starting material via TLC.[2]
Acid-Catalyzed Polymerization Use the minimum effective amount of acid catalyst. Consider using a milder catalyst.
Work-up Procedure After the reaction, promptly quench the acid and work up the reaction mixture to prevent further degradation of the product.

Problem 4: Difficulty in purifying the final indole product.

Possible Cause Troubleshooting Step
Complex Reaction Mixture Optimize reaction conditions to minimize byproducts before attempting purification.
Co-eluting Impurities Experiment with different solvent systems for column chromatography. A gradient elution might be necessary.
Product is an Oil If the product is an oil and difficult to purify by chromatography, consider converting it to a crystalline derivative (e.g., a picrate) for purification, and then regenerate the pure indole.
Residual Acid Ensure all acidic catalyst is neutralized and removed during the work-up, as residual acid can cause decomposition on the column.

Data Presentation

Table 1: Effect of Catalyst on the Yield of 1,2,3,4-Tetrahydrocarbazole

CatalystReaction Time (Microwave)Yield (%)Reference
Zinc Chloride (ZnCl₂)3 min76[5]
p-Toluenesulfonic Acid (p-TSA)3 min91[5]

Table 2: Regioselectivity in the Fischer Indole Synthesis with Unsymmetrical Ketones

KetoneAcid CatalystProduct Ratio (2-methyl vs. 3-methyl)Reference
Methyl Ethyl Ketone90% H₃PO₄Predominantly 2,3-dimethylindole[6]
Methyl Ethyl Ketone70% H₂SO₄Increased proportion of 2-ethylindole[6]
1-Phenyl-2-butanoneZeolite Beta83% 2-benzyl-3-methylindole[10]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol is adapted from a procedure utilizing microwave irradiation to achieve a high yield in a short reaction time.

  • Materials:

    • Phenylhydrazine hydrochloride (1 equivalent)

    • Cyclohexanone (1.05 equivalents)

    • p-Toluenesulfonic acid (catalytic amount)

    • Ethanol

  • Procedure:

    • In a microwave vial, combine phenylhydrazine hydrochloride, cyclohexanone, and a catalytic amount of p-toluenesulfonic acid in ethanol.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at a suitable power (e.g., 600 W) and temperature for 3 minutes.[5]

    • After the reaction is complete, cool the vial to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate mixture).

Protocol 2: Classical Synthesis of 2-Phenylindole using Polyphosphoric Acid

This protocol is a conventional method for the synthesis of 2-phenylindole.

  • Materials:

    • Phenylhydrazine (1 equivalent)

    • Acetophenone (1 equivalent)

    • Polyphosphoric acid (PPA)

    • Ethanol

    • Ice

  • Procedure:

    • Hydrazone Formation (One-Pot Option): In a round-bottom flask, dissolve phenylhydrazine and acetophenone in ethanol. Add a few drops of glacial acetic acid and stir the mixture at room temperature until hydrazone formation is complete (monitor by TLC).

    • Indolization: Remove the ethanol under reduced pressure. To the crude hydrazone, add polyphosphoric acid.

    • Heat the mixture with stirring to 100-120 °C for 1-2 hours. Monitor the progress of the reaction by TLC.

    • Work-up: Allow the reaction mixture to cool to approximately 80 °C and then carefully pour it onto crushed ice with vigorous stirring.

    • The solid product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water.

    • The crude 2-phenylindole can be purified by recrystallization from a suitable solvent (e.g., ethanol).[3]

Visualizations

Fischer_Indole_Byproduct_Formation cluster_main Fischer Indole Synthesis cluster_byproducts Byproduct Formation Pathways Arylhydrazine Arylhydrazine Hydrazone Hydrazone Arylhydrazine->Hydrazone Condensation Carbonyl Aldehyde/ Ketone Carbonyl->Hydrazone Enehydrazine Enehydrazine Hydrazone->Enehydrazine Tautomerization Rearrangement Rearrangement Enehydrazine->Rearrangement [3,3]-Sigmatropic Rearrangement Indole Indole Rearrangement->Indole Cyclization & -NH3 Carbonyl_Side Aldehyde/ Ketone Aldol Aldol Condensation Product Carbonyl_Side->Aldol Self-condensation Indole_Side Indole Product Friedel_Crafts Friedel-Crafts Product Indole_Side->Friedel_Crafts Alkylation/ Acylation Unsymmetrical_Ketone Unsymmetrical Ketone Regioisomer Regioisomeric Indole Unsymmetrical_Ketone->Regioisomer Alternative Cyclization

Caption: Byproduct formation pathways in the Fischer indole synthesis.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps Start Experiment Start: Fischer Indole Synthesis Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes MultipleProducts Multiple Products Problem->MultipleProducts TarFormation Tar Formation Problem->TarFormation PurificationDifficulty Purification Difficulty Problem->PurificationDifficulty Success Successful Synthesis Problem->Success No Sol_Yield Check Starting Material Purity Optimize Catalyst & Temperature Control Reaction Time Use Inert Atmosphere LowYield->Sol_Yield Sol_Products Screen Catalysts for Regioselectivity Fine-tune Acidity MultipleProducts->Sol_Products Sol_Tar Lower Reaction Temperature Minimize Reaction Time Reduce Catalyst Loading TarFormation->Sol_Tar Sol_Purification Optimize Chromatography Consider Derivatization Ensure Complete Neutralization PurificationDifficulty->Sol_Purification Sol_Yield->Success Sol_Products->Success Sol_Tar->Success Sol_Purification->Success

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Catalyst Selection for Optimizing Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to overcome common challenges in catalyst selection for indole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when selecting a catalyst for indole synthesis?

A1: The choice of catalyst is critical and depends on several factors:

  • Synthesis Route: Different named reactions (e.g., Fischer, Larock, Madelung) operate via distinct mechanisms and require specific types of catalysts, such as Brønsted/Lewis acids, or transition metals like palladium, rhodium, or copper.[1][2]

  • Substrate Scope: The electronic and steric properties of the substituents on your starting materials can significantly influence catalyst activity and reaction outcome.[3] For instance, electron-donating groups on the arylhydrazine in a Fischer synthesis can sometimes lead to reaction failure with protic acids.[4][5]

  • Desired Regioselectivity: The catalyst and ligand system can often control which regioisomer is formed, which is crucial when using unsymmetrical starting materials.[6]

  • Reaction Conditions: Some catalysts require harsh conditions (high temperatures, strong acids), while others operate under milder, more functional-group-tolerant environments.[7][8] Modern methods often aim for lower catalyst loadings and greener solvents.[3]

  • Cost and Toxicity: For large-scale synthesis, the cost, availability, and toxicity of the catalyst (e.g., palladium vs. copper) are important practical considerations.[1]

Q2: When should I choose a transition metal catalyst over a Brønsted or Lewis acid?

A2:

  • Brønsted/Lewis Acids: These are classic choices for reactions like the Fischer indole synthesis, which involves the acid-catalyzed rearrangement of an arylhydrazone.[2] They are effective for specific cyclization and condensation reactions. However, they can be limited by harsh conditions and may not be suitable for substrates with sensitive functional groups.[9]

  • Transition Metal Catalysts (Pd, Cu, Rh, Au): These are exceptionally versatile and are used in a wide array of indole syntheses, including Larock, Buchwald-Hartwig, and Sonogashira reactions, which often involve C-H activation, cross-coupling, and cyclization.[1][10] They frequently offer milder reaction conditions, broader substrate scope, and greater control over selectivity compared to traditional acid catalysis.[11] Palladium catalysis, in particular, is a powerful tool for constructing indoles from simple precursors via C-H bond activation.[10]

Q3: How do ligands influence the outcome of palladium-catalyzed indole synthesis?

A3: Ligands are crucial in tuning the reactivity and selectivity of the palladium catalyst. Bulky, electron-rich phosphine ligands, for example, are effective for the N-arylation of indoles.[12] The choice of ligand can affect the efficiency of oxidative addition and reductive elimination steps, prevent catalyst deactivation, and control the regioselectivity of the reaction.[13]

Troubleshooting Guides

Problem 1: Low or No Yield in Fischer Indole Synthesis

Q: My Fischer indole synthesis is failing or giving very low yields, especially with an electron-donating group on my arylhydrazine. Why is this happening and what can I do?

A: This is a known limitation of the classic Fischer indolization.

  • Root Cause: Electron-donating substituents on the arylhydrazine can weaken the N-N bond in the key ene-hydrazine intermediate.[4] Under strong protic acid conditions, this weakening favors a competing reaction pathway involving heterolytic N-N bond cleavage over the desired[1][1]-sigmatropic rearrangement.[4][5] This cleavage leads to byproducts like aniline and 3-methylindole instead of the target indole.[5] The synthesis of 3-aminoindoles or N-(indol-3-yl)amides is particularly challenging with protic acids for this reason.[4][5]

  • Troubleshooting Steps:

    • Switch to a Lewis Acid: Lewis acids such as ZnCl₂, ZnBr₂, or BF₃ can improve the efficiency of these challenging cyclizations.[2][4] They promote the reaction through a different mechanism that can avoid the problematic N-N cleavage pathway.

    • Modify Reaction Conditions: Experiment with different solvents and temperatures. Some reactions benefit from solvent-free conditions or mechanochemical synthesis, which can alter reaction pathways.[3][9]

    • Use an Alternative Synthesis Route: If the Fischer synthesis remains problematic, consider a different strategy. For substrates sensitive to strong acids, a transition-metal-catalyzed method like the Larock or Buchwald-Hartwig amination might be more suitable.[6][13]

Problem 2: Catalyst Deactivation in Palladium-Catalyzed Reactions

Q: I'm observing a drop in catalytic activity over time in my palladium-catalyzed indole synthesis. What are the common causes of catalyst deactivation?

A: Catalyst deactivation is a common issue in industrial and laboratory settings and can stem from several mechanisms.[14]

  • Root Cause:

    • Poisoning: Impurities in the reactants, solvents, or gases (e.g., sulfur compounds, carbon monoxide) can irreversibly bind to the active sites of the palladium catalyst, blocking them.[14][15] The products or even the reactants themselves can sometimes act as poisons.[15]

    • Coking/Fouling: In reactions involving hydrocarbons at high temperatures, carbonaceous materials (coke) can deposit on the catalyst surface, physically blocking active sites.[15]

    • Thermal Degradation (Sintering): At excessively high temperatures, the fine metal particles of the catalyst can agglomerate, reducing the active surface area.[14]

    • Leaching: The active metal component can dissolve into the reaction medium, leading to a loss of catalytic activity.

  • Troubleshooting Steps:

    • Purify Reagents and Solvents: Ensure all starting materials, solvents, and inert gases are of high purity and free from known catalyst poisons.

    • Optimize Temperature: Avoid excessively high reaction temperatures that could lead to thermal degradation.[14] A temperature optimization study can reveal the ideal balance between reaction rate and catalyst stability.[16]

    • Select a Robust Ligand: A suitable ligand can stabilize the palladium center and prevent agglomeration or leaching, thereby extending the catalyst's lifetime.

    • Consider a Heterogeneous Catalyst: Immobilizing the catalyst on a solid support can sometimes improve stability and allow for easier recovery and reuse, although this may affect reactivity.[3]

Problem 3: Poor Regioselectivity with Unsymmetrical Substrates

Q: I am getting a mixture of regioisomers when using an unsymmetrical alkyne in a Larock indole synthesis. How can I improve selectivity?

A: Achieving high regioselectivity is a common challenge when using unsymmetrical starting materials.

  • Root Cause: The insertion of the unsymmetrical alkyne into the aryl-palladium intermediate can occur in two different orientations, leading to a mixture of products. The outcome is often influenced by a subtle interplay of steric and electronic factors in both the substrate and the catalyst system.

  • Troubleshooting Steps:

    • Catalyst/Ligand Screening: The choice of palladium catalyst and, more importantly, the ancillary ligand, can have a profound impact on regioselectivity.[6] Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands to find one that imparts greater steric or electronic bias to the insertion step.

    • Modify Alkyne Substituents: If possible, modify the substituents on the alkyne. A greater difference in the steric bulk or electronic nature of the two substituents can increase the inherent bias for one insertion mode over the other.

    • Adjust Reaction Parameters: Systematically vary the temperature, solvent, and additives. These parameters can influence the transition state energies of the two competing pathways, potentially favoring one outcome.

Quantitative Data on Catalyst Performance

Table 1: Effect of Catalyst on a Three-Component Synthesis of 3-Substituted Indoles.

EntryCatalystCatalyst Loading (mol%)ConditionsYield (%)Reference
1[cholineCl][ZnCl₂]₃ DES30Solvent-free, Sonication35-92%[3]
2Choline chloride–urea-Solvent-free, UltrasoundHigh Yields[3]
3L-proline-Water, Room Temp.Excellent Yields[3]
4KH₂PO₄ / PEG-200-Water/PEG-200High Yields[3]
5Sodium Lauryl Sulfate (SDS)-Water, Room Temp.Excellent Yields[3]

Data synthesized from a review on recent advances, showing various eco-friendly catalysts and their general performance. Yields are highly substrate-dependent.[3]

Table 2: Optimization of a Palladium-Catalyzed Reductive Cyclization.

EntryParameter VariedValueYield of 2-phenylindole (%)Reference
1Temperature110 °C~35[16]
2Temperature120 °C~45[16]
3Temperature130 °C~50[16]
4Temperature140 °C~53[16]
5Temperature150 °C~48[16]
6Base (Et₃N) Amount20 µL~38[16]
7Base (Et₃N) Amount60 µL~48[16]
8Base (Et₃N) Amount120 µL~53[16]

Reaction Conditions: α-phenyl-β-nitrostyrene, phenyl formate, PdCl₂(CH₃CN)₂, 1,10-phenanthroline, Et₃N in CH₃CN. This table illustrates the importance of optimizing both temperature and base concentration.[16]

Key Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed Reductive Cyclization of a β-Nitrostyrene

This protocol is based on the synthesis of 2-substituted indoles using phenyl formate as a CO surrogate.[16]

  • Reactor Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the β-nitrostyrene substrate (0.5 mmol, 1.0 equiv), PdCl₂(CH₃CN)₂ (0.0125 mmol, 2.5 mol%), and 1,10-phenanthroline (0.0125 mmol, 2.5 mol%).

  • Reagent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen). Add anhydrous solvent (e.g., CH₃CN, 2 mL), followed by phenyl formate (1.0 mmol, 2.0 equiv) and triethylamine (Et₃N) (0.5 mmol, 1.0 equiv) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at the optimized temperature (e.g., 140 °C). Stir the reaction mixture for the required time (e.g., 12-24 hours), monitoring progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired indole product.

  • Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2: General Procedure for Fischer Indole Synthesis with a Lewis Acid Catalyst

This protocol is a representative procedure for cases where standard Brønsted acids fail.

  • Hydrazone Formation (if not pre-formed): In a round-bottom flask, dissolve the substituted phenylhydrazine (1.0 equiv) and the ketone/aldehyde (1.0-1.1 equiv) in a suitable solvent (e.g., ethanol). Add a catalytic amount of acetic acid and stir at room temperature or with gentle heating until hydrazone formation is complete (monitored by TLC). Remove the solvent under reduced pressure.

  • Cyclization: To the crude arylhydrazone, add the Lewis acid catalyst (e.g., ZnCl₂, 1.0-2.0 equiv) under an inert atmosphere.

  • Reaction: Add a high-boiling point solvent (e.g., toluene or xylene) and heat the mixture to reflux (e.g., 110-140 °C) for several hours until the reaction is complete.

  • Workup: Cool the reaction mixture to room temperature and quench carefully by adding water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure indole.

Visualized Workflows and Mechanisms

Indole_Catalyst_Selection_Workflow start Define Target Indole & Starting Materials synthesis_type Choose Synthesis Strategy start->synthesis_type acid_cat Acid-Catalyzed (e.g., Fischer, Bischler) synthesis_type->acid_cat Classic Condensation/ Rearrangement tm_cat Transition Metal-Catalyzed (e.g., Larock, Buchwald, Sonogashira) synthesis_type->tm_cat Cross-Coupling/ C-H Activation acid_check Substrate Acid-Sensitive? acid_cat->acid_check bronsted Select Brønsted Acid (PPA, H₂SO₄, TsOH) acid_check->bronsted No lewis Select Lewis Acid (ZnCl₂, BF₃) acid_check->lewis Yes optimize Optimize Conditions (Temp, Solvent, Base) bronsted->optimize lewis->optimize metal_choice Select Metal tm_cat->metal_choice palladium Palladium (Pd) Versatile for cross-coupling, C-H activation metal_choice->palladium High Versatility copper Copper (Cu) Lower cost, good for C-N coupling metal_choice->copper Cost-Effective gold_rh Gold (Au) / Rhodium (Rh) Specific cyclizations, C-H annulation metal_choice->gold_rh Specific Needs ligand_screen Screen Ligands (Phosphines, NHCs) for optimal reactivity & selectivity palladium->ligand_screen copper->ligand_screen gold_rh->ligand_screen ligand_screen->optimize endpoint Successful Synthesis optimize->endpoint

Caption: A decision workflow for selecting the appropriate catalyst system for indole synthesis.

Fischer_Indole_Mechanism reactant reactant intermediate intermediate key_step key_step product product catalyst catalyst sub1 Arylhydrazine + Ketone/Aldehyde sub2 Arylhydrazone sub1->sub2 Condensation int1 Protonated Hydrazone sub2->int1 cat1 H⁺ cat1->int1 int2 Ene-hydrazine (Tautomer) int1->int2 Tautomerization ts1 [3,3]-Sigmatropic Rearrangement int2->ts1 Rate-Determining Step int3 Di-imine Intermediate ts1->int3 int4 Rearomatization int3->int4 -H⁺ int5 Cyclization int4->int5 int6 Ammonia Elimination int5->int6 -NH₃ prod Indole Product int6->prod

Caption: Simplified mechanism of the acid-catalyzed Fischer Indole Synthesis.

Troubleshooting_Workflow start Problem: Low Yield / No Reaction check_catalyst Is the Catalyst Active? start->check_catalyst inactive Catalyst Inactive check_catalyst->inactive No active Catalyst is Active check_catalyst->active Yes poisoning Check for Poisons (S, CO, etc.) Purify Reagents inactive->poisoning degradation Check Temp. Is it too high? inactive->degradation check_conditions Review Reaction Conditions active->check_conditions temp_solvent Optimize Temperature, Solvent, and Base/Acid Concentration check_conditions->temp_solvent Sub-optimal check_pathway Is there a competing reaction pathway? check_conditions->check_pathway Optimal check_pathway->temp_solvent No side_reaction Identify Byproducts (GC-MS) (e.g., N-N cleavage in Fischer) check_pathway->side_reaction Yes change_catalyst Change Catalyst Type (e.g., Protic Acid -> Lewis Acid) or Synthesis Strategy side_reaction->change_catalyst

Caption: A logical workflow for troubleshooting low-yield indole synthesis reactions.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Chloro-7-methoxyindoline-2,3-dione in Key Organic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of drug discovery and heterocyclic chemistry, isatins (1H-indole-2,3-diones) are a pivotal class of compounds, serving as versatile synthons for a myriad of biologically active molecules. Their reactivity, particularly at the C3-carbonyl and N1-positions, is of paramount interest to medicinal chemists. This guide provides a comparative analysis of the reactivity of 4-Chloro-7-methoxyindoline-2,3-dione against other substituted isatins in fundamental organic reactions, supported by established experimental protocols.

The unique substitution pattern of this compound, featuring an electron-withdrawing chloro group at the C4 position and an electron-donating methoxy group at the C7 position, presents an interesting electronic profile that influences its chemical behavior. The chloro group is anticipated to enhance the electrophilicity of the C3-carbonyl, potentially accelerating nucleophilic attack, while the methoxy group may modulate the acidity of the N-H proton and the overall electron density of the aromatic ring.

Comparative Reactivity in N-Alkylation Reactions

N-alkylation is a crucial modification of the isatin scaffold, often performed to enhance lipophilicity and modulate biological activity.[1] The reaction typically proceeds via deprotonation of the N-H bond by a suitable base, followed by nucleophilic attack on an alkyl halide.[1]

The presence of the electron-withdrawing chloro group in this compound is expected to increase the acidity of the N-H proton compared to unsubstituted isatin, potentially facilitating its deprotonation and leading to faster reaction rates or the ability to use milder bases. Conversely, the electron-donating methoxy group might slightly attenuate this effect.

Table 1: Comparison of Reaction Yields in N-Alkylation with Benzyl Bromide

Isatin DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compound K₂CO₃DMF701.5[Data Not Available]-
Isatin (unsubstituted)K₂CO₃DMF702~80[2]
5-ChloroisatinK₂CO₃DMF701.5[Data Not Available]-
5-MethoxyisatinK₂CO₃DMF702.5[Data Not Available]-
4,7-Dichloro-1-methylindoline-2,3-dioneN/AN/AN/AN/AN/A[3]
Experimental Protocol: General N-Alkylation of Isatins

A solution of the desired isatin (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is treated with potassium carbonate (1.3 mmol). The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the isatin anion. Subsequently, the alkylating agent (e.g., benzyl bromide, 1.2 mmol) is added, and the reaction mixture is heated to 70°C for 1.5-2 hours.[2] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the N-alkylated isatin.

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Isolation Isatin Isatin Derivative Deprotonation Deprotonation (Formation of Isatin Anion) Isatin->Deprotonation Base Base (e.g., K₂CO₃) Base->Deprotonation Solvent Solvent (e.g., DMF) Solvent->Deprotonation AlkylHalide Alkyl Halide (R-X) NucleophilicAttack Nucleophilic Attack AlkylHalide->NucleophilicAttack Deprotonation->NucleophilicAttack Isatin Anion Quenching Quenching (Ice-Water) NucleophilicAttack->Quenching Crude Product Mixture Filtration Filtration Quenching->Filtration Drying Drying Filtration->Drying Product N-Alkylated Isatin Drying->Product

Caption: Workflow for the N-Alkylation of Isatins.

Comparative Reactivity in Wittig Reactions

The Wittig reaction is a powerful method for converting the C3-carbonyl of isatins into an exocyclic double bond, providing access to a diverse range of 3-ylideneoxindoles.[4] The reactivity in this transformation is largely dependent on the electrophilicity of the C3-carbonyl carbon.

The electron-withdrawing nature of the chloro group at C4 in this compound is expected to render the C3-carbonyl more electrophilic and, therefore, more susceptible to attack by a phosphorus ylide. This could translate to faster reaction rates or higher yields compared to isatins bearing electron-donating groups.

Table 2: Comparison of Reaction Yields in Wittig Reaction with a Stabilized Ylide

Isatin DerivativeYlideSolventTemperature (°C)Time (h)Yield (%)Reference
This compound Ph₃P=CHCO₂EtTolueneReflux8[Data Not Available]-
Isatin (unsubstituted)Ph₃P=CHCO₂EtTolueneReflux8High[5]
5-NitroisatinPh₃P=CHCO₂EtTolueneReflux6High[5]
5-MethoxyisatinPh₃P=CHCO₂EtTolueneReflux12Moderate[5]

Note: Quantitative yields for a direct comparison under identical conditions are not available in the cited literature. The qualitative descriptions are based on general principles of isatin reactivity.

Experimental Protocol: General Wittig Reaction of Isatins

To a solution of the isatin derivative (1.0 mmol) in dry toluene (10 mL) is added a stabilized phosphorus ylide (e.g., ethyl (triphenylphosphoranylidene)acetate, 1.1 mmol). The reaction mixture is heated at reflux for 6-12 hours and the progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the 3-ylideneoxindole product.[5]

Wittig_Reaction_Pathway cluster_intermediates Reaction Intermediates Isatin Isatin Derivative Betaine Betaine Intermediate Isatin->Betaine Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Product 3-Ylideneoxindole Oxaphosphetane->Product Byproduct Triphenylphosphine Oxide Oxaphosphetane->Byproduct

Caption: Simplified pathway of the Wittig reaction with isatins.

Comparative Reactivity in Aldol Condensation

The base-catalyzed aldol condensation of isatins with enolizable ketones or aldehydes is a classic C-C bond-forming reaction that yields 3-substituted-3-hydroxyoxindoles.[6] The rate and success of this reaction are highly dependent on the electrophilicity of the C3-carbonyl group.

The presence of the C4-chloro substituent in this compound is predicted to enhance the reactivity of the C3-carbonyl towards nucleophilic attack by an enolate. This could lead to higher yields and/or shorter reaction times compared to unsubstituted isatin or isatins with electron-donating substituents.

Table 3: Comparison of Reaction Yields in Aldol Condensation with Acetone

Isatin DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
This compound L-leucinolAcetone/H₂O2048[Data Not Available]-
Isatin (unsubstituted)L-leucinolAcetone/H₂O204894[7]
5-BromoisatinL-leucinolAcetone/H₂O6012 (in flow)99[7]
5-MethoxyisatinL-leucinolAcetone/H₂O6012 (in flow)88[7]

Note: The data presented is for a specific organocatalyzed aldol reaction. While direct data for this compound is unavailable, the trend suggests that electron-withdrawing groups (like bromo) can lead to high yields.

Experimental Protocol: General Aldol Condensation of Isatins with Acetone

In a typical procedure, the isatin derivative (0.5 mmol) and an organocatalyst such as L-leucinol (20 mol%) are dissolved in a mixture of acetone (2.0 mL) and water (10 equivalents).[7] The reaction mixture is stirred at room temperature for 48 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the 3-substituted-3-hydroxyoxindole.

Aldol_Condensation_Logic Start Isatin Derivative + Enolizable Ketone/Aldehyde Condition Base Catalyst Start->Condition Nucleophilic_Attack Nucleophilic Attack on C3-Carbonyl Start->Nucleophilic_Attack Enolate Enolate Formation Condition->Enolate Enolate->Nucleophilic_Attack Intermediate Alkoxide Intermediate Nucleophilic_Attack->Intermediate Protonation Protonation Intermediate->Protonation Product 3-Substituted-3-Hydroxyoxindole Protonation->Product

Caption: Logical flow of the base-catalyzed Aldol condensation of isatins.

Conclusion

While direct comparative experimental data for this compound is limited in the publicly available literature, a detailed analysis of its electronic structure allows for informed predictions of its reactivity. The presence of the electron-withdrawing chloro group at C4 is expected to enhance its reactivity in nucleophilic addition reactions at the C3-carbonyl, such as the Wittig and Aldol reactions. The increased acidity of the N-H proton may also facilitate N-alkylation reactions. The electron-donating methoxy group at C7 will likely have a moderating influence on these effects. Further quantitative studies are warranted to precisely delineate the reactivity of this versatile building block in comparison to other substituted isatins.

References

Structural Elucidation of 4-Chloro-7-methoxyindoline-2,3-dione: A Comparative Guide to NMR and MS Verification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a critical step. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques for the structural verification of 4-Chloro-7-methoxyindoline-2,3-dione, a substituted isatin derivative of interest in medicinal chemistry.

This document outlines the expected spectral data for this compound based on the analysis of structurally similar isatin derivatives.[1][2][3][4] It also presents standardized experimental protocols for acquiring NMR and MS data, alongside a comparison with alternative analytical methods.

Predicted Spectroscopic Data

The structural verification of this compound relies on the interpretation of its unique spectral fingerprint. Based on known substituent effects on the isatin scaffold, the following NMR and MS data are predicted.

Analysis Parameter Predicted Value
¹H NMR Chemical Shift (δ)Aromatic Protons (H-5, H-6): 6.8 - 7.5 ppm; Methoxy Protons (-OCH₃): ~3.9 ppm; NH Proton: ~11.0 ppm
¹³C NMR Chemical Shift (δ)Carbonyl Carbons (C-2, C-3): 150 - 185 ppm; Aromatic Carbons: 100 - 150 ppm; Methoxy Carbon (-OCH₃): ~56 ppm
Mass Spec. m/z[M]+: ~225.0; [M+H]+: ~226.0; Isotopic pattern for one chlorine atom

Experimental Protocols

Reproducible and accurate data acquisition is fundamental to structural elucidation. The following are detailed methodologies for the NMR and MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved to achieve homogeneity.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR to achieve a good signal-to-noise ratio.

    • Typical parameters include a 45-degree pulse angle and a relaxation delay of 2 seconds.

  • Data Analysis: Integrate the proton signals and assign the chemical shifts. Compare the observed shifts with the predicted values and known data for similar isatin structures.[1][4]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.

  • Ionization: Electrospray ionization (ESI) is a common and effective method for isatin derivatives.[1] Both positive and negative ion modes should be tested to determine the optimal ionization conditions.

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a mass range of m/z 50-500.

    • Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data, which can provide further structural information.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of this compound. Analyze the isotopic pattern to confirm the presence of a chlorine atom.[5] The fragmentation pattern should be consistent with the proposed structure.

Comparative Analysis of Verification Techniques

While NMR and MS are the primary tools for structural verification, other techniques can provide complementary information.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry.Non-destructive, provides unambiguous structural information.Requires a relatively larger amount of pure sample, can be time-consuming.
Mass Spectrometry Molecular weight and elemental composition, fragmentation patterns provide structural clues.High sensitivity, requires very small amounts of sample, can be coupled with chromatography for mixture analysis.Isomeric and isobaric compounds can be difficult to distinguish without fragmentation data.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule (e.g., C=O, N-H).[1]Fast and simple to perform.Provides limited information on the overall molecular structure.
X-ray Crystallography Absolute three-dimensional structure of the molecule in the solid state.Provides the most definitive structural information.Requires a suitable single crystal, which can be difficult to grow.

Workflow for Structural Verification

The following diagram illustrates a logical workflow for the structural verification of a novel compound like this compound.

Structural Verification Workflow Structural Verification Workflow for this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Purification->MS NMR NMR Spectroscopy - ¹H NMR - ¹³C NMR Purification->NMR IR Infrared (IR) Spectroscopy - Functional Groups Purification->IR Data_Analysis Data Analysis & Interpretation MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Structure_Proposal Proposed Structure Data_Analysis->Structure_Proposal Confirmation Structural Confirmation Structure_Proposal->Confirmation

Caption: A streamlined workflow for the synthesis, purification, and structural verification of novel chemical entities.

This comprehensive guide provides the necessary framework for the robust structural verification of this compound. By combining the predictive power of spectroscopic data with rigorous experimental protocols, researchers can confidently confirm the identity and purity of this and other novel isatin derivatives, paving the way for further investigation into their biological activities.

References

A Comparative Guide to the Synthetic Routes of Substituted Isatins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin and its substituted derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous pharmacological agents. The synthesis of these valuable compounds can be achieved through several established routes, each with its own set of advantages and limitations. This guide provides a comparative analysis of three classical and widely utilized methods for preparing substituted isatins: the Sandmeyer, Stolle, and Gassman syntheses. We present a summary of their performance based on reported yields, detailed experimental protocols for key examples, and visual representations of the reaction pathways to aid in the selection of the most suitable method for specific research and development needs.

Comparative Performance of Isatin Synthetic Routes

The choice of synthetic route to a target substituted isatin is often dictated by the nature and position of the desired substituent, the required scale of the synthesis, and the availability of starting materials. The following table summarizes the typical yields and key characteristics of the Sandmeyer, Stolle, and Gassman syntheses to facilitate at-a-glance comparison.

Synthetic RouteStarting MaterialsKey ReagentsTypical YieldAdvantagesDisadvantages
Sandmeyer Synthesis Substituted AnilinesChloral hydrate, Hydroxylamine hydrochloride, Sulfuric acid>75% (unsubstituted), 50-80% (substituted)[1][2][3][4]Well-established, reliable for a range of anilines.Harsh acidic conditions, may not be suitable for sensitive substrates, can produce regioisomeric mixtures with meta-substituted anilines.[5][6]
Stolle Synthesis Substituted Anilines (primary or secondary)Oxalyl chloride, Lewis acid (e.g., AlCl₃, BF₃·OEt₂)Good (e.g., 48-79% in a modified procedure)[7]Good for N-substituted isatins, generally good yields.[4][7][8]Requires anhydrous conditions, Lewis acids can be harsh.
Gassman Synthesis Substituted AnilinesKeto-thioether, t-Butyl hypochlorite, Triethylamine40-81%[2][3][4]Milder conditions than Sandmeyer, good for certain substitutions.Involves multiple steps in a one-pot reaction, can be complex.

Visualizing the Synthetic Pathways

To elucidate the chemical transformations involved in each synthetic route, the following diagrams, generated using the DOT language, illustrate the core reaction pathways.

Sandmeyer_Synthesis Sandmeyer Isatin Synthesis Aniline Substituted Aniline Isonitrosoacetanilide Isonitrosoacetanilide Intermediate Aniline->Isonitrosoacetanilide + Chloral hydrate, NH2OH·HCl Isatin Substituted Isatin Isonitrosoacetanilide->Isatin + H2SO4, Δ

Caption: The Sandmeyer synthesis proceeds via an isonitrosoacetanilide intermediate.

Stolle_Synthesis Stolle Isatin Synthesis Aniline Substituted Aniline Chlorooxalylanilide Chlorooxalylanilide Intermediate Aniline->Chlorooxalylanilide + Oxalyl chloride Isatin Substituted Isatin Chlorooxalylanilide->Isatin + Lewis Acid (e.g., AlCl3), Δ

Caption: The Stolle synthesis involves the formation of a chlorooxalylanilide intermediate.

Gassman_Synthesis Gassman Isatin Synthesis Aniline Substituted Aniline Chloramine N-Chloroaniline Aniline->Chloramine + t-BuOCl SulfoniumYlide Sulfonium Ylide Intermediate Chloramine->SulfoniumYlide + Keto-thioether Oxindole 3-Thio-2-oxindole Intermediate SulfoniumYlide->Oxindole [2,3]-Sigmatropic Rearrangement Isatin Substituted Isatin Oxindole->Isatin Hydrolysis/Oxidation

Caption: The Gassman synthesis proceeds through a key sulfonium ylide intermediate.

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. Below are representative protocols for the Sandmeyer, Stolle, and Gassman syntheses.

Sandmeyer Synthesis of 5-Chloroisatin

This two-step procedure is a classic example of the Sandmeyer isatin synthesis, starting from p-chloroaniline.

Step 1: Synthesis of p-Chlorooximinoacetanilide [9]

  • In a suitable reaction vessel, combine p-chloroaniline (8 g, 0.06 mol), chloral hydrate (10.92 g, 0.06 mol), and a saturated aqueous solution of sodium sulfate (157.75 ml).

  • To this mixture, add concentrated hydrochloric acid (5.21 ml) followed by a solution of hydroxylamine hydrochloride (13.35 g, 0.19 mol) in water.

  • Heat the reaction mixture.

  • The crude product precipitates as a pale brown solid. Recrystallize from ethyl acetate to yield brown colored powdered solid of p-chlorooximinoacetanilide.

    • Yield: 9.976 g (80%)

Step 2: Cyclization to 5-Chloroisatin [9]

  • Treat p-chlorooximinoacetanilide (6 g, 0.03 mol) with concentrated sulfuric acid (21.99 ml) while carefully controlling the temperature.

  • The reaction mixture is then worked up to isolate the 5-chloroisatin.

Stolle Synthesis of N-Substituted Isatins (General Procedure)

The Stolle synthesis is particularly effective for the preparation of N-substituted isatins.[4][7][8][10]

  • To a solution of the secondary arylamine in an anhydrous solvent (e.g., dichloromethane or diethyl ether), add oxalyl chloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time until the formation of the chlorooxalylanilide intermediate is complete (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The crude intermediate is then treated with a Lewis acid (e.g., aluminum trichloride or boron trifluoride etherate) in a high-boiling inert solvent (e.g., carbon disulfide or dichloroethane).

  • The mixture is heated to effect cyclization.

  • Upon completion, the reaction is quenched by carefully adding it to ice-water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude N-substituted isatin, which can be purified by chromatography or recrystallization.

Gassman Isatin Synthesis (General Procedure)

The Gassman synthesis provides a milder alternative to the Sandmeyer method and involves a one-pot sequence.[11]

  • An appropriately substituted aniline is dissolved in a suitable anhydrous solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).

  • tert-Butyl hypochlorite is added to form the N-chloroaniline in situ.

  • A keto-thioether (e.g., methylthioacetone) is then added to the reaction mixture, leading to the formation of a sulfonium salt.

  • A base, such as triethylamine, is added, and the reaction is allowed to warm to room temperature. This induces a[12][13]-sigmatropic rearrangement to form a 3-methylthio-2-oxindole intermediate.

  • The intermediate is then hydrolyzed and oxidized in a subsequent step (e.g., via aqueous workup and exposure to air, or with specific oxidizing agents) to yield the corresponding substituted isatin.

  • The final product is isolated and purified using standard techniques such as extraction and chromatography.

Conclusion

The Sandmeyer, Stolle, and Gassman syntheses represent three robust and versatile methods for accessing a wide range of substituted isatins. The Sandmeyer synthesis is a long-standing and reliable method, particularly for anilines with electron-withdrawing groups, though it often requires harsh conditions.[5] The Stolle synthesis offers an excellent alternative, especially for the preparation of N-substituted isatins, generally providing good yields. The Gassman synthesis provides a mechanistically distinct and milder approach. The selection of the optimal synthetic route will depend on the specific substitution pattern of the target isatin, the desired scale, and the sensitivity of the functional groups present in the starting materials. This guide provides the foundational information for researchers to make an informed decision for their synthetic endeavors in the pursuit of novel isatin-based compounds.

References

Comparative Efficacy of 4-Chloro-7-methoxyindoline-2,3-dione Analogs: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic and antitumor potential of novel 4-Chloro-7-methoxyindoline-2,3-dione analogs. This document provides a comparative analysis of their efficacy, details of experimental methodologies, and insights into their potential mechanisms of action.

The quest for novel and more effective anticancer agents has led to the extensive exploration of synthetic heterocyclic compounds. Among these, the indoline-2,3-dione (isatin) scaffold has emerged as a privileged structure in medicinal chemistry due to its broad spectrum of pharmacological activities, including potent anticancer properties. This guide focuses on a specific class of isatin analogs, the this compound derivatives, and provides a comparative overview of their in vitro and in vivo efficacy.

In Vitro Cytotoxicity: A Comparative Analysis

The initial assessment of anticancer potential for any new compound involves evaluating its cytotoxicity against various cancer cell lines. While specific comparative data for a series of this compound analogs remains limited in publicly available literature, the broader class of isatin and quinoline derivatives, which share structural similarities, has been extensively studied. For instance, various 7-chloroquinoline and 7-methoxyquinazoline derivatives have demonstrated significant cytotoxic effects.

To illustrate the type of data that would be presented, the following table showcases a hypothetical comparative analysis based on the evaluation of related compounds.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound Analogs (IC₅₀ in µM)

Compound IDSubstitution (R)HeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
Ref-Cpd 4-Chloro-7-methoxy15.2 ± 1.820.5 ± 2.118.3 ± 1.5
Analog-A N-benzyl8.7 ± 0.912.1 ± 1.39.5 ± 1.1
Analog-B N-phenethyl6.5 ± 0.79.8 ± 1.07.2 ± 0.8
Analog-C N-(4-fluorobenzyl)5.1 ± 0.57.2 ± 0.66.8 ± 0.7
Doxorubicin -0.8 ± 0.11.2 ± 0.21.0 ± 0.1

Note: The data presented in this table is for illustrative purposes only and is not based on actual experimental results for the specified compounds.

In Vivo Efficacy: Preclinical Antitumor Activity

Promising candidates from in vitro screening are typically advanced to in vivo studies to assess their antitumor efficacy in a living organism. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for this purpose. The following table provides a hypothetical representation of in vivo data for a lead this compound analog.

Table 2: Hypothetical In Vivo Antitumor Activity of Analog-C in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control -0+2.5
Analog-C 2545-1.8
Analog-C 5068-4.2
Doxorubicin 585-10.5

Note: The data presented in this table is for illustrative purposes only and is not based on actual experimental results for the specified compounds.

Experimental Protocols

Accurate and reproducible experimental design is paramount in drug discovery. Below are detailed methodologies for key experiments typically cited in the evaluation of anticancer compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

Protocol:

  • Cell Implantation: Human cancer cells (e.g., 5 x 10⁶ cells in 100 µL of Matrigel) are subcutaneously injected into the flank of athymic nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Animal Grouping and Treatment: Mice are randomly assigned to treatment and control groups. The test compound is administered (e.g., intraperitoneally or orally) at various doses for a specified period.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated. Body weight and any signs of toxicity are also monitored throughout the experiment.

Signaling Pathways and Mechanisms of Action

Isatin and its derivatives are known to exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Signaling_Pathways cluster_0 Isatin Analog cluster_1 Cellular Targets cluster_2 Downstream Effects Isatin 4-Chloro-7-methoxyindoline- 2,3-dione Analog RTKs Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) Isatin->RTKs CDKs Cyclin-Dependent Kinases (e.g., CDK1, CDK2) Isatin->CDKs Tubulin Tubulin Polymerization Isatin->Tubulin Angiogenesis Inhibition of Angiogenesis RTKs->Angiogenesis CellCycle Cell Cycle Arrest (G2/M phase) CDKs->CellCycle Tubulin->CellCycle Apoptosis Induction of Apoptosis CellCycle->Apoptosis

Caption: Potential signaling pathways targeted by this compound analogs.

The diagram above illustrates the potential mechanisms by which these compounds may exert their anticancer effects. By inhibiting receptor tyrosine kinases (RTKs) like VEGFR and EGFR, they can block tumor angiogenesis. Inhibition of cyclin-dependent kinases (CDKs) can lead to cell cycle arrest, primarily at the G2/M phase. Furthermore, interference with tubulin polymerization can disrupt mitosis, ultimately leading to apoptosis or programmed cell death.

Experimental Workflow

The process of evaluating novel anticancer compounds follows a structured workflow, from initial in vitro screening to more complex in vivo studies.

Experimental_Workflow A Synthesis of This compound Analogs B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B C Selection of Lead Compounds (Based on IC50 values) B->C D In Vivo Efficacy Studies (Xenograft Models) C->D E Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) D->E

Caption: A typical experimental workflow for the evaluation of novel anticancer compounds.

This workflow begins with the chemical synthesis of a library of analogs. These compounds then undergo in vitro screening to determine their cytotoxicity against a panel of cancer cell lines. The most potent and selective compounds are then chosen as "lead compounds" for further investigation in in vivo models to assess their antitumor efficacy and potential toxicity. Finally, detailed mechanism of action studies are conducted to understand how these compounds exert their therapeutic effects at a molecular level.

Comparative Analysis of Cross-Reactivity for Enzyme Inhibitors Derived from Indoline-2,3-dione Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative analysis of enzyme inhibitors derived from the indoline-2,3-dione (isatin) scaffold, particularly focusing on chloro-methoxy substituted analogues, reveals significant cross-reactivity profiles, primarily among protein kinases. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the selectivity of these inhibitors, supported by experimental data and detailed protocols, to aid in the selection and development of more specific therapeutic agents.

The indoline-2,3-dione core is a prevalent scaffold in medicinal chemistry, giving rise to numerous multi-kinase inhibitors. A prime example is Sunitinib, an FDA-approved drug for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors, which features a substituted indolinone core.[1] Understanding the cross-reactivity of such compounds is crucial, as off-target effects can lead to unforeseen side effects or opportunities for drug repositioning.

Cross-Reactivity Profile of Sunitinib

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[2] Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[1][2][3] However, comprehensive kinase profiling has revealed its inhibitory activity against a broader range of kinases. The following table summarizes the inhibitory potency (IC50) of Sunitinib against a panel of kinases, demonstrating its cross-reactivity.

Kinase TargetIC50 (nM)Kinase Family
PDGFRβ2TK
VEGFR2 (KDR)10TK
VEGFR1 (Flt-1)-TK
c-Kit-TK
FLT330 - 50TK
RET-TK
CSF1R-TK
FGFR-1>10-fold higher than VEGFR2/PDGFRTK
EGFR>10-fold higher than VEGFR2/PDGFRTK
Cdk2>10-fold higher than VEGFR2/PDGFRCMGC
Met>10-fold higher than VEGFR2/PDGFRTK
Abl>10-fold higher than VEGFR2/PDGFRTK
Src>10-fold higher than VEGFR2/PDGFRTK
(Data compiled from multiple sources. "-" indicates that while inhibition is noted, a precise IC50 value was not consistently reported in the reviewed literature)[2][3]

This broad-spectrum inhibition highlights the importance of comprehensive profiling to understand the full biological activity of inhibitors based on the indoline-2,3-dione scaffold.

Experimental Protocols

To ensure accurate and reproducible assessment of inhibitor cross-reactivity, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

Kinase Inhibition Assay (Radiometric)

This protocol is a standard method for determining the IC50 of an inhibitor against a specific kinase.

  • Preparation of Reagents:

    • Kinase reaction buffer (specific to the kinase being assayed).

    • Purified kinase enzyme.

    • Substrate (peptide or protein).

    • Test inhibitor (e.g., Sunitinib) at various concentrations (serial dilution).

    • DMSO (vehicle control).

    • [γ-³²P]ATP or [γ-³³P]ATP.

  • Assay Procedure:

    • In a 96-well plate or microcentrifuge tube, combine the kinase reaction buffer, purified kinase, and substrate.

    • Add the test inhibitor at the desired concentrations. Include a DMSO-only control.

    • Pre-incubate the mixture for 10-15 minutes at the optimal temperature for the kinase (e.g., 30°C).

    • Initiate the kinase reaction by adding radiolabeled ATP. The final ATP concentration should be close to the Km of the kinase for ATP.

    • Incubate for a predetermined time, ensuring the reaction remains in the linear range.

    • Stop the reaction (e.g., by adding a stop buffer or spotting onto a phosphocellulose membrane).

    • Wash the membrane to remove unincorporated radiolabeled ATP.

    • Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Comprehensive Kinase Profiling (KINOMEscan™)

For a broad assessment of cross-reactivity, high-throughput screening platforms like KINOMEscan™ are employed.[4][5]

  • Principle: This is a competition binding assay. An immobilized active-site directed ligand is used to capture the kinase. The test inhibitor is added in solution. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test inhibitor for the kinase.

  • Assay Procedure:

    • Kinases are produced and displayed on T7 phage or expressed in HEK-293 cells.

    • The test inhibitor is incubated with the kinase.

    • The mixture is then passed over an affinity resin with an immobilized, broad-spectrum kinase inhibitor.

    • Kinases that are not bound to the test inhibitor will bind to the affinity resin.

    • The amount of kinase bound to the resin is quantified by quantitative PCR (qPCR) of the phage DNA or by other detection methods.

  • Data Analysis:

    • The results are typically reported as the percentage of the control (DMSO) signal. A lower percentage indicates stronger binding of the test inhibitor to the kinase.

    • Data is often visualized using a "TREEspot™" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.[5]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 VEGFR Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Sunitinib Sunitinib Sunitinib->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the point of inhibition by Sunitinib.

G cluster_1 Kinase Inhibitor Cross-Reactivity Workflow Compound Test Compound (e.g., Isatin Derivative) PrimaryAssay Primary Target Assay (e.g., VEGFR-2 IC50) Compound->PrimaryAssay KinasePanel Broad Kinase Panel Screen (e.g., KINOMEscan) Compound->KinasePanel DataAnalysis Data Analysis (IC50/Ki Determination) PrimaryAssay->DataAnalysis KinasePanel->DataAnalysis SelectivityProfile Generate Selectivity Profile (On-target vs. Off-target) DataAnalysis->SelectivityProfile CellularAssay Cellular Assays (Confirm On/Off-Target Effects) SelectivityProfile->CellularAssay FinalReport Final Comparison Guide CellularAssay->FinalReport

Caption: Experimental workflow for assessing enzyme inhibitor cross-reactivity.

This guide provides a foundational understanding of the cross-reactivity associated with indoline-2,3-dione-derived enzyme inhibitors. For the development of novel therapeutics, it is imperative to conduct comprehensive profiling to fully characterize the selectivity and potential off-target effects of new chemical entities.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Reaction Products of 4-Chloro-7-methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of reaction products is paramount. This guide provides a comparative analysis of the structure of compounds derived from 4-Chloro-7-methoxyindoline-2,3-dione, a substituted isatin derivative. We will delve into key reaction pathways and present experimental data to support the structural elucidation of the resulting products.

Isatin (1H-indole-2,3-dione) and its derivatives are versatile scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities. The reactivity of the isatin core is centered around the electrophilic C3-carbonyl group, the enolizable N-H proton, and the aromatic ring. The introduction of substituents, such as the electron-withdrawing chloro group at the C4 position and the electron-donating methoxy group at the C7 position of this compound, significantly influences its reactivity and the structure of its reaction products.

Key Reaction Pathways and Product Architectures

The primary reaction pathways for isatins involve nucleophilic additions to the C3-carbonyl, condensations with active methylene compounds, and reactions at the N-H position. Below, we compare the expected outcomes of these reactions with this compound to those of a similar, well-characterized derivative, 7-chloroisatin. This comparison allows for an objective assessment of the influence of the C4-chloro and C7-methoxy substituents.

A pivotal reaction for isatins is the Knoevenagel condensation with compounds possessing an active methylene group. This reaction typically occurs at the C3-carbonyl position. Another significant transformation involves the formation of Schiff bases through condensation with primary amines.

Reaction_Pathways cluster_start Starting Material cluster_reagents Reagents cluster_products Reaction Products Isatin This compound Isatin->Reaction1 Condensation Isatin->Reaction2 Knoevenagel Condensation Amine Primary Amine (R-NH2) Amine->Reaction1 ActiveMethylene Active Methylene Compound (CH2XY) ActiveMethylene->Reaction2 SchiffBase Schiff Base Knoevenagel Knoevenagel Condensation Product Reaction1->SchiffBase Reaction2->Knoevenagel

Comparative Analysis of Reaction Products

Reactant Product Structure Yield (%) Key Spectroscopic Data Reference
7-Chloroisatin
Aromatic AmineSchiff BaseExcellentFTIR (cm⁻¹): Disappearance of C=O stretch (~1749), appearance of C=N stretch (1670-1679).[1]
Phenyl IsocyanateSpiro AzetidineExcellent-[1][2]
Phenyl ThioisocyanateSpiro ThioazetidineExcellent-[1][2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the generalized experimental protocols for the synthesis of Schiff bases and spiro azetidine/thioazetidine derivatives from substituted isatins, based on available literature.

Synthesis of Schiff Bases from 7-Chloroisatin[1]

A solution of 7-chloroisatin (1.0 g, 3.0 mmol) in N,N-dimethylformamide (DMF, 5 mL) is prepared in a round-bottom flask. To this solution, the corresponding aromatic amine (3.0 mmol) and a catalytic amount of glacial acetic acid (3 drops) are added. The reaction mixture is then heated at reflux for 10-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

Synthesis of Spiro Azetidine and Thioazetidine Derivatives[1][2]

The Schiff base derivative of 7-chloroisatin is reacted with either phenyl isocyanate or phenyl thioisocyanate. This mixture is dissolved in 5 mL of DMF and heated under reflux for 20 to 23 hours. After cooling, the reaction mixture is poured into ice water, causing the product to precipitate. The solid product is then collected by filtration.

Experimental_Workflow Start Start: 7-Chloroisatin Reagent Add Aromatic Amine + Acetic Acid in DMF Start->Reagent Reflux1 Reflux (10-12h) Reagent->Reflux1 SchiffBase Isolate Schiff Base Reflux1->SchiffBase Reagent2 Add Phenyl Isocyanate or Phenyl Thioisocyanate in DMF SchiffBase->Reagent2 Reflux2 Reflux (20-23h) Reagent2->Reflux2 Precipitate Precipitate in Ice Water Reflux2->Precipitate Product Isolate Spiro Product Precipitate->Product

Conclusion

The structural confirmation of reaction products is a cornerstone of chemical research. While direct experimental data for the reaction products of this compound is limited in the public domain, a comparative analysis with structurally similar compounds like 7-chloroisatin provides a robust framework for predicting and verifying product structures. The electron-donating methoxy group at C7 is expected to slightly decrease the reactivity of the C3 carbonyl compared to unsubstituted isatin, while the C4-chloro group will have a more complex influence on the aromatic ring's reactivity. Further experimental studies, including detailed spectroscopic and crystallographic analysis of the reaction products of this compound, are warranted to fully elucidate its chemical behavior and to expand its utility as a building block in the synthesis of novel bioactive molecules.

References

The Structure-Activity Relationship of 4-Chloro-7-methoxyindoline-2,3-dione Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 4-Chloro-7-methoxyindoline-2,3-dione scaffold. This core structure, a substituted isatin, is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, particularly as kinase inhibitors and anticancer agents.

This guide synthesizes experimental data to illuminate how chemical modifications to the this compound core influence biological activity. By presenting quantitative data in clear, comparative tables, detailing experimental methodologies, and visualizing key concepts, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

General Structure-Activity Relationship (SAR) Insights

The biological activity of isatin analogs, including the this compound scaffold, is significantly influenced by the nature and position of substituents on the isatin ring.[1] The core structure itself interacts with a variety of biological targets through hydrogen bonding, π-π stacking, and metal coordination, often leading to the induction of apoptosis.[1]

Key positions for substitution on the isatin ring that modulate activity are the N-1, C-4, C-5, C-6, and C-7 positions. For the this compound scaffold, the C-4 and C-7 positions are already substituted. Therefore, further modifications would likely focus on the N-1, C-5, and C-6 positions, as well as alterations to the existing chloro and methoxy groups.

  • N-1 Position: Substitution at the N-1 position with various alkyl or aryl groups can significantly impact activity. For instance, the introduction of a benzyl group at the N-1 position of the isatin moiety has been shown to lead to more active derivatives in anticancer studies.[2]

  • C-4 Position: The presence of a halogen, such as the chloro group in the parent scaffold, is a common feature in bioactive isatin analogs. Halogen substituents can influence the electronic properties and binding interactions of the molecule.

  • C-5, C-6, and C-7 Positions: The aromatic ring of the isatin core provides a canvas for a variety of substitutions. The incorporation of halogen atoms at the C-5, C-6, or C-7 positions is a strategy that has been explored to improve activity.[2] The existing methoxy group at the C-7 position in the parent scaffold is also a key feature. The impact of this group can be compared with other substitutions at this position to understand its role in bioactivity.

Comparative Analysis of Biological Activity

Table 1: Cytotoxic Activity of Substituted Isatin-Hydrazone Analogs

CompoundSubstituent (C-ring)Cell LineIC50 (µM)
4e -MCF-75.46 ± 0.71
A278018.96 ± 2.52
4j 2,6-dichloroMCF-71.51 ± 0.09
4k -MCF-73.56 ± 0.31

Data extracted from a study on isatin-hydrazone derivatives, highlighting the potent activity of halogen-substituted analogs.[1]

Table 2: Kinase Inhibitory Activity of Quinazoline-Isatin Hybrids

CompoundTarget KinaseIC50 (µM)
6c EGFR0.083
VEGFR-20.076
HER20.138
CDK20.183

This data showcases the multi-kinase inhibitory potential of isatin-based hybrids.[3]

Table 3: Cytotoxic Activity of Various Isatin Derivatives

CompoundCell LineIC50 (µM)
Quinoxaline 4d HeLaSignificant
Quinoxaline 4e HeLaSignificant
Quinoxaline 4g HeLaSignificant
Indolin-2-one 5f HeLa, SK-BR-3, MCF-7Substantial

A study on various isatin derivatives demonstrating significant cytotoxic effects.[4]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of the biological activity of novel compounds.

Synthesis of Substituted Isatins (Sandmeyer Method)

The Sandmeyer synthesis is a widely used method for the preparation of isatin and its derivatives.[5]

  • Synthesis of Isonitrosoacetanilides:

    • In a round-bottom flask, dissolve chloral hydrate in water.

    • Add crystallized sodium sulfate, followed by a solution of the appropriate aromatic amine (e.g., 3-methoxy-4-chloroaniline) in water and concentrated hydrochloric acid.

    • Add a solution of hydroxylamine hydrochloride in water.

    • Heat the mixture to vigorous boiling for 1-2 minutes.

    • Cool the reaction mixture and filter the resulting isonitrosoacetanilide. Wash with cold water and dry.

  • Cyclization to Isatin:

    • Add the dried isonitrosoacetanilide to pre-warmed concentrated sulfuric acid (around 60-70°C).

    • Heat the solution to 80°C and maintain for 10 minutes.

    • Cool the reaction mixture and pour it onto crushed ice with stirring.

    • Filter the precipitated isatin derivative, wash thoroughly with cold water, and dry.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isatin analogs. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a suitable assay plate, add the kinase enzyme, a specific substrate (e.g., a peptide), and the isatin analog at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as radioactivity, fluorescence, or luminescence-based assays.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizing Workflows and Pathways

To better understand the experimental and biological context of SAR studies on this compound analogs, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT) characterization->cytotoxicity kinase_assay Kinase Inhibition Assays characterization->kinase_assay ic50 Determine IC50 Values cytotoxicity->ic50 kinase_assay->ic50 sar Establish SAR ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for SAR studies.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation Inhibits Apoptosis Apoptosis Transcription->Apoptosis Promotes Inhibitor This compound Analog Inhibitor->RAF Inhibitor->MEK

References

A Comparative Analysis of the Biological Activity of Halogenated Isatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of halogenated isatin derivatives, supported by experimental data from various studies. Isatin, an indole derivative, and its halogenated analogues have garnered significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The introduction of halogens (Fluorine, Chlorine, Bromine, and Iodine) at various positions on the isatin ring can significantly modulate the compound's physicochemical properties and biological efficacy. This guide summarizes key quantitative data, details the experimental methodologies used to obtain this data, and visualizes relevant biological pathways to aid in the rational design of novel therapeutic agents.

Data Presentation

The following tables summarize the quantitative data on the biological activities of various halogenated isatin derivatives.

Table 1: Anticancer Activity of Halogenated Isatin Derivatives

The cytotoxic effects of halogenated isatin derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.

Isatin DerivativeHalogen and PositionCancer Cell LineIC50 (µM)Reference
4-Chloroisatin4-ChloroMAO-A0.812[1]
5-Bromoisatin5-BromoMAO-B0.125[1]
Isatin-hydrazone derivative (IS7)-MAO-B0.082[2][3][4]
Isatin-hydrazone derivative (IS13)-MAO-B0.104[2][3]
Isatin-hydrazone derivative (IS6)-MAO-B0.124[2][3]
Isatin-hydrazone derivative (IS15)-MAO-A1.852[2][3]
Isatin-hydrazone derivative (IS3)-MAO-A2.385[2]
Novel Isatin-3-oxime-based hydroxamic acidsHalogen at D positionSW620 (colon)<10[5]
Novel Isatin-3-oxime-based hydroxamic acidsHalogen at D positionMCF-7 (breast)<10[5]
Novel Isatin-3-oxime-based hydroxamic acidsHalogen at D positionPC3 (prostate)<10[5]
Novel Isatin-3-oxime-based hydroxamic acidsHalogen at D positionAsPC-1 (pancreatic)<10[5]
Novel Isatin-3-oxime-based hydroxamic acidsHalogen at D positionNCI-H460 (lung)<10[5]
Isatin–hydrazone hybrid 133-A549 (lung)5.32[6]
Isatin–hydrazone hybrid 133-PC3 (prostate)35.1[6]
Isatin–hydrazone hybrid 133-MCF-7 (breast)4.86[6]
Table 2: Antimicrobial Activity of Halogenated Isatin Derivatives

Halogenated isatin derivatives have also demonstrated significant potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Isatin DerivativeHalogen and PositionMicroorganismMIC (µg/mL)Reference
Diisopropylamino-N-Mannich base of 5-chloroisatin5-ChloroGram-negative bacteria-[7]
Isatin–quinoline conjugate 11a-MRSA-[8]
Isatin–quinoline conjugate 11c-MRSA-[8]
Isatin–quinoline conjugates 10 & 11-Various bacteria0.006 - 2.5[8]
Isatin-Campylobacter jejuni<1.0 - 16.0[9]
Isatin-Campylobacter coli<1.0 - 16.0[9]
5-Br substituted Isatin hydrazone5-BromoVarious bacteria & fungi-[10]
Isatin derivative 3b-Staphylococcus aureus, MRSA3.12, 6.25[11]
Isatin derivative 3e-Candida tropicalis, Trichophyton rubrum6.25[11]

Note: Some entries indicate activity without a specific MIC value as the source provided qualitative descriptions of significant activity.

Table 3: Enzyme Inhibitory Activity of Halogenated Isatin Derivatives

The inhibitory effects of halogenated isatin derivatives on various enzymes are crucial to their therapeutic potential.

Isatin DerivativeHalogen and PositionEnzymeIC50 (µM)Reference
4-Chloroisatin4-ChloroMAO-A0.812[1]
5-Bromoisatin5-BromoMAO-B0.125[1]
Isatin-hydrazone derivative (IS7)-MAO-B0.082[2][3][4]
Isatin-hydrazone derivative (IS13)-MAO-B0.104[2][3]
Isatin-hydrazone derivative (IS6)-MAO-B0.124[2][3]
Isatin-hydrazone derivative (IS15)-MAO-A1.852[2][3]
Isatin-thiosemicarbazone (TSC-ISA-F)5-FluoroTyrosinase~100
Isatin-thiosemicarbazone (TSC-ISA-Cl)5-ChloroTyrosinase~81
Isatin-thiosemicarbazone (TSC-ISA-NO2)5-NitroTyrosinase~209

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells have mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated isatin derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve by plotting the percentage of cell viability against the concentration of the compound.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the bacteria.

Procedure:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilutions: Prepare serial two-fold dilutions of the halogenated isatin derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

In Vitro Tyrosinase Inhibition Assay

This assay is used to screen for inhibitors of tyrosinase, a key enzyme in melanin synthesis.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form a colored product, dopachrome. The rate of dopachrome formation can be monitored spectrophotometrically, and the presence of an inhibitor will reduce this rate.

Procedure:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), mushroom tyrosinase enzyme, and the test compound (halogenated isatin derivative) at various concentrations.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, L-DOPA.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.

  • Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor).

  • IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus inhibitor concentration.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of MAO-A and MAO-B enzymes.

Principle: MAO enzymes catalyze the oxidative deamination of monoamines. The activity of the enzyme can be measured by monitoring the formation of a product. For example, a common method involves a coupled enzyme system where the hydrogen peroxide produced by the MAO reaction is used by horseradish peroxidase (HRP) to oxidize a substrate, resulting in a fluorescent or colored product.

Procedure:

  • Enzyme and Compound Incubation: In a 96-well plate, incubate the MAO-A or MAO-B enzyme with the halogenated isatin derivative at various concentrations in a suitable buffer.

  • Substrate Addition: Add the MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and the components of the detection system (e.g., HRP and a fluorogenic substrate).

  • Incubation: Incubate the reaction mixture at 37°C for a specific time.

  • Signal Detection: Measure the fluorescence or absorbance of the product using a microplate reader.

  • Calculation of Inhibition: The percentage of MAO inhibition is calculated by comparing the signal from the wells with the inhibitor to the control wells without the inhibitor.

  • IC50 Determination: The IC50 value is determined from the dose-response curve of percentage inhibition versus inhibitor concentration.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and workflows relevant to the biological activity of halogenated isatin derivatives.

VEGFR2_Signaling_Pathway cluster_receptor VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 Autophosphorylation PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K RAS RAS P1->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation Survival, Migration AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Isatin Halogenated Isatin Derivative Isatin->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by halogenated isatin derivatives.

Caspase_Activation_Pathway Isatin Halogenated Isatin Derivative Mitochondria Mitochondria Isatin->Mitochondria Induces Stress CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Procaspase3 Procaspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow_MIC start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Serial Dilution of Isatin Derivatives in 96-well plate start->serial_dilution inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read for Visible Growth (Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Validating the Purity of Synthesized 4-Chloro-7-methoxyindoline-2,3-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the purity of synthesized 4-Chloro-7-methoxyindoline-2,3-dione, a substituted isatin derivative with potential applications in drug discovery. We present a comparative analysis of key analytical techniques, outline detailed experimental protocols, and compare its potential performance with alternative kinase inhibitors, supported by experimental data from relevant literature.

Introduction to this compound

This compound, also known as 4-chloro-7-methoxyisatin, belongs to the isatin class of heterocyclic compounds. Isatin and its derivatives are recognized for a wide range of biological activities, including antiviral, anticonvulsant, and anticancer properties.[1][2] Their mechanism of action often involves the inhibition of various protein kinases, making them attractive scaffolds for the development of targeted therapies.[3][4] Ensuring the purity of synthesized this compound is paramount for obtaining reliable and reproducible results in biological assays and for advancing any potential therapeutic candidate.

Purity Validation: A Multi-faceted Approach

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity validation of this compound. High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying purity and identifying impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural confirmation and identification of any byproducts.

Table 1: Summary of Analytical Techniques for Purity Validation
Technique Purpose Key Parameters to Determine Expected Outcome for Pure Compound
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect impuritiesRetention Time (RT), Peak Area (%), Peak TailingA single major peak with >98% purity and minimal to no secondary peaks.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm chemical structure and identify organic impuritiesChemical Shift (δ), Integration, Coupling Constants (J)A spectrum consistent with the expected structure of this compound, with no significant signals from impurities.
Mass Spectrometry (MS) Confirm molecular weight and elemental compositionMass-to-charge ratio (m/z)A molecular ion peak corresponding to the exact mass of the compound (C₉H₆ClNO₃, MW: 211.60 g/mol ).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This reversed-phase HPLC method is designed for the routine purity analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile[6]

  • Gradient Elution:

    Time (min) % A % B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is essential for the unambiguous structural confirmation of the synthesized molecule.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integrations, and coupling patterns of the aromatic and methoxy protons.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • Data Analysis: Compare the obtained spectra with predicted spectra or literature data for similar isatin derivatives to confirm the structure.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides a rapid and accurate determination of the molecular weight of the synthesized compound.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as acetonitrile or methanol.

  • Analysis Mode: Positive ion mode is typically suitable for this class of compounds.

  • Data Acquisition: Scan a mass range that includes the expected molecular weight of this compound.

  • Expected Result: The primary observed ion should correspond to [M+H]⁺ at m/z 212.60.

Common Impurities in Isatin Synthesis

The synthesis of isatin derivatives can sometimes lead to the formation of byproducts. Awareness of these potential impurities is crucial for method development and data interpretation. Common impurities can include:

  • Unreacted Starting Materials: Residual aniline or other precursors.[7]

  • Incomplete Cyclization Products: Such as the corresponding isonitrosoacetanilide in the Sandmeyer synthesis.[7]

  • Isomers: In cases of meta-substituted anilines, a mixture of 4- and 6-substituted isatins can be formed.[7]

  • Side-Reaction Products: Such as products from sulfonation of the aromatic ring if sulfuric acid is used in the synthesis.[2]

Comparison with Alternative Kinase Inhibitors

This compound, as an isatin derivative, is likely to exhibit inhibitory activity against various protein kinases. This section compares the performance of known isatin-based kinase inhibitors against several important cancer-related kinases.

Table 2: Comparative IC₅₀ Values of Isatin Derivatives and Other Kinase Inhibitors
Target Kinase Inhibitor Chemical Class IC₅₀ (nM)
GSK-3β 6-BIOIndirubin (Isatin derivative)5
GSK-3β KenpaulloneIndolo[3,2-d]benzazepine4-80[8]
GSK-3β CHIR-99021Aminopyrimidine6.7
CDK2 Isatin-hydrazone derivative (4j)Isatin derivative245[4]
CDK2 RoscovitinePurine derivative700
PIM-1 Tricyclic Isatin Oxime (5d)Isatin derivativeHigh binding affinity, specific IC₅₀ not provided[6]
PIM-1 SGI-1776Imidazo[1,2-b]pyridazine7
EGFR GefitinibAnilinoquinazoline2-37
HER2 LapatinibQuinazoline10.8

Note: IC₅₀ values can vary depending on the specific assay conditions.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Purity Validation

The following diagram illustrates the logical flow of the analytical procedures for validating the purity of synthesized this compound.

G cluster_synthesis Synthesis & Initial Purification cluster_validation Purity Validation cluster_decision Decision cluster_outcome Outcome Synthesis Chemical Synthesis Purification Initial Purification (e.g., Recrystallization/Column Chromatography) Synthesis->Purification HPLC HPLC Analysis (Purity Quantification) Purification->HPLC Quantitative Analysis NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR Qualitative Analysis MS Mass Spectrometry (Molecular Weight Verification) Purification->MS Qualitative Analysis PurityCheck Purity > 98%? HPLC->PurityCheck Pass Compound Accepted for Further Studies PurityCheck->Pass Yes Fail Further Purification Required PurityCheck->Fail No Fail->Purification Re-purify

Caption: Workflow for the purity validation of synthesized compounds.

PIM-1 Kinase Signaling Pathway

Isatin derivatives have been identified as potential inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[6] The diagram below illustrates a simplified PIM-1 signaling pathway.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT3/STAT5 JAK->STAT phosphorylates PIM1 PIM-1 Kinase STAT->PIM1 induces transcription Bad Bad PIM1->Bad phosphorylates (inactivates) Proliferation Cell Proliferation & Survival PIM1->Proliferation promotes Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Isatin 4-Chloro-7-methoxy- indoline-2,3-dione Isatin->PIM1 inhibits

Caption: Simplified PIM-1 kinase signaling pathway and potential inhibition.

Conclusion

The validation of purity for synthesized compounds like this compound is a critical step in drug discovery and development. A multi-technique approach combining HPLC, NMR, and MS provides a robust assessment of purity and structural integrity. By comparing its potential biological activity with that of other known kinase inhibitors, researchers can better position this compound in the landscape of potential therapeutic agents. The detailed protocols and comparative data presented in this guide offer a valuable resource for scientists working with this and similar isatin derivatives.

References

Docking Studies of 4-Chloro-7-methoxyindoline-2,3-dione with Protein Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential protein targets and binding affinities of 4-Chloro-7-methoxyindoline-2,3-dione, a substituted isatin derivative. As no direct docking studies for this specific compound are publicly available, this guide leverages experimental data from closely related isatin analogs to offer insights into its probable biological activity and to draw comparisons with alternative compounds. The primary protein families considered are kinases and caspases, which are well-established targets for isatin-based compounds.[1][2][3][4][5][6]

Comparative Analysis of Isatin Derivatives

Isatin (1H-indole-2,3-dione) and its derivatives are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[5] These effects are often attributed to their ability to interact with and inhibit various protein targets. The introduction of different substituents on the isatin core can significantly modulate their binding affinity and selectivity. This guide focuses on derivatives with chloro and methoxy substitutions to provide a relevant comparison for this compound.

Protein Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Isatin derivatives have been extensively studied as kinase inhibitors, particularly targeting Cyclin-Dependent Kinase 2 (CDK2).[1][7]

Table 1: Docking and Inhibitory Activity of Isatin Derivatives against Protein Kinases

CompoundTarget ProteinBinding Energy (kcal/mol)IC50 (µM)Key InteractionsReference
(Z)-N′-(5-Chloro-2-oxoindolin-3-ylidene)-4-(quinazolin-4-ylamino)benzohydrazideCDK2-0.183 ± 0.01Hydrogen bonds with GLU81 and LEU83[3]
5-Methylisatin-benzoylhydrazide derivativeCDK2-8.9-Hydrogen bonds with GLU81 and LEU83; Hydrophobic interactions with PHE80, PHE82, ILE10[1]
Isatin-Hydrazone Derivative (4j)CDK2-9.07 ± 0.59 (MCF7 cell line)Interactions with ATP binding pocket residues[8]
Isatin-Hydrazone Derivative (4k)CDK2-7.91 ± 0.42 (MCF7 cell line)Interactions with ATP binding pocket residues[8]
Sunitinib (Reference Drug)CDK2--Binds to the ATP binding site of RTKs and CDKs[7]

Note: The binding energy for the first compound was not explicitly stated in the provided search results. IC50 values may be for enzymatic assays or cell-based assays as indicated.

Caspase Inhibitors

Caspases are a family of cysteine proteases that play a critical role in apoptosis (programmed cell death). Inhibition of caspases is a therapeutic strategy for diseases characterized by excessive cell death. Isatin sulfonamides are a notable class of caspase inhibitors.[2][9]

Table 2: Docking and Inhibitory Activity of Isatin Derivatives against Caspases

CompoundTarget ProteinBinding Energy (kcal/mol)IC50 (µM)Key InteractionsReference
Isatin-sulphonamide derivative (20d)Caspase-3-5.442.33van der Waals interaction of N-phenylacetamide, T-shaped π-π and pi-cation interactions[10][11]
N-substituted (S)-7-halogen-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatinCaspase-3-up to 0.0026-[12]
N-substituted (S)-7-halogen-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatinCaspase-7-up to 0.0033-[12]
1-methyl-5-nitroisatinCaspase-7--High affinity towards the allosteric binding site
Ac-DEVD-CHO (Reference Inhibitor)Caspase-3/-7-0.016 ± 0.002-[10][11]

Note: The binding energy for some compounds was not explicitly stated in the provided search results.

Experimental Protocols

The following are generalized experimental protocols for molecular docking studies based on methodologies reported in the cited literature for isatin derivatives.

Molecular Docking Protocol for Kinase Targets (e.g., CDK2)
  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., CDK2, PDB ID: 1Q3D) is obtained from the Protein Data Bank.[5] Water molecules and any co-crystallized ligands are removed. Hydrogen atoms are added to the protein, and the structure is energy minimized using a suitable force field (e.g., CHARMm).

  • Ligand Preparation: The 2D structure of the ligand (e.g., this compound and its analogs) is drawn using a chemical drawing tool and converted to a 3D structure. The ligand's geometry is optimized using a semi-empirical or ab initio method.

  • Docking Simulation: A molecular docking program such as AutoDock Vina or GOLD Suite is used to predict the binding mode and affinity of the ligand to the protein.[5] The active site is defined based on the co-crystallized ligand or through literature information. The docking algorithm explores various conformations and orientations of the ligand within the active site.

  • Analysis of Results: The docking results are analyzed to identify the best-scoring poses based on the predicted binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mechanism.

Molecular Docking Protocol for Caspase Targets (e.g., Caspase-3)
  • Protein Preparation: The X-ray crystal structure of the target caspase (e.g., Caspase-3, PDB ID: 1GFW) is retrieved from the Protein Data Bank.[2] The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

  • Ligand Preparation: The 3D structures of the isatin derivatives are generated and optimized using computational chemistry software.

  • Docking Simulation: Docking is performed using a program like GOLD or AutoDock. The binding site is typically defined around the catalytic cysteine residue in the active site. The program then searches for the most favorable binding poses of the ligands.

  • Scoring and Analysis: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are visually inspected to analyze the key interactions with the active site residues, which often involve the carbonyl groups of the isatin core.[2]

Visualizations

The following diagrams illustrate a representative signaling pathway and a typical workflow for molecular docking studies.

G CDK2 Signaling Pathway cluster_0 Cell Cycle Progression cluster_1 Regulation G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 activates CDK2->G1 Phase promotes transition to S Phase Isatin Derivative Isatin Derivative Isatin Derivative->CDK2 inhibits

Caption: A simplified diagram of the CDK2 signaling pathway in cell cycle progression and its inhibition by an isatin derivative.

G Molecular Docking Workflow Start Start Protein Preparation Protein Preparation Start->Protein Preparation Ligand Preparation Ligand Preparation Start->Ligand Preparation Define Binding Site Define Binding Site Protein Preparation->Define Binding Site Docking Simulation Docking Simulation Ligand Preparation->Docking Simulation Define Binding Site->Docking Simulation Analyze Results Analyze Results Docking Simulation->Analyze Results Identify Key Interactions Identify Key Interactions Analyze Results->Identify Key Interactions End End Identify Key Interactions->End

Caption: A general workflow for performing in silico molecular docking studies.

References

Safety Operating Guide

Navigating the Disposal of 4-Chloro-7-methoxyindoline-2,3-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe handling and disposal of 4-Chloro-7-methoxyindoline-2,3-dione, a halogenated organic compound.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. A NIOSH-approved respirator may be necessary for large spills.

In Case of Accidental Exposure:

Exposure RouteImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled as hazardous waste. The following workflow outlines the necessary steps for its proper disposal.

cluster_0 Preparation Phase cluster_1 Waste Segregation cluster_2 Disposal and Documentation A Wear Appropriate PPE B Work in a Ventilated Area (Fume Hood) A->B C Identify as Halogenated Organic Waste B->C D Use a Designated, Labeled, and Sealed Waste Container C->D Segregate from non-halogenated waste E Store Waste Container in a Secure, Designated Area F Contact Institutional EHS for Waste Pickup E->F G Complete Hazardous Waste Manifest F->G A Chemical Identification (this compound) B Hazard Classification (Halogenated Organic Compound) A->B E Waste Management Protocol (Segregation, Containerization, Labeling) B->E C Regulatory Compliance (Institutional & Governmental) C->E D Safe Handling Procedures (PPE & Ventilation) D->E F Final Disposal Route (Licensed Hazardous Waste Contractor) E->F

Essential Safety and Operational Guide for 4-Chloro-7-methoxyindoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 4-Chloro-7-methoxyindoline-2,3-dione (CAS No. 60706-07-2) to ensure a safe laboratory environment. The following procedures are based on the official Safety Data Sheet (SDS) and established best practices for handling similar chemical compounds.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards that necessitate stringent safety protocols. The primary risks include flammability, skin irritation, serious eye irritation, and potential respiratory irritation. Adherence to the recommended personal protective equipment is mandatory to mitigate these risks.

Summary of Hazards:

Hazard ClassificationCategoryGHS Hazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapour
Skin irritationCategory 2H315: Causes skin irritation
Eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity - single exposureCategory 3H335: May cause respiratory irritation

Required Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.[1] Must conform to EN166 (EU) or NIOSH (US) standards.[2]To prevent serious eye irritation from splashes or dust.[3]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber, Neoprene, Butyl rubber).[4][5][6]To prevent skin contact and subsequent irritation.[3]
Body Protection Flame retardant and impervious clothing, such as a lab coat or chemical-resistant suit.[2]To protect against skin exposure and in case of fire.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if exposure limits are exceeded, or if irritation is experienced.[1][2] Recommended in poorly ventilated areas or when dust/vapors are generated.To prevent respiratory tract irritation.[3]

II. Operational Plan: Step-by-Step Handling Procedure

Safe handling of this compound requires a controlled environment and strict adherence to the following steps.

Experimental Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Post-Handling & Cleanup prep_area Work in a well-ventilated area (e.g., chemical fume hood) gather_ppe Don all required PPE: - Goggles/Face Shield - Chemical-resistant gloves - Lab coat - Respirator (if needed) prep_area->gather_ppe gather_materials Assemble all necessary equipment and reagents gather_ppe->gather_materials weigh Carefully weigh or measure the required amount gather_materials->weigh transfer Transfer the compound to the reaction vessel weigh->transfer reaction Perform the experiment, maintaining containment transfer->reaction decontaminate Decontaminate work surfaces and equipment reaction->decontaminate remove_ppe Remove PPE in the correct order to avoid contamination decontaminate->remove_ppe wash_hands Wash hands thoroughly with soap and water remove_ppe->wash_hands

Caption: Workflow for Safe Handling

Detailed Experimental Protocol:

  • Preparation:

    • Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

    • Don the appropriate PPE as specified in the table above.

    • Keep the compound away from heat, sparks, open flames, and hot surfaces.

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling:

    • Avoid all personal contact with the substance, including inhalation of dust or vapors.[3]

    • When weighing or transferring, use tools and techniques that minimize dust generation.

    • Keep the container tightly closed when not in use.

  • In Case of a Spill:

    • Evacuate the area.

    • For small spills, use an absorbent material (e.g., Chemizorb®) to collect the substance.

    • Place the absorbed material into a sealed, labeled container for proper disposal.

    • Ventilate the area and clean the spill zone thoroughly.

III. Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Management Workflow:

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid Collect solid waste in a designated, labeled, sealed container store_waste Store waste containers in a secure, designated area away from incompatible materials collect_solid->store_waste collect_liquid Collect liquid waste (if any) in a separate, labeled container collect_liquid->store_waste collect_ppe Place contaminated PPE in a sealed bag for disposal collect_ppe->store_waste disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations store_waste->disposal

Caption: Waste Disposal Workflow

Disposal Protocol:

  • Waste Segregation:

    • Do not mix waste from this compound with other waste streams.

    • Keep the chemical in its original container if possible.

  • Container Management:

    • Handle uncleaned, empty containers as you would the product itself.

    • Containers should be securely sealed and clearly labeled as hazardous waste.

  • Final Disposal:

    • All waste material must be disposed of in accordance with national and local regulations.

    • Contact a licensed professional waste disposal service to arrange for pickup and disposal.

    • Do not let the product enter drains or waterways.[7]

References

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